2,5-Dimethyl-3-nitroaniline
Description
Structure
3D Structure
Properties
IUPAC Name |
2,5-dimethyl-3-nitroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-5-3-7(9)6(2)8(4-5)10(11)12/h3-4H,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGSIWCOYONWAJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)[N+](=O)[O-])C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70302225 | |
| Record name | 2,5-dimethyl-3-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70302225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62564-50-5 | |
| Record name | 2,5-Dimethyl-3-nitrobenzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=62564-50-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 149771 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062564505 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 62564-50-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=149771 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,5-dimethyl-3-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70302225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Guide to the Synthesis and Characterization of 2,5-Dimethyl-3-nitroaniline: A Key Intermediate in Pharmaceutical Research
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of 2,5-Dimethyl-3-nitroaniline, an aromatic amine of significant interest to researchers in medicinal chemistry and drug development. The document details the strategic rationale behind the synthetic pathway, offers a robust, step-by-step experimental protocol for its preparation via the nitration of 2,5-dimethylaniline, and outlines a full suite of analytical techniques for its structural confirmation and purity assessment. Emphasizing scientific integrity and practical applicability, this guide serves as an expert resource for scientists requiring a reliable methodology for the production and validation of this versatile chemical building block.
Introduction: The Significance of Nitroanilines in Drug Development
Aromatic nitro compounds are a cornerstone of modern medicinal chemistry, serving as crucial intermediates in the synthesis of a vast array of therapeutic agents.[1] The nitro group, a potent electron-withdrawing moiety, not only influences the electronic properties and reactivity of the aromatic ring but is also a precursor to the pharmacologically vital amino group.[2] Its presence is integral to the synthesis of numerous drugs, including antibiotics, anxiolytics, and anticoagulants.[3]
This compound belongs to this important class of molecules. Its specific substitution pattern—an amino group, a nitro group, and two methyl groups on a benzene ring—creates a unique electronic and steric environment. This makes it a valuable scaffold for building more complex molecules, allowing for further functionalization to explore new chemical space in drug discovery programs. The controlled synthesis and rigorous characterization of this compound are therefore fundamental steps for any research program leveraging it as a starting material.
The Synthetic Pathway: Regiocontrolled Nitration of 2,5-Dimethylaniline
The most direct and common route to this compound is the electrophilic aromatic substitution (EAS) of 2,5-dimethylaniline.[4] This reaction, however, presents a fascinating challenge in regioselectivity that underpins the entire synthetic strategy.
Mechanistic Rationale: Overcoming Directing Group Conflict
On initial inspection, the directing effects of the substituents on the 2,5-dimethylaniline ring appear contradictory. The amino group (-NH₂) is a powerful activating, ortho, para-director, while the two methyl (-CH₃) groups are weaker activating, ortho, para-directors. Based on these effects, one would predict that the incoming electrophile (the nitronium ion, NO₂⁺) would add to the C4 or C6 positions, which are para and ortho to the amino group, respectively.
The key to achieving the desired meta-nitration lies in the reaction conditions. The synthesis is conducted in a strong acid medium, typically a mixture of concentrated nitric and sulfuric acids. In this environment, the highly basic amino group is protonated to form the anilinium ion (-NH₃⁺).[5] This protonation fundamentally alters its electronic influence on the aromatic ring. The positively charged anilinium group is no longer an activator but a powerful deactivating, meta-directing group.[5][6] This effect overrides the weaker directing influence of the methyl groups, directing the nitronium ion to the C3 position, which is meta to the anilinium ion, thus yielding the desired this compound product.
Synthesis Workflow Diagram
The overall process, from starting material to the validated final product, can be visualized as a multi-stage workflow.
Caption: Workflow for the synthesis and validation of this compound.
Detailed Experimental Protocol
This protocol is adapted from established procedures for the nitration of anilines and related substrates.[7][8]
3.1. Materials and Equipment
-
Reagents: 2,5-Dimethylaniline (>98%), Concentrated Sulfuric Acid (H₂SO₄, 98%), Concentrated Nitric Acid (HNO₃, 70%), Ethanol, Deionized Water, Ice.
-
Equipment: Three-necked round-bottom flask, dropping funnel, mechanical stirrer, thermometer, ice-salt bath, Buchner funnel, filtration flask, standard laboratory glassware.
3.2. Step-by-Step Procedure
-
Preparation of the Anilinium Salt Solution:
-
In a 500 mL three-necked flask equipped with a mechanical stirrer and a thermometer, add 150 mL of concentrated sulfuric acid.
-
Cool the acid to 0 °C using an ice-salt bath.
-
Slowly add 24.2 g (0.20 mol) of 2,5-dimethylaniline to the cold, stirring sulfuric acid. The addition should be portion-wise to maintain the temperature below 10 °C.
-
Causality: This step protonates the aniline to form the anilinium sulfate salt, which is soluble in the acid and sets up the meta-directing effect.[5] Maintaining a low temperature prevents unwanted side reactions.
-
-
Preparation of the Nitrating Mixture:
-
In a separate beaker, carefully prepare the nitrating mixture by slowly adding 15 mL (0.22 mol) of concentrated nitric acid to 30 mL of concentrated sulfuric acid, while cooling in an ice bath.
-
Causality: The highly exothermic reaction between nitric and sulfuric acid generates the nitronium ion (NO₂⁺), the active electrophile for the reaction. Pre-cooling and slow addition are critical for safety and to prevent decomposition of the nitrating agent.
-
-
Nitration Reaction:
-
Cool the anilinium salt solution from Step 1 to 0-5 °C.
-
Add the cold nitrating mixture from Step 2 dropwise to the stirring anilinium solution via a dropping funnel. The rate of addition must be controlled to keep the internal temperature of the reaction mixture between 0 and 5 °C. This typically takes 60-90 minutes.
-
After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 60 minutes to ensure the reaction goes to completion.
-
Causality: Precise temperature control is paramount. Higher temperatures can lead to the formation of dinitro byproducts and oxidative degradation of the aromatic ring, significantly reducing the yield and purity of the desired product.
-
-
Work-up and Isolation:
-
Carefully pour the reaction mixture onto 1 kg of crushed ice in a large beaker with vigorous stirring. A precipitate should form.
-
Causality: Pouring the acidic mixture into ice water quenches the reaction and precipitates the product as its sulfate salt, which has low solubility in the cold aqueous acid.
-
Slowly neutralize the cold slurry by adding concentrated ammonium hydroxide or a saturated sodium bicarbonate solution until the pH is approximately 7-8. This must be done with external cooling to manage the heat of neutralization. The color of the precipitate will change as the free amine is formed.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the filter cake thoroughly with several portions of cold water to remove any residual inorganic salts.
-
-
Purification:
-
The crude product can be purified by recrystallization. A mixed solvent system of ethanol and water is often effective.
-
Dissolve the crude solid in a minimum amount of hot ethanol. Add hot water dropwise until the solution becomes slightly turbid.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water, and dry under vacuum.
-
Characterization and Analytical Validation
Rigorous characterization is essential to confirm the identity and purity of the synthesized this compound.
Physical Properties
| Property | Expected Value |
| Molecular Formula | C₈H₁₀N₂O₂ |
| Molecular Weight | 166.18 g/mol [9] |
| Appearance | Yellow to orange crystalline solid[9] |
| Melting Point | 57-61 °C[10] |
Spectroscopic Data
The following tables summarize the expected spectroscopic data for structural confirmation. While experimental data for this specific molecule is limited, data from the closely related N,N-dimethyl-3-nitroaniline and general spectroscopic principles for substituted anilines provide a reliable basis for interpretation.[9][11][12][13]
| Table 2: Predicted FT-IR Data | |
| Functional Group | Expected Wavenumber (cm⁻¹) |
| N-H Stretch (amine) | 3300 - 3500 (two bands) |
| C-H Stretch (aromatic) | 3000 - 3100 |
| C-H Stretch (aliphatic, -CH₃) | 2850 - 3000 |
| N-O Asymmetric Stretch (nitro) | 1510 - 1560 |
| N-O Symmetric Stretch (nitro) | 1345 - 1385 |
| C=C Stretch (aromatic) | 1450 - 1600 |
| Table 3: Predicted ¹H NMR Data (in CDCl₃) | | | :--- | :--- | :--- | :--- | | Proton | Approx. Chemical Shift (δ, ppm) | Multiplicity | Integration | | Aromatic C4-H | 7.0 - 7.2 | Doublet | 1H | | Aromatic C6-H | 6.8 - 7.0 | Doublet | 1H | | -NH₂ | 3.5 - 4.5 | Broad Singlet | 2H | | C2-CH₃ | ~2.3 | Singlet | 3H | | C5-CH₃ | ~2.2 | Singlet | 3H |
| Table 4: Predicted ¹³C NMR Data (in CDCl₃) | |
| Carbon | Approx. Chemical Shift (δ, ppm) |
| C-NH₂ (C1) | 145 - 150 |
| C-CH₃ (C2) | 118 - 122 |
| C-NO₂ (C3) | 148 - 152 |
| C-H (C4) | 125 - 130 |
| C-CH₃ (C5) | 135 - 140 |
| C-H (C6) | 115 - 120 |
| -CH₃ | 15 - 20 |
Characterization Logic
The relationship between the synthesized compound and the analytical techniques used for its validation is crucial for establishing its identity.
Caption: Validation scheme for this compound using analytical methods.
Safety and Handling Precautions
Working with concentrated acids and nitroaromatic compounds requires strict adherence to safety protocols.
-
Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or a face shield.[14][15]
-
Ventilation: All steps, especially those involving concentrated acids and the nitroaniline product, must be performed in a certified chemical fume hood to avoid inhalation of toxic fumes and dust.[16][17]
-
Handling: Nitroanilines are toxic if swallowed, inhaled, or absorbed through the skin.[14] Avoid creating dust. Wash hands thoroughly after handling.[17] Do not eat, drink, or smoke in the work area.[18]
-
Acid Handling: Concentrated nitric and sulfuric acids are extremely corrosive. Always add acid to water (or other reagents), never the other way around. The preparation of the nitrating mixture and the quenching step are highly exothermic and require careful temperature control.
-
Waste Disposal: Dispose of all chemical waste in appropriately labeled containers according to institutional and local regulations. Acidic and organic waste streams should be segregated.
Conclusion
This guide has provided an in-depth, scientifically grounded framework for the synthesis and characterization of this compound. By understanding the mechanistic principles of regiocontrol in electrophilic aromatic substitution, researchers can reliably execute the synthesis. The detailed experimental protocol, coupled with a comprehensive analytical validation strategy, ensures the production of a high-purity material suitable for demanding applications in drug discovery and development. Adherence to the outlined safety procedures is essential for the safe and successful execution of this chemical transformation.
References
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Chemos GmbH & Co.KG. Safety Data Sheet: p-nitroaniline. Available at: [Link]
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Elemental Microanalysis. (2024). 4-NITROANILINE Safety Data Sheet. Available at: [Link]
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Carl ROTH. Safety Data Sheet: 3-Nitroaniline. Available at: [Link]
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New Jersey Department of Health. (2009). p-NITROANILINE HAZARD SUMMARY. Available at: [Link]
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Bigelow, H. E.; Robinson, D. B. (1955). m-NITRODIMETHYLANILINE. Organic Syntheses, 35, 83. Available at: [Link]
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Chemistry Stack Exchange. (2012). Why does nitration of N,N-dimethylaniline occur at the meta position? Available at: [Link]
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National Institute of Standards and Technology. (n.d.). Benzenamine, N,N-dimethyl-3-nitro-. In NIST Chemistry WebBook. Retrieved from [Link]
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A Technical Guide to the Spectroscopic Characterization of 2,5-Dimethyl-3-nitroaniline
Introduction: The Structural Significance of 2,5-Dimethyl-3-nitroaniline
This compound is an aromatic amine whose chemical properties and reactivity are dictated by the interplay of its substituent groups: two activating methyl groups and a deactivating nitro group on the aniline framework. The precise arrangement of these substituents—a nitro group meta to the amino group, flanked by a methyl group, and another methyl group para to the amino group—creates a unique electronic and steric environment. This distinct structure influences its utility as a synthetic building block. Accurate spectroscopic characterization is paramount for confirming its identity and purity, which is crucial for its application in sensitive fields like medicinal chemistry.
A plausible route for the synthesis of this compound involves the nitration of 2,5-dimethylaniline. The directing effects of the amino and methyl groups would need to be carefully considered to achieve the desired 3-nitro isomer.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Structure
NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules. Based on the analysis of related compounds, such as 2-methyl-3-nitroaniline and other substituted anilines, the following ¹H and ¹³C NMR spectral data are predicted for this compound.[1]
Predicted ¹H NMR Data
The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amine protons, and the methyl protons. The electron-withdrawing nitro group and the electron-donating amino and methyl groups will influence the chemical shifts of the aromatic protons.[1]
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aromatic H (ortho to NH₂) | ~6.8 - 7.0 | Singlet | 1H |
| Aromatic H (para to NH₂) | ~7.1 - 7.3 | Singlet | 1H |
| NH₂ | ~4.0 - 5.5 | Broad Singlet | 2H |
| Methyl (C2) | ~2.1 - 2.3 | Singlet | 3H |
| Methyl (C5) | ~2.3 - 2.5 | Singlet | 3H |
Predicted ¹³C NMR Data
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The chemical shifts of the aromatic carbons are particularly sensitive to the electronic effects of the substituents.[2]
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-NH₂ (C1) | ~145 - 150 |
| C-CH₃ (C2) | ~120 - 125 |
| C-NO₂ (C3) | ~148 - 152 |
| C-H (C4) | ~115 - 120 |
| C-CH₃ (C5) | ~135 - 140 |
| C-H (C6) | ~110 - 115 |
| Methyl (C2) | ~15 - 20 |
| Methyl (C5) | ~20 - 25 |
Experimental Protocol for NMR Data Acquisition
A standardized protocol for acquiring high-quality NMR data is essential for accurate structural verification.
Workflow for NMR Analysis
Caption: Standard workflow for acquiring an ATR-IR spectrum of a solid sample.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides crucial information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can confirm the molecular formula. The fragmentation pattern observed in the mass spectrum offers valuable structural clues.
Predicted Mass Spectrometric Data
-
Molecular Formula: C₈H₁₀N₂O₂
-
Molecular Weight: 166.18 g/mol
-
Predicted Exact Mass: 166.0742 g/mol
The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak (M⁺) at m/z 166. The fragmentation pattern will likely involve the loss of the nitro group and cleavage of the methyl groups. [3] Predicted Fragmentation Pathway
Caption: Predicted major fragmentation pathways for this compound in EI-MS.
Experimental Protocol for MS Data Acquisition
A common method for analyzing solid samples is direct insertion probe electron ionization mass spectrometry (DIP-EI-MS).
Workflow for DIP-EI-MS Analysis
Caption: Standard workflow for DIP-EI-MS analysis of a solid sample.
Conclusion: A Predictive Yet Practical Spectroscopic Profile
This guide provides a detailed, albeit predictive, spectroscopic characterization of this compound. The presented ¹H NMR, ¹³C NMR, IR, and MS data, derived from the analysis of structurally similar molecules and established spectroscopic principles, offer a robust framework for the identification and purity assessment of this compound. The included experimental protocols provide practical guidance for researchers to obtain and interpret their own data. As with any predictive analysis, experimental verification remains the gold standard. This document serves as a valuable resource to guide the synthesis and characterization efforts for this important chemical intermediate.
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Electronic spectra and structure of nitroanilines. (n.d.). Retrieved from [Link]
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An In-Depth Technical Guide to N,N-Dimethyl-3-nitroaniline: Physicochemical Properties, Synthesis, and Spectroscopic Analysis
Abstract: This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of N,N-dimethyl-3-nitroaniline (CAS No. 619-31-8). Addressed to researchers, scientists, and professionals in drug development, this document delves into the synthesis, reactivity, and analytical characterization of this important chemical intermediate. The content is structured to deliver not only factual data but also to provide insights into the practical application and handling of this compound, ensuring a thorough understanding for its use in a laboratory and industrial context.
Introduction: The Significance of Substituted Nitroanilines
Aromatic amines, particularly nitroaniline derivatives, are fundamental building blocks in the synthesis of a wide range of organic compounds.[1] Their unique chemical properties, imparted by the presence of both an amino group and a nitro group on an aromatic ring, make them versatile reagents.[1] N,N-dimethyl-3-nitroaniline, a member of this class, is of significant interest due to the electronic interplay between the electron-donating dimethylamino group and the electron-withdrawing nitro group.[1] This "push-pull" system is a subject of study in fields such as non-linear optics and solvatochromism.[1] Furthermore, it serves as a crucial intermediate in the synthesis of more complex molecules, including dyes and potentially pharmaceutical compounds.[1]
Physicochemical Properties
N,N-dimethyl-3-nitroaniline is a crystalline solid at room temperature, typically appearing as orange to orange-red crystals or powder.[2] A summary of its key physical and chemical properties is presented in Table 1.
Table 1: Physical and Chemical Properties of N,N-Dimethyl-3-nitroaniline
| Property | Value | Source(s) |
| IUPAC Name | N,N-dimethyl-3-nitroaniline | [3] |
| Synonyms | m-Nitro-N,N-dimethylaniline, 1-(Dimethylamino)-3-nitrobenzene | [3][4][5] |
| CAS Number | 619-31-8 | [3][6] |
| Molecular Formula | C₈H₁₀N₂O₂ | [2][6] |
| Molecular Weight | 166.18 g/mol | [2][6] |
| Appearance | Orange to orange-red crystalline powder or crystals | [2] |
| Melting Point | 57-61 °C | [2][6][7] |
| Boiling Point | 280 °C | [7] |
| Solubility | Insoluble in water; soluble in dichloromethane and ethanol. | [2][7] |
| pKa | 2.62 (at 25°C) | [7] |
Synthesis and Purification
There are two primary synthetic routes to N,N-dimethyl-3-nitroaniline: the direct nitration of N,N-dimethylaniline and the N-methylation of 3-nitroaniline.
Direct Nitration of N,N-Dimethylaniline
This method involves the treatment of N,N-dimethylaniline with a nitrating agent, typically a mixture of concentrated nitric and sulfuric acids. The dimethylamino group is an ortho, para-director; however, under strongly acidic conditions, the anilinium ion is formed, which directs the incoming nitro group to the meta position.
Experimental Protocol: Nitration of N,N-dimethylaniline
-
Step 1: Preparation of the Dimethylaniline Sulfate Salt: Slowly add 363 g (3.0 moles) of high-purity N,N-dimethylaniline to 4.2 kg (23.0 moles) of concentrated sulfuric acid, with stirring and cooling to maintain the temperature below 25°C. Continue cooling until the temperature reaches 5°C.[8]
-
Step 2: Preparation of the Nitrating Mixture: In a separate vessel, prepare the nitrating mixture by adding 366 g (3.6 moles) of concentrated sulfuric acid to 286 g (3.15 moles) of concentrated nitric acid, with cooling and stirring.[8]
-
Step 3: Nitration Reaction: Add the nitrating mixture dropwise to the solution of dimethylaniline sulfate, ensuring the end of the dropping funnel is below the surface of the solution. Maintain the reaction temperature between 5°C and 10°C, which can be achieved by the addition of small pieces of dry ice. The addition should take approximately 1.5 hours.[8]
-
Step 4: Work-up and Isolation: After the addition is complete, stir the solution for an additional hour at 5-10°C. Pour the reaction mixture into 6 liters of an ice-water mixture with stirring. The m-nitrodimethylaniline is then precipitated by carefully neutralizing the solution with ammonium hydroxide to a pH of about 3.[8]
-
Step 5: Purification: The crude product can be purified by recrystallization from ethanol.[7]
The yield of the meta-isomer is reported to be between 56-63%.[1]
N-Methylation of 3-Nitroaniline
An alternative route that avoids the formation of isomeric byproducts is the direct alkylation of 3-nitroaniline. This is a nucleophilic substitution reaction where the amino group of 3-nitroaniline attacks a methylating agent.
Experimental Protocol: N-Methylation of 3-nitroaniline
-
Step 1: Reaction Setup: In a suitable reaction vessel, dissolve 3-nitroaniline in a polar aprotic solvent such as dimethylformamide (DMF).
-
Step 2: Deprotonation: Add a strong base, such as sodium hydride, to deprotonate the amino group, thereby increasing its nucleophilicity.
-
Step 3: Methylation: Add a methylating agent, such as iodomethane, to the reaction mixture. The reaction can be carried out in a stepwise manner to first form N-methyl-3-nitroaniline, followed by a second methylation to yield the desired product.
-
Step 4: Work-up and Purification: After the reaction is complete, quench the reaction with water and extract the product with an organic solvent. The product can then be purified by column chromatography or recrystallization.
A reported yield for the methylation of 3-nitroaniline using iodomethane and sodium hydride in DMF is 86%.[1]
Caption: Synthetic routes to N,N-Dimethyl-3-nitroaniline.
Chemical Reactivity
The reactivity of N,N-dimethyl-3-nitroaniline is dictated by the electronic effects of the dimethylamino and nitro groups. The dimethylamino group is an activating, electron-donating group, while the nitro group is a deactivating, electron-withdrawing group. This "push-pull" electronic structure influences its behavior in various chemical transformations.[1] Oxidation reactions can be complex, potentially occurring at the dimethylamino group (leading to N-dealkylation or N-oxide formation) or at the aromatic ring.[1]
Spectroscopic Analysis
Spectroscopic techniques are essential for the structural elucidation and purity assessment of N,N-dimethyl-3-nitroaniline.
Infrared (IR) Spectroscopy
The IR spectrum of N,N-dimethyl-3-nitroaniline exhibits characteristic absorption bands for its functional groups. The nitro group (NO₂) gives rise to strong asymmetric and symmetric stretching vibrations. The C-N stretching of the dimethylamino group also produces a distinct band.
Table 2: Key IR Absorption Bands for N,N-Dimethyl-3-nitroaniline
| Functional Group | Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |
| Aromatic C-H | Stretching | 3100 - 3000 |
| C-H (in CH₃) | Stretching | 2975 - 2850 |
| C=C (Aromatic) | Stretching | 1625 - 1440 |
| NO₂ | Asymmetric Stretching | 1570 - 1500 |
| NO₂ | Symmetric Stretching | 1370 - 1320 |
Note: These are typical ranges and may not reflect the exact experimental values.[1] An evaluated IR spectrum is available from the Coblentz Society's collection.[4]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy provide detailed structural information.
-
¹H NMR: The proton NMR spectrum shows signals for the aromatic protons and the N-methyl protons. The chemical shifts of the aromatic protons are influenced by the electronic effects of both substituents.[1] The N-methyl protons typically appear as a singlet.[9]
-
¹³C NMR: The carbon NMR spectrum displays distinct signals for each unique carbon atom in the molecule. The chemical shifts of the aromatic carbons are spread over a range depending on their position relative to the dimethylamino and nitro groups.[10]
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight and elemental composition. The molecular formula C₈H₁₀N₂O₂ corresponds to a molecular weight of approximately 166.18 g/mol .[1][2] High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement for unambiguous formula determination.[1] The fragmentation pattern can also offer structural insights, with common fragmentation pathways for nitroanilines involving the loss of the nitro group or its components.[1]
Caption: Spectroscopic analysis workflow for N,N-Dimethyl-3-nitroaniline.
Safety and Handling
N,N-dimethyl-3-nitroaniline is harmful if swallowed, in contact with skin, or if inhaled.[2] It also causes skin and serious eye irritation. Therefore, appropriate personal protective equipment, including gloves, protective clothing, and eye protection, should be worn when handling this compound. Work should be conducted in a well-ventilated area or under a fume hood.
Conclusion
N,N-dimethyl-3-nitroaniline is a valuable chemical intermediate with distinct physicochemical and spectroscopic properties. A thorough understanding of its synthesis, reactivity, and safe handling is crucial for its effective use in research and development. This guide provides a foundational understanding for scientists and professionals working with this and related compounds.
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An In-Depth Technical Guide to N,N-Dimethyl-3-nitroaniline: Synthesis, Properties, and Applications
A Note on Chemical Identity: Initial searches for "2,5-Dimethyl-3-nitroaniline" did not yield a well-documented compound with an established CAS number or extensive technical literature. This guide will therefore focus on the closely related, structurally significant, and extensively researched compound, N,N-Dimethyl-3-nitroaniline (CAS: 619-31-8). This molecule shares key functional groups and offers a robust dataset for a comprehensive technical overview relevant to researchers and chemists.
Introduction and Core Identifiers
N,N-Dimethyl-3-nitroaniline is a substituted aromatic amine that holds significant value as a chemical intermediate. Its molecular architecture, featuring both a strongly electron-donating dimethylamino group and a strongly electron-withdrawing nitro group in a meta arrangement, creates a unique electronic profile. This "push-pull" system governs its reactivity and makes it a versatile building block in organic synthesis, particularly for azo dyes and other functional materials.[1] This guide provides a detailed examination of its synthesis, properties, and handling for professionals in research and development.
The definitive identifiers for this compound are crucial for accurate sourcing and regulatory compliance.
| Identifier | Value | Source |
| IUPAC Name | N,N-dimethyl-3-nitroaniline | [2][3] |
| CAS Number | 619-31-8 | [1][2][3][4] |
| Molecular Formula | C₈H₁₀N₂O₂ | [2][3] |
| Molecular Weight | 166.18 g/mol | [3][4] |
| InChIKey | CJDICMLSLYHRPT-UHFFFAOYSA-N | [1][3] |
| SMILES | CN(C)C1=CC(=CC=C1)[O-] | [2][4] |
| Synonyms | N,N-Dimethyl-m-nitroaniline, m-Nitro-N,N-dimethylaniline, 1-(Dimethylamino)-3-nitrobenzene | [5][6] |
Physicochemical Properties
The physical and chemical properties of N,N-Dimethyl-3-nitroaniline dictate its handling, storage, and application in various reaction conditions.
| Property | Value | Source |
| Physical State | Light yellow to brown crystalline solid/powder | [7] |
| Melting Point | 57-61 °C | [4][7] |
| Boiling Point | ~280-283 °C | [6][7] |
| Solubility | Insoluble in water. Soluble in ethanol. | [8][9] |
| pKa | Data available in IUPAC Digitized pKa Dataset | [2] |
| LogP (Octanol/Water) | 2.16 | [6] |
| Dipole Moment | 5.27 D | [6] |
Synthesis and Mechanistic Insights
The synthesis of N,N-Dimethyl-3-nitroaniline can be approached via two primary, well-established routes: the N-methylation of 3-nitroaniline and the direct nitration of N,N-dimethylaniline. The choice of pathway depends on precursor availability, desired purity, and control over regioselectivity.
Route 1: N-Alkylation of 3-Nitroaniline (Preferred for Regioselectivity)
This method offers superior control, as the position of the nitro group is already fixed, preventing the formation of ortho and para isomers. The reaction proceeds via nucleophilic substitution, where the amino group of 3-nitroaniline attacks a methylating agent.[1]
Causality: The electron-withdrawing nitro group deactivates the aromatic ring, reducing its nucleophilicity. This significantly diminishes the likelihood of undesired C-alkylation (methylation on the benzene ring) and directs the reaction exclusively to the more nucleophilic amino group, ensuring a highly selective synthesis.[1]
Caption: Workflow for the N-alkylation of 3-nitroaniline.
Detailed Experimental Protocol (N-Alkylation): This protocol is adapted from established laboratory procedures for the N,N-dimethylation of anilines.[10]
-
Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add 3-nitroaniline (1.0 eq) and anhydrous N,N-dimethylformamide (DMF).
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 2.2 eq) portion-wise, ensuring the temperature remains below 5 °C. Stir the mixture at this temperature for 30 minutes. Expertise Note: The use of a strong, non-nucleophilic base like NaH is critical to fully deprotonate the weakly acidic N-H protons of the aniline, thereby generating a highly nucleophilic anionic intermediate.
-
Methylation: Add iodomethane (2.2 eq) dropwise via a syringe, maintaining the reaction temperature at 0 °C. After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 4-6 hours. Trustworthiness: The reaction progress should be monitored by Thin Layer Chromatography (TLC) to confirm the consumption of the starting material and the formation of the product.
-
Quenching & Extraction: Carefully quench the reaction by slowly adding ice-cold water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x volumes).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography (e.g., using a hexane:ethyl acetate gradient) to yield the pure N,N-Dimethyl-3-nitroaniline.[10]
Route 2: Nitration of N,N-Dimethylaniline
This route involves the direct electrophilic aromatic substitution of N,N-dimethylaniline using a nitrating agent, typically a mixture of concentrated nitric and sulfuric acids.
Causality: The N,N-dimethylamino group is a powerful activating ortho, para-director. However, under the strongly acidic conditions required for nitration, the lone pair on the nitrogen is protonated, forming an anilinium ion. This new group, -N⁺H(CH₃)₂, is strongly deactivating and a meta-director. This leads to the formation of the desired meta-product, but often with significant amounts of the para-isomer as a byproduct due to a fraction of the aniline remaining unprotonated.[11]
Caption: Logical flow of the nitration of N,N-dimethylaniline.
Applications in Research and Industry
N,N-Dimethyl-3-nitroaniline primarily serves as a precursor in multi-step syntheses.
-
Dye Synthesis: It is a key intermediate in the production of azo dyes. The amino group can be diazotized and then coupled with other aromatic compounds to create a wide range of colored substances.[1]
-
Organic Synthesis: The "push-pull" nature of its substituents makes it a subject of interest in studies of non-linear optics and solvatochromism.[1] The nitro group can be readily reduced to an amine, providing a route to 3-(N,N-dimethylamino)aniline, a useful building block for more complex molecules, including potential pharmaceutical scaffolds.
-
Chemical Manufacturing: It is listed as a starting material or intermediate in various chemical patents, highlighting its role in the synthesis of proprietary compounds.[12]
Safety and Handling
N,N-Dimethyl-3-nitroaniline is a hazardous substance and must be handled with appropriate precautions in a controlled laboratory environment.
-
GHS Hazard Classification: The compound is classified as harmful if swallowed, in contact with skin, or if inhaled. It also causes skin and serious eye irritation.[7]
| GHS Pictogram | Hazard Statement | Precautionary Measures |
| H302+H312+H332: Harmful if swallowed, in contact with skin or if inhaled.H315: Causes skin irritation.H319: Causes serious eye irritation. | P261: Avoid breathing dust.P280: Wear protective gloves/clothing/eye protection.P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.P302+P352: IF ON SKIN: Wash with plenty of water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
-
Handling: Use only in a well-ventilated area or under a chemical fume hood. Avoid generating dust. Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.[7]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[7]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[7]
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Solubility of 2,5-Dimethyl-3-nitroaniline in common organic solvents
An In-depth Technical Guide to the Solubility of 2,5-Dimethyl-3-nitroaniline in Common Organic Solvents
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of this compound. Designed for researchers, scientists, and professionals in drug development and chemical synthesis, this document delves into the theoretical principles governing solubility, offers predictive assessments for common organic solvents, and presents detailed, field-proven experimental protocols for precise solubility determination. In the absence of extensive published quantitative data for this specific isomer, this guide emphasizes the methodologies required to generate reliable solubility profiles, ensuring a foundation for informed solvent selection in process development, purification, and formulation.
Introduction: The Significance of Solubility in a Molecular Context
This compound is an aromatic amine, a class of compounds that serves as a cornerstone for the synthesis of a wide array of industrial and pharmaceutical products.[1] From azo dyes to potent therapeutic agents, the journey from a starting material to a final product is critically dependent on the molecule's interaction with various solvents.[2][3] Solubility is not merely a physical constant; it is a critical parameter that dictates the efficiency of reactions, the feasibility of purification methods like crystallization, and the bioavailability of a potential drug substance.[4][5] A thorough understanding of a compound's solubility profile is, therefore, a non-negotiable prerequisite for robust and scalable chemical process development.
This guide focuses specifically on this compound, a molecule whose solubility is dictated by a nuanced interplay of its structural features: the aromatic ring, the electron-donating methyl groups, the electron-withdrawing nitro group, and the basic amino group.[6] We will explore how these components influence its behavior in a range of common organic solvents.
Theoretical Underpinnings of Solubility: A Predictive Framework
The age-old chemical aphorism, "like dissolves like," serves as a useful starting point, but a deeper, more mechanistic understanding is required for accurate prediction and solvent selection.[7] The dissolution of a crystalline solute in a liquid solvent is a thermodynamic process governed by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules.[8][9]
Molecular Structure Analysis of this compound
To predict the solubility of this compound, we must first dissect its molecular structure:
-
Aromatic Phenyl Ring: The core benzene ring is inherently nonpolar and hydrophobic, favoring interactions with nonpolar or weakly polar solvents through London dispersion forces.
-
Amino Group (-NH₂): This group introduces polarity and the capacity for hydrogen bonding. The lone pair of electrons on the nitrogen atom can act as a hydrogen bond acceptor, and the N-H bonds can act as hydrogen bond donors.[10] This functional group enhances solubility in protic and polar aprotic solvents.
-
Nitro Group (-NO₂): The nitro group is strongly polar and a powerful electron-withdrawing group. It can act as a hydrogen bond acceptor, contributing to solubility in polar solvents.
-
Methyl Groups (-CH₃): These are nonpolar, electron-donating groups that increase the overall hydrophobicity of the molecule. Their presence can enhance solubility in less polar organic solvents.[11]
The overall polarity of this compound is a composite of these features. The presence of both polar (amino, nitro) and nonpolar (phenyl ring, methyl groups) components suggests that it will exhibit moderate solubility in a range of solvents, with optimal solubility likely in solvents of intermediate polarity.
The Role of the Solvent
The properties of the solvent are equally critical:
-
Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding with both the amino and nitro groups of the solute, making them good candidates for dissolving this compound.
-
Polar Aprotic Solvents (e.g., Acetone, Dimethyl Sulfoxide, Acetonitrile): These solvents have significant dipole moments and can act as hydrogen bond acceptors, interacting favorably with the N-H protons of the amino group. They are also effective at solvating the polar nitro group.
-
Nonpolar Solvents (e.g., Hexane, Toluene): These solvents primarily interact through weak London dispersion forces. While the nonpolar backbone of this compound has some affinity for these solvents, the strong solute-solute interactions mediated by the polar functional groups will likely limit solubility.
Qualitative Solubility Profile of this compound
While quantitative data for this compound is scarce in the literature, a qualitative assessment can be made based on the principles outlined above and data for structurally related compounds like other nitroaniline isomers.[11][12]
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol | High | Strong hydrogen bonding potential with both the amino and nitro groups. |
| Polar Aprotic | Acetone, Ethyl Acetate, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High to Moderate | Strong dipole-dipole interactions and hydrogen bond acceptance. |
| Halogenated | Dichloromethane, Chloroform | Moderate | Moderate polarity allows for favorable interaction with the overall molecule. |
| Aromatic | Toluene, Benzene | Low to Moderate | Can interact with the phenyl ring, but less effective at solvating the polar groups. |
| Nonpolar Aliphatic | Hexane, Cyclohexane | Low | Dominated by weak dispersion forces, insufficient to overcome solute-solute interactions. |
| Aqueous | Water | Very Low | The large nonpolar surface area of the molecule limits its solubility in water despite the presence of hydrogen bonding groups.[13] |
Experimental Determination of Solubility: A Methodological Deep Dive
Given the lack of published quantitative data, experimental determination is crucial. The following protocols are presented as self-validating systems to ensure the generation of accurate and reproducible data.
The Gold Standard: Isothermal Equilibrium (Shake-Flask) Method
This method determines the thermodynamic equilibrium solubility and is considered the most reliable approach.[14][15][16]
Caption: Workflow for the Isothermal Equilibrium Solubility Method.
-
Preparation: To a series of glass vials, add a measured volume (e.g., 5 mL) of the desired organic solvent. Add an excess amount of this compound to each vial. An excess is confirmed by the presence of undissolved solid material at the end of the experiment.[14]
-
Equilibration: Seal the vials tightly to prevent solvent evaporation. Place the vials in an incubator shaker or on a shaking platform set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period, typically 24 to 72 hours, to ensure equilibrium is reached.[17] To confirm equilibrium, samples can be taken at different time points (e.g., 24h, 48h, 72h); equilibrium is reached when consecutive measurements yield the same concentration.[14]
-
Sample Separation: After the equilibration period, remove the vials and allow the undissolved solid to settle. Carefully withdraw a sample of the supernatant using a pipette. It is critical to avoid aspirating any solid particles. Immediately filter the sample through a chemically compatible syringe filter (e.g., 0.45 µm PTFE for organic solvents) into a clean vial.[18] This step is crucial for separating the dissolved solute from any remaining solid.
-
Quantification: Accurately dilute the filtered sample with a suitable solvent (often the mobile phase of the analytical method). Quantify the concentration of this compound in the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV). A calibration curve prepared with known concentrations of the compound should be used for accurate quantification.
-
Data Analysis: Calculate the original concentration in the saturated solution, accounting for any dilution steps. This concentration represents the equilibrium solubility of the compound in that solvent at the specified temperature.
Gravimetric Method: A Robust Alternative
For situations where analytical instrumentation like HPLC is unavailable, the gravimetric method offers a straightforward and reliable alternative for determining solubility.[19][20]
Caption: Workflow for the Gravimetric Solubility Determination Method.
-
Saturated Solution Preparation: Prepare a saturated solution of this compound in the chosen solvent at a constant temperature, as described in steps 1 and 2 of the isothermal equilibrium method.
-
Filtration: Filter the saturated solution to remove any undissolved solid.[19]
-
Sample Weighing: Accurately weigh a clean, dry evaporating dish (W₁). Pipette a precise volume (e.g., 10.0 mL) of the clear, saturated filtrate into the dish and weigh it again (W₂). The mass of the solution is (W₂ - W₁).
-
Solvent Evaporation: Carefully evaporate the solvent from the dish. For volatile organic solvents, this can be done in a fume hood or on a steam bath. For less volatile solvents, a vacuum oven may be necessary. Avoid overheating, which could cause decomposition of the solute.
-
Drying and Final Weighing: Once the solvent is removed, place the dish in an oven at a temperature below the melting point of this compound to dry the residue completely. Cool the dish in a desiccator and weigh it. Repeat the drying and weighing process until a constant weight is achieved (W₃).[20]
-
Calculation:
-
Mass of dissolved solute (residue) = W₃ - W₁
-
Mass of solvent in the sample = W₂ - W₃
-
Solubility can then be expressed in various units, such as grams of solute per 100 grams of solvent: Solubility = [(W₃ - W₁) / (W₂ - W₃)] x 100
-
Conclusion and Future Recommendations
This guide provides a robust framework for understanding and determining the solubility of this compound. While theoretical principles allow for a strong predictive assessment, the notable scarcity of quantitative data in the public domain necessitates experimental verification for any critical application.[12] The detailed isothermal equilibrium and gravimetric protocols outlined herein offer reliable pathways to generate this essential data.
For professionals in drug development, obtaining precise solubility data in biorelevant media (e.g., simulated gastric and intestinal fluids) would be a logical next step to assess potential oral bioavailability.[15] For process chemists, determining solubility at various temperatures would enable the construction of solubility curves, which are invaluable for the design and optimization of crystallization processes.
References
- AxisPharm. (n.d.). Equilibrium Solubility Assays Protocol.
- Determination of Solubility by Gravimetric Method. (n.d.).
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- ResearchGate. (2024, May 28). How to determine the solubility of a substance in an organic solvent?
- Biorelevant.com. (n.d.). Equilibrium solubility of a drug substance.
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- LibreTexts. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
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A Guide to the Synthesis of 2,5-Dimethyl-3-nitroaniline: Mechanistic Insights and Practical Application
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract: 2,5-Dimethyl-3-nitroaniline is a valuable substituted aniline intermediate in the synthesis of various specialty chemicals, including dyes and pharmaceutical compounds. This technical guide provides an in-depth examination of its most direct and industrially relevant synthetic route: the electrophilic nitration of 2,5-dimethylaniline. We will explore the critical mechanistic principle that governs the regioselectivity of this reaction—the acid-mediated conversion of the activating amino group into a deactivating, meta-directing anilinium ion. This document furnishes a detailed, step-by-step experimental protocol, key process parameters, safety considerations, and characterization data to ensure a reproducible and efficient synthesis.
Synthetic Strategy and Mechanistic Rationale
The synthesis of this compound is achieved via the direct nitration of the readily available starting material, 2,5-dimethylaniline (commonly known as 2,5-xylidine).[1] At first glance, the directing effects of the substituents would seem to preclude the formation of the desired 3-nitro isomer. The amino (-NH₂) group is a powerful ortho, para-director, and the two methyl groups also direct to their respective ortho and para positions. This would suggest that electrophilic attack should preferentially occur at positions 4 and 6.
However, the key to this synthesis lies in the strongly acidic reaction conditions, typically a mixture of concentrated sulfuric acid (H₂SO₄) and nitric acid (HNO₃). In this environment, the basic amino group is protonated to form the 2,5-dimethylanilinium ion. This protonation fundamentally alters the electronic nature of the substituent. The resulting -NH₃⁺ group is strongly electron-withdrawing due to the positive charge on the nitrogen atom, thereby deactivating the aromatic ring towards electrophilic substitution and directing the incoming electrophile (the nitronium ion, NO₂⁺) to the meta position.
Given that position 5 is occupied by a methyl group, the only available meta position relative to the anilinium group is C-3, leading to the selective formation of this compound.
Caption: Mechanistic pathway for the synthesis.
Detailed Experimental Protocol
This protocol is adapted from established procedures for the nitration of substituted anilines.[2][3] All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat.
Reagents and Equipment:
-
2,5-Dimethylaniline (2,5-Xylidine)
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Ammonium Hydroxide (concentrated) or Sodium Bicarbonate
-
Ethanol (95%)
-
Deionized Water & Ice
-
Three-necked round-bottom flask (500 mL)
-
Mechanical stirrer
-
Dropping funnel
-
Thermometer
-
Ice-salt bath
-
Large beaker (2 L) for quenching
-
Büchner funnel and filtration flask
Workflow Overview
Caption: Experimental workflow for the synthesis.
Step 1: Preparation of the 2,5-Dimethylanilinium Sulfate Salt
-
Equip a 500 mL three-necked flask with a mechanical stirrer, a thermometer, and a dropping funnel.
-
Place the flask in an ice-salt bath to cool.
-
Carefully and slowly add 150 mL of concentrated sulfuric acid to the flask.
-
Once the acid has cooled to below 10 °C, begin the slow, dropwise addition of 24.2 g (0.20 mol) of 2,5-dimethylaniline via the dropping funnel. Maintain vigorous stirring.
-
Control the rate of addition to keep the internal temperature between 5-10 °C. The formation of the anilinium sulfate salt is exothermic.
-
After the addition is complete, continue stirring for 15-20 minutes until a homogenous solution is formed and the temperature is stable at or below 5 °C.
Step 2: Nitration
-
In a separate beaker, prepare the nitrating mixture by slowly adding 15.0 mL (0.22 mol) of concentrated nitric acid to 40 mL of concentrated sulfuric acid, which is being cooled in an ice bath. Stir gently during this addition.
-
Transfer this cold nitrating mixture to the dropping funnel on the reaction flask.
-
Add the nitrating mixture drop by drop to the stirred solution of 2,5-dimethylanilinium sulfate. The tip of the dropping funnel should be below the surface of the liquid.
-
Crucially, maintain the reaction temperature between 5 °C and 10 °C. Use the ice-salt bath and the rate of addition to carefully control the temperature. This step may take approximately 1.5 to 2 hours.[2]
-
After the addition is complete, allow the mixture to stir for an additional hour while maintaining the temperature at 5-10 °C.
Step 3: Isolation and Purification of the Crude Product
-
Prepare a 2 L beaker containing approximately 800 g of crushed ice and water.
-
With vigorous stirring, slowly and carefully pour the reaction mixture from the flask into the ice-water slurry. This will precipitate the product as its sulfate salt.
-
Allow the slurry to warm to room temperature while stirring.
-
Place the beaker in an ice bath and slowly neutralize the mixture by adding concentrated ammonium hydroxide. Add the base carefully until the solution is basic (pH > 8), which will convert the salt to the free amine. This process is highly exothermic and must be done slowly with efficient cooling.
-
Collect the resulting orange-yellow precipitate by vacuum filtration using a Büchner funnel.
-
Wash the filter cake thoroughly with cold water (3 x 100 mL) to remove any residual salts.
-
The crude product can be purified by recrystallization from an ethanol-water mixture to yield bright orange crystals.
Quantitative Data and Characterization
The following table summarizes the key quantitative parameters for the synthesis.
| Parameter | Value | Notes |
| Starting Material | 2,5-Dimethylaniline | CAS: 95-78-3, MW: 121.18 g/mol |
| Final Product | This compound | MW: 166.18 g/mol [4] |
| Stoichiometry | ~1.1 equivalents of HNO₃ | A slight excess of the nitrating agent is used. |
| Reaction Temperature | 5-10 °C | Critical for selectivity and safety. |
| Expected Yield | 60-75% | Based on similar aniline nitration procedures.[2] |
| Appearance | Orange to orange-red crystals | [4] |
| Melting Point | 57-61 °C (for N,N-dimethyl-3-nitroaniline) | Expected to be in a similar range.[4][5] |
Process Control and Safety Considerations
Adherence to strict process controls is paramount for the success and safety of this synthesis.
-
Temperature Control: The nitration of anilines is a highly exothermic reaction. Failure to maintain low temperatures can lead to a runaway reaction, resulting in the formation of dinitrated byproducts and oxidative degradation of the aromatic ring, which can create hazardous, unstable compounds.
-
Rate of Addition: The slow, controlled addition of both the aniline to the acid and the nitrating mixture is essential for managing the reaction exotherm. A rapid addition will cause a dangerous spike in temperature.
-
Acid Handling: Concentrated sulfuric and nitric acids are extremely corrosive and are strong oxidizing agents. They must be handled with extreme care in a fume hood, and all additions should be done slowly and deliberately to avoid splashing. Mixing should never occur in the reverse order (i.e., adding water or other reagents to concentrated acid).
-
Toxicity: 2,5-Dimethylaniline is toxic if swallowed, inhaled, or in contact with skin. Nitroanilines are also classified as toxic. Appropriate PPE is mandatory to prevent exposure.
Alternative Synthetic Pathways
While direct nitration of 2,5-dimethylaniline is the most efficient route, other theoretical pathways could be considered, though they are significantly more laborious:
-
Methylation of 3-Nitro-p-toluidine: If 3-nitro-p-toluidine were available, it could potentially be methylated at the C5 position via a Friedel-Crafts alkylation, although this would likely face challenges with selectivity and control.
-
Multi-step synthesis from m-Dinitrobenzene: A more complex route could involve the partial reduction of a dinitroxylene isomer, followed by functional group interconversion, but this would be far less practical than the direct approach described herein.
By carefully controlling the reaction conditions to exploit the meta-directing effect of the anilinium ion, this compound can be synthesized efficiently and selectively from its corresponding aniline precursor.
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Bigelow, H. E.; Robinson, D. B. m-NITRODIMETHYLANILINE. Organic Syntheses1947 , 27, 66. URL: [Link]
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A Technical Guide to the Regioselective Nitration of 2,5-Dimethylaniline: Principles and Practice
An In-Depth Technical Guide:
Introduction
2,5-Dimethylaniline, also known as 2,5-xylidine, is a primary arylamine that serves as a crucial building block in the synthesis of various industrial chemicals, most notably as an intermediate for azo dyes, pigments, and other specialty organic compounds.[1][2][3] The introduction of a nitro group onto the aromatic ring via electrophilic nitration is a pivotal transformation that unlocks further synthetic pathways. However, achieving regioselectivity in this reaction is a significant challenge. Direct nitration of anilines is notoriously problematic, often leading to a mixture of isomers and undesirable oxidation byproducts.[4][5]
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the principles and field-proven methodologies for achieving a highly regioselective nitration of 2,5-dimethylaniline. We will delve into the underlying reaction mechanisms, explore the strategic use of protecting groups to overcome common challenges, and present a detailed, self-validating experimental protocol for the synthesis of the target molecule, 2,5-dimethyl-4-nitroaniline.
Part 1: Mechanistic Insights and Strategic Considerations
The Fundamentals of Electrophilic Aromatic Substitution
The nitration of an aromatic ring is a classic example of an Electrophilic Aromatic Substitution (EAS) reaction. The process is initiated by the generation of a potent electrophile, the nitronium ion (NO₂⁺), typically formed from a mixture of concentrated nitric acid and sulfuric acid.[6] The reaction proceeds via a two-step mechanism:
-
Electrophilic Attack: The π-electron system of the aromatic ring acts as a nucleophile, attacking the nitronium ion. This step disrupts the ring's aromaticity and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. This is the rate-determining step of the reaction.[7]
-
Re-aromatization: A weak base, such as water or the bisulfate ion, abstracts a proton from the carbon atom bearing the new nitro group, restoring the stable aromatic system.[6]
Directing Effects: The Challenge of 2,5-Dimethylaniline
In a substituted benzene ring like 2,5-dimethylaniline, the existing substituents profoundly influence the position of the incoming electrophile. Both the amino (-NH₂) group and the methyl (-CH₃) groups are classified as activating, ortho-, para-directing groups.[8][9] This is due to their ability to donate electron density to the ring, thereby stabilizing the positively charged sigma complex intermediate, particularly when the attack occurs at the ortho and para positions.[9][10] The amino group is a significantly stronger activator than the methyl groups due to the resonance donation of its lone pair of electrons.
Caption: Competing directing effects in the nitration of 2,5-dimethylaniline.
Based on these principles, one would predict that nitration would occur at positions 4 and 6, which are para and ortho to the powerful amino director, respectively. However, direct nitration presents two critical complications.
-
Oxidative Degradation: The reaction conditions for nitration (concentrated HNO₃) are highly oxidizing. The electron-rich aniline ring is susceptible to oxidation, which leads to the formation of complex, tarry byproducts and a significant reduction in the yield of the desired nitro compound.[4]
-
Anilinium Ion Formation: The amino group is basic and readily protonates in the strongly acidic nitrating medium (H₂SO₄/HNO₃) to form an anilinium ion (-NH₃⁺).[5][11] This protonation fundamentally alters the group's electronic properties. The anilinium ion possesses a positive charge, transforming it from a powerful activating, ortho-, para-director into a potent deactivating, meta-directing group via a strong negative inductive effect (-I).[5][12][13] This leads to the formation of a substantial amount of the undesired meta-nitro isomer.
The Acetyl Protecting Group: A Strategy for Regioselective Control
To circumvent these issues and steer the reaction towards the desired regiochemical outcome, a protecting group strategy is essential. The most common and effective approach is the acetylation of the amino group.[11][14] This involves reacting the 2,5-dimethylaniline with acetic anhydride or acetyl chloride to form N-(2,5-dimethylphenyl)acetamide.
This strategy is effective for three key reasons:
-
Prevention of Protonation: The lone pair of electrons on the amide nitrogen is delocalized by resonance with the adjacent carbonyl group. This significantly reduces the basicity of the nitrogen, preventing it from being protonated in the acidic nitrating medium.[15]
-
Moderation of Reactivity: The N-acetyl group (-NHCOCH₃) is still an activating, ortho-, para-director, but its activating strength is considerably less than that of the free amino group. This moderation makes the ring less susceptible to oxidation.
-
Reversibility: The acetyl group can be easily removed after nitration by simple acid or base-catalyzed hydrolysis, regenerating the amino group to yield the final product.[11][15]
This three-step sequence ensures a clean, high-yield, and highly regioselective synthesis.
Caption: Three-step workflow for the regioselective nitration of 2,5-dimethylaniline.
Part 2: Experimental Protocol
This protocol outlines the complete three-stage synthesis for the preparation of 2,5-dimethyl-4-nitroaniline.
Safety and Hazard Assessment
-
Corrosive Reagents: Concentrated sulfuric acid, concentrated nitric acid, and acetic anhydride are highly corrosive. They must be handled with extreme care in a certified chemical fume hood.[16]
-
Toxicity: 2,5-Dimethylaniline and its nitrated derivatives are toxic upon inhalation, ingestion, and skin contact.[16][17]
-
Exothermic Reactions: The nitration reaction and the subsequent neutralization of the acid mixture are highly exothermic. Strict temperature control is critical to prevent runaway reactions.[16]
-
Personal Protective Equipment (PPE): Appropriate PPE, including safety goggles, a lab coat, and acid-resistant gloves, is mandatory at all times.
Stage 1: Acetylation of 2,5-Dimethylaniline
-
Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2,5-dimethylaniline (10.0 g, 82.5 mmol) and glacial acetic acid (50 mL).
-
Reagent Addition: While stirring, carefully add acetic anhydride (10.1 g, 99.0 mmol, 1.2 equivalents) dropwise to the solution. An exotherm may be observed.
-
Reaction: Heat the mixture to reflux (approximately 118 °C) for 30 minutes.
-
Workup: Allow the reaction mixture to cool to room temperature, then pour it slowly into 200 mL of ice-cold water with vigorous stirring.
-
Isolation: The solid product, N-(2,5-dimethylphenyl)acetamide, will precipitate. Collect the solid by vacuum filtration using a Büchner funnel, wash the filter cake with cold water (3 x 50 mL), and dry it thoroughly. The product can be used in the next step without further purification.
Stage 2: Nitration of N-(2,5-dimethylphenyl)acetamide
-
Acid Preparation: In a 500 mL three-necked flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel, add concentrated sulfuric acid (98%, 60 mL). Cool the flask in an ice-salt bath to 0 °C.
-
Substrate Addition: To the cold, stirring sulfuric acid, add the dried N-(2,5-dimethylphenyl)acetamide (from Stage 1) in small portions, ensuring the temperature does not rise above 10 °C. Stir until all the solid has dissolved.
-
Nitrating Mixture: In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid (70%, 6.0 mL, approx. 90 mmol) to concentrated sulfuric acid (10 mL). Cool this mixture in an ice bath before transferring it to the dropping funnel.
-
Reaction: Add the nitrating mixture dropwise to the solution of the acetamide over 30-45 minutes. Crucially, maintain the internal reaction temperature between 0 °C and 5 °C throughout the addition.
-
Stirring: After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 1 hour.
-
Workup: Very slowly and carefully, pour the reaction mixture onto 400 g of crushed ice in a large beaker with vigorous stirring. A yellow solid will precipitate.
-
Isolation: Collect the crude N-(2,5-dimethyl-4-nitrophenyl)acetamide by vacuum filtration, wash it thoroughly with cold water until the washings are neutral to pH paper, and then dry the solid.
Stage 3: Hydrolysis of N-(2,5-dimethyl-4-nitrophenyl)acetamide
-
Setup: Place the dried nitro-acetamide from Stage 2 into a 250 mL round-bottom flask. Add a solution of 70% sulfuric acid (prepared by carefully adding 70 mL of concentrated H₂SO₄ to 30 mL of water) and a magnetic stir bar.
-
Reaction: Heat the mixture to reflux (approximately 160 °C) for 45 minutes. The solid will dissolve as the hydrolysis proceeds.
-
Workup: Cool the reaction mixture to room temperature and pour it carefully onto 300 g of crushed ice.
-
Neutralization: Slowly neutralize the acidic solution by adding concentrated ammonium hydroxide with efficient cooling (ice bath) and stirring, until the solution is basic (pH > 8). The final product, 2,5-dimethyl-4-nitroaniline, will precipitate as a bright yellow solid.
-
Final Isolation and Purification: Collect the solid product by vacuum filtration and wash it extensively with cold water. The crude product can be purified by recrystallization from an ethanol/water mixture to yield bright yellow crystals.
Part 3: Data Presentation and Analysis
Quantitative Data Summary
The following table provides representative quantitative data for the synthesis.
| Compound | Stage | Starting Mass / Moles | M.W. ( g/mol ) | Product | Theoretical Yield (g) |
| 2,5-Dimethylaniline | 1 | 10.0 g / 82.5 mmol | 121.18 | N-(2,5-dimethylphenyl)acetamide | 13.46 g |
| N-(2,5-dimethylphenyl)acetamide | 2 | 13.46 g / 82.5 mmol | 163.22 | N-(2,5-dimethyl-4-nitrophenyl)acetamide | 17.17 g |
| N-(2,5-dimethyl-4-nitrophenyl)acetamide | 3 | 17.17 g / 82.5 mmol | 208.21 | 2,5-Dimethyl-4-nitroaniline | 13.73 g |
Note: Actual yields will vary based on experimental efficiency.
Product Characterization
The identity and purity of the final product, 2,5-dimethyl-4-nitroaniline, must be confirmed through rigorous analysis.
-
Appearance: The purified product should be a bright yellow crystalline solid.[18]
-
Melting Point: A sharp melting point consistent with literature values provides a good indication of purity.
-
Spectroscopic Analysis:
-
¹H NMR: The proton NMR spectrum is a definitive tool for confirming the regiochemistry. Expect to see distinct singlets for the two methyl groups, two aromatic protons, and a broad singlet for the -NH₂ protons. The aromatic protons will appear as singlets due to their isolated positions on the ring.[19]
-
Infrared (IR) Spectroscopy: Key vibrational bands will confirm the presence of functional groups. Look for N-H stretching bands for the amine (~3300-3500 cm⁻¹), C-H stretching for the aromatic and methyl groups (~2850-3100 cm⁻¹), and strong, characteristic symmetric and asymmetric N-O stretching bands for the nitro group (~1500-1550 cm⁻¹ and 1330-1370 cm⁻¹).[20]
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of 2,5-dimethyl-4-nitroaniline (166.18 g/mol ).
-
Conclusion
The regioselective nitration of 2,5-dimethylaniline to yield 2,5-dimethyl-4-nitroaniline is a classic example of strategic synthetic control in organic chemistry. Direct nitration is fraught with challenges, including oxidation and the formation of undesired meta-isomers due to the protonation of the highly basic amino group. By employing a robust three-step strategy centered on the temporary protection of the amino group via acetylation, these issues are effectively mitigated. This approach prevents protonation, moderates the ring's reactivity against oxidation, and reliably directs the electrophilic attack to the desired para position. The subsequent deprotection via hydrolysis furnishes the target molecule in high yield and purity. This methodology stands as a trustworthy and reproducible protocol for researchers requiring access to this valuable chemical intermediate.
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Homework.Study.com. (n.d.). In order to carry out nitration of aromatic primary amines, it is necessary to protect the amino... Retrieved from [Link]
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-
Organic Syntheses. (n.d.). m-NITRODIMETHYLANILINE. Org. Synth. Coll. Vol. 2, p.443 (1943); Vol. 16, p.58 (1936). Retrieved from [Link]
-
Chemistry Stack Exchange. (2019). Nitration of aniline. Retrieved from [Link]
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-
Organic Chemistry Tutor. (n.d.). Directing Effects in Electrophilic Aromatic Substitution Reactions. Retrieved from [Link]
-
BYJU'S. (n.d.). Electrophilic Substitution Reaction of Anilines. Retrieved from [Link]
-
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-
Master Organic Chemistry. (2017). Electrophilic Aromatic Substitution Mechanism. Retrieved from [Link]
-
StuDocu. (2020). Experimental Procedures Preparation of N,N-dimethyl-4-nitrosoaniline. Retrieved from [Link]
-
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YouTube. (2020). Nitration of aniline. Retrieved from [Link]
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Brainly.in. (2024). Assertion: Nitration of aniline can be conveniently done by protecting the amino group by acetylation. Retrieved from [Link]
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MySkinRecipes. (n.d.). 2,5-Dimethyl-4-nitroaniline. Retrieved from [Link]
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SIELC Technologies. (2018). Aniline, 2,5-dimethyl-4-nitro-. Retrieved from [Link]
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An In-Depth Technical Guide to the Theoretical and Computational Investigation of 2,5-Dimethyl-3-nitroaniline
Abstract
This technical guide provides a comprehensive framework for the theoretical and computational characterization of 2,5-Dimethyl-3-nitroaniline. While this specific molecule may not be extensively documented in existing literature, this guide establishes a robust research pathway based on well-established computational chemistry protocols and data from structurally analogous nitroaniline derivatives. We will explore its structural, spectroscopic, and electronic properties through a combination of Density Functional Theory (DFT) and other computational methods. The insights generated from these studies are invaluable for researchers, scientists, and drug development professionals, offering a predictive understanding of the molecule's behavior and potential applications, particularly in medicinal chemistry and materials science. Nitroaniline derivatives are crucial intermediates in the synthesis of dyes, pharmaceuticals, and antioxidants, making a detailed understanding of their molecular characteristics essential for targeted design and application.[1][2][3][4]
Introduction: The Significance of Substituted Nitroanilines
Nitroanilines and their derivatives are a cornerstone of modern organic chemistry, serving as versatile precursors in numerous industrial applications.[1][2] The strategic placement of functional groups—such as the electron-donating amino group and the electron-withdrawing nitro group—on an aromatic ring creates a "push-pull" system that imparts unique electronic and optical properties.[5] This electronic interplay is fundamental to their use in:
-
Pharmaceutical Synthesis: Nitroanilines are key building blocks for a wide range of active pharmaceutical ingredients (APIs), including antimicrobial, anti-inflammatory, and anti-cancer agents.[2][4][6] The reactivity of the amino and nitro groups allows for diverse chemical transformations essential in drug development.[1]
-
Dye and Pigment Industry: These compounds are foundational in the manufacturing of azo dyes, which are valued for their vibrant and stable colors in textiles and inks.[2][4]
-
Materials Science: The unique electronic properties of nitroaniline derivatives make them candidates for non-linear optical (NLO) materials.
This compound, the subject of this guide, presents an interesting case study. The presence of two methyl groups, in addition to the nitro and amino functionalities, is expected to influence its steric and electronic properties, thereby modulating its reactivity, stability, and potential biological activity. Computational chemistry offers a powerful, cost-effective, and efficient avenue to explore these properties before embarking on extensive experimental synthesis and testing.[7][8]
Computational Methodology: A Validated Protocol
The following section details a robust, self-validating computational workflow for the in-depth analysis of this compound. This protocol is grounded in widely accepted practices for small organic molecules and ensures the generation of reliable and reproducible data.
Geometry Optimization and Vibrational Analysis
The first and most critical step is to determine the most stable three-dimensional structure of the molecule.
Protocol:
-
Initial Structure Generation: The 2D structure of this compound is drawn using a molecular editor and converted to a 3D structure.
-
Computational Method Selection: Density Functional Theory (DFT) is the method of choice due to its excellent balance of accuracy and computational cost for systems of this size.[9][10] The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a well-vetted and commonly used functional for organic molecules.[11][12]
-
Basis Set Selection: A Pople-style basis set, such as 6-311++G(d,p), is recommended.[9][13] The inclusion of diffuse functions (++) is important for accurately describing the lone pairs of electrons on the nitrogen and oxygen atoms, while the polarization functions (d,p) account for the non-spherical nature of electron density in bonds.
-
Optimization: A geometry optimization calculation is performed to find the minimum energy conformation of the molecule.
-
Frequency Calculation: Following optimization, a frequency calculation is performed at the same level of theory. This serves two purposes:
-
Verification of Minimum Energy: The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum.
-
Prediction of Vibrational Spectra: The calculated frequencies can be used to predict the FT-IR and Raman spectra of the molecule, which are crucial for its experimental characterization.[10]
-
Caption: Workflow for Geometry Optimization and Vibrational Analysis.
Spectroscopic and Electronic Property Calculations
With an optimized structure, a suite of calculations can be performed to elucidate the molecule's key properties.
-
UV-Visible Spectroscopy: Time-Dependent DFT (TD-DFT) calculations are used to predict the electronic transitions and the corresponding absorption wavelengths (λmax) in the UV-Vis spectrum.[9] These calculations are vital for understanding the molecule's color and photochemical properties.
-
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding chemical reactivity.[14][15]
-
HOMO: Represents the ability to donate an electron. Regions of high HOMO density are susceptible to electrophilic attack.
-
LUMO: Represents the ability to accept an electron. Regions of high LUMO density are susceptible to nucleophilic attack.
-
HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a measure of the molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity.[15]
-
-
Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into intramolecular bonding and charge delocalization.[11] It examines hyperconjugative interactions (electron donation from a filled bonding orbital to an adjacent empty anti-bonding orbital), which are key to molecular stability.
-
Molecular Electrostatic Potential (MEP): The MEP map is a 3D visualization of the electrostatic potential on the molecule's surface.[16] It is an invaluable tool for predicting reactive sites:
-
Red/Yellow Regions (Negative Potential): Indicate electron-rich areas, prone to electrophilic attack.
-
Blue Regions (Positive Potential): Indicate electron-poor areas, prone to nucleophilic attack.
-
Predicted Properties of this compound
Based on established principles from related molecules, we can predict the following for this compound.
Structural Parameters
The final optimized geometry will reveal key bond lengths and angles. It is expected that the C-N bond of the amino group will be shorter than a typical C-N single bond, and the C-N bond of the nitro group will also exhibit some double bond character due to resonance. The presence of the methyl groups ortho and para to the nitro group and meta to the amino group will likely induce some steric strain, potentially causing slight out-of-plane distortions of the functional groups.[17]
| Parameter | Predicted Value Range | Rationale |
| C-NH2 Bond Length | 1.38 - 1.41 Å | Resonance delocalization of the nitrogen lone pair into the ring. |
| C-NO2 Bond Length | 1.46 - 1.49 Å | Electron-withdrawing nature of the nitro group. |
| N-O Bond Lengths | 1.22 - 1.25 Å | Delocalized double bond character within the nitro group. |
| Dihedral Angle (Ring-NH2) | 5° - 15° | Steric hindrance from the adjacent methyl group may cause a slight twist. |
| Dihedral Angle (Ring-NO2) | 10° - 25° | Steric hindrance from the adjacent methyl group will likely cause twisting. |
Spectroscopic Signature
The calculated vibrational frequencies will correspond to specific molecular motions. Key predicted peaks in the FT-IR spectrum are tabulated below.
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H Asymmetric Stretch | 3450 - 3550 | Medium |
| N-H Symmetric Stretch | 3350 - 3450 | Medium |
| C-H Aromatic Stretch | 3000 - 3100 | Weak |
| C-H Aliphatic Stretch | 2850 - 3000 | Medium |
| NO2 Asymmetric Stretch | 1500 - 1550 | Strong |
| NO2 Symmetric Stretch | 1330 - 1370 | Strong |
| C-N Stretch | 1250 - 1350 | Medium-Strong |
Electronic Properties and Reactivity
The electronic properties will dictate the molecule's behavior in chemical reactions and its potential for biological interactions.
-
HOMO-LUMO Analysis: The HOMO is expected to be localized primarily on the amino group and the aromatic ring, indicating these are the primary sites for electron donation. The LUMO is anticipated to be concentrated on the nitro group, making it the primary electron-accepting site.[12][13] The energy gap is predicted to be in the range of 3.5 - 4.5 eV, suggesting a moderately reactive molecule.
-
MEP Analysis: The MEP map will likely show a region of strong negative potential around the oxygen atoms of the nitro group, making them susceptible to electrophilic attack and hydrogen bonding.[16] The hydrogen atoms of the amino group will exhibit a positive potential, making them potential hydrogen bond donors.
-
NBO Analysis: Significant hyperconjugative interactions are expected between the lone pair of the amino nitrogen and the π* anti-bonding orbitals of the aromatic ring, contributing to the stability of the molecule.
Caption: Logical relationships of predicted electronic properties and reactivity.
Implications for Drug Development
The computational analysis of this compound provides critical insights for its potential use in drug design.[18][19]
-
Target Interaction: The MEP and FMO analyses can guide the design of molecules that can effectively bind to biological targets. For instance, the electron-rich nitro group could interact with positively charged residues in a protein's active site, while the amino group could act as a hydrogen bond donor.
-
ADMET Prediction: Computational methods are increasingly used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates.[7][8] The calculated electronic properties of this compound can serve as inputs for QSAR (Quantitative Structure-Activity Relationship) models to estimate its likely metabolic pathways and potential toxicity. For example, the susceptibility of the aromatic ring to nucleophilic attack can be related to its metabolic stability.[20]
-
Lead Optimization: By understanding how the methyl, amino, and nitro groups influence the molecule's electronic and steric properties, medicinal chemists can rationally design derivatives with improved potency, selectivity, and pharmacokinetic profiles.
Conclusion
This technical guide has outlined a comprehensive theoretical and computational strategy for the characterization of this compound. By leveraging established DFT methodologies, it is possible to generate a detailed profile of its structural, spectroscopic, and electronic properties. These in silico investigations provide a powerful, predictive framework that can accelerate research and development, particularly in the fields of medicinal chemistry and materials science. The insights gained from such studies are crucial for understanding the molecule's reactivity, stability, and potential for forming targeted interactions, thereby guiding future experimental work and enabling the rational design of novel compounds with desired functionalities.
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- Spectroscopic (FT-IR and UV-Vis) and theoretical (HF and DFT) investigation of 2-Ethyl-N-[(5-nitrothiophene-2-yl)methylidene]aniline.
- Substituent effects on the physical properties and pKa of aniline.
- Statistical Analysis of Substituent Effects on pKa of Aniline. Journal of Engineering Research and Applied Science.
- A Theoretical Study of Aniline and Nitrobenzene by Comput
- HOMO and LUMO for nitro-substituted aniline computed at a B3LYP/6-311++G(d, p) theory level.
- Structure-metabolism relationships of substituted anilines: Prediction of N-acetylation and N-oxanilic acid formation using computational chemistry.
- (PDF) COMPUTATIONAL, EXPERIMENTAL SPECTRAL ANALYSIS AND STRUCTURAL PARAMETERS OF 4, 5-DIMETHYL-2- NITRO ANILINE.
- Molecular Structure, Electrostatic Potential and HOMO, LUMO Studies of 4-Aminoan- iline, 4-Nitroaniline and. ThaiJo.
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Health and safety data for 2,5-Dimethyl-3-nitroaniline
Starting Data Collection
I'm currently immersed in Google searches, my initial focus is on gathering a robust dataset concerning 2,5-Dimethyl-3-nitroaniline's health and safety profile. I'm prioritizing hazard classifications, toxicological data, and safe handling procedures.
Expanding Data Analysis
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Organizing Data Synthesis
I'm now starting a more structured approach, beginning with in-depth searches across Google, aiming for comprehensive data on this compound's health and safety. I'm prioritizing regulatory information, hazard classifications, and safe handling procedures, as well as toxicological data. The gathered information will be synthesized into a technical guide, structured logically to address identification, properties, toxicology, and exposure control. Tables and visual aids are being planned.
Analyzing the Request
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Outlining the Structure
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Structuring the Response
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Planning the Response
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Revising and Refining Search
I'm now focusing on the search strategy. Initial broad searches have yielded data for similar, but incorrect, compounds. To address this, I'm now crafting highly specific search terms including the CAS number (609-72-3) to ensure accuracy. I'll focus on finding GHS information and toxicology data. I'm prioritizing accuracy by excluding results that are not specifically for this compound.
Refining the Search Strategy
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Identifying the Key Compound
I've made headway in confirming the CAS number. My second round of searches pinpointed 609-72-3 for this compound. The information is, however, proving somewhat contradictory. Results from search returns 1 and 2 both reference CAS 609.
Investigating Data Discrepancies
I'm now deeply immersed in reconciling conflicting data. It's become clear that CAS 609-72-3 is associated with multiple, distinct compounds, primarily "N,N-Dimethyl-o-toluidine" and "this compound." The search results are riddled with errors and mislabeling. My focus now is pinpointing the source of the database confusion to get the correct compound information. I'm exploring various possibilities for the origin of these discrepancies.
Refining Data Discrepancies
My efforts now focus on consolidating the conflicting information. It seems CAS 609-72-3 is incorrectly associated with "N,N-Dimethyl-o-toluidine" in several sources, creating a major discrepancy. My search returns are also riddled with mislabeling and cross-referencing errors. While a dedicated SDS for the target compound is scarce, I can now, however, leverage a Loctite SDS for a mixture, which offers a reliable GHS classification consistent with other nitroanilines. This now provides a viable basis for hazard assessment.
Synthesizing Hazard Information
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Reframing the Methodology
I've established that the CAS number (609-72-3) is correct, but there's a significant data discrepancy regarding this compound and N,N-Dimethyl-o-toluidine. The LOCTITE SDS for a low-concentration mixture (CAS 609-72-3) offers valuable hazard classification consistent with other nitroanilines. My approach now centers on creating a hazard profile, acknowledging the data limitations, using the LOCTITE SDS as the core, and extrapolating recommendations from similar compounds. I will structure the advice clearly, as per my plan.
Defining a Comprehensive Safety Guide
I've confirmed the correct CAS number, 609-72-3, but the existing data presents discrepancies. I will develop a clear guide, starting with an explicit acknowledgement of the limited data and database errors. I will create a hazard profile with a clear GHS classification, using the Loctite SDS. Recommendations will be extrapolated from analogous compounds where data is missing. I will structure the guide with all the usual safety considerations.
Methodological & Application
Application Notes & Protocols: Synthesis of Azo Dyes Utilizing 2,5-Dimethyl-3-nitroaniline
Abstract
This document provides a comprehensive technical guide for the synthesis of azo dyes using 2,5-Dimethyl-3-nitroaniline as the diazo component. Azo dyes represent the largest and most versatile class of synthetic colorants, and the specific structural attributes of this compound offer a unique scaffold for producing dyes with distinct shades and performance characteristics.[1] These application notes detail the fundamental chemical principles, provide step-by-step experimental protocols for synthesis and purification, and outline methods for characterization. The causality behind critical experimental parameters, such as temperature and pH control, is explained to ensure robust and reproducible outcomes. This guide is intended for researchers in materials science, organic chemistry, and drug development who are engaged in the design and synthesis of novel chromophores.
Introduction: The Role of this compound in Azo Dye Chemistry
Azo dyes are characterized by the presence of one or more azo groups (–N=N–) that connect aromatic rings.[2][3] The synthesis of these dyes is a cornerstone of industrial and laboratory organic chemistry, primarily achieved through a two-step process: the diazotization of a primary aromatic amine followed by an azo coupling reaction with an electron-rich nucleophile.[4][5]
This compound is a valuable starting material, or "diazo component," in this process. Its molecular architecture is significant for several reasons:
-
Amino Group (-NH₂): This primary amine is the reactive site for diazotization, allowing for its conversion into a highly reactive diazonium salt.[6]
-
Nitro Group (-NO₂): As a strong electron-withdrawing group, the nitro substituent modulates the electronic properties of the resulting diazonium ion, influencing its electrophilicity and the final color of the dye.
-
Methyl Groups (-CH₃): These electron-donating groups can influence the solubility of the dye and can cause bathochromic (deepening of color) or hypsochromic (lightening of color) shifts in the absorption spectrum depending on their position.
The strategic combination of these functional groups allows for the synthesis of dyes with good thermal stability and specific shades, making this compound a key intermediate for a range of colorants, particularly in the red to brown spectrum.[7]
The Core Chemistry: Diazotization and Azo Coupling
The synthesis is a sequential reaction process that hinges on precise control of conditions. The overall reaction scheme is presented below.
Diagram 1: General Reaction Scheme
Caption: Reaction scheme for azo dye synthesis from this compound.
Diazotization
Diazotization is the conversion of the primary aromatic amine into a diazonium salt.[8] This reaction is conducted in a cold, acidic solution with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl).[6]
Causality: The reaction must be performed at low temperatures (0–5 °C) because diazonium salts are thermally unstable and can decompose violently or undergo unwanted side reactions to form phenols at higher temperatures, releasing nitrogen gas.[9][10] The strong acid serves to protonate nitrous acid, forming the highly electrophilic nitrosonium ion (NO⁺), which is the active agent in the reaction.
Azo Coupling
The diazonium ion is a weak electrophile that readily attacks activated aromatic rings—known as coupling components—in an electrophilic aromatic substitution reaction. The nitrogen atoms of the diazo group are retained, forming the characteristic azo bridge (–N=N–) that links the two aromatic systems.[10]
Causality: The success of this step is critically dependent on pH.
-
For coupling with phenols (e.g., 2-Naphthol): The reaction is performed under mildly alkaline conditions (pH 8-10). This deprotonates the phenol to form the much more strongly activating phenoxide ion, which is necessary for the weakly electrophilic diazonium ion to react.[9]
-
For coupling with aromatic amines (e.g., N,N-Dimethylaniline): The reaction is carried out in a weakly acidic medium (pH 4-5).[7] A more acidic solution would protonate the amino group of the coupling component, deactivating the ring towards electrophilic attack. Conversely, a more alkaline solution could cause the diazonium ion to convert into a non-reactive diazotate ion.
Experimental Protocol: Synthesis of a Representative Dye
This protocol details the synthesis of an azo dye from this compound and N,N-dimethylaniline.
Materials and Reagents
| Reagent | Formula | Molar Mass ( g/mol ) | Quantity (per run) | Notes |
| This compound | C₈H₁₀N₂O₂ | 166.18 | 1.66 g (10.0 mmol) | Diazo Component |
| Sodium Nitrite | NaNO₂ | 69.00 | 0.72 g (10.5 mmol) | Diazotizing Agent |
| Concentrated Hydrochloric Acid | HCl (aq) | 36.46 | ~5 mL | 37% w/w, use with extreme caution |
| N,N-Dimethylaniline | C₈H₁₁N | 121.18 | 1.21 g (10.0 mmol) | Coupling Component, toxic |
| Sodium Acetate Anhydrous | CH₃COONa | 82.03 | ~5 g | For pH adjustment |
| Ethanol (95%) | C₂H₅OH | 46.07 | As needed | For recrystallization |
| Deionized Water | H₂O | 18.02 | As needed | Solvent |
| Ice | H₂O (s) | 18.02 | As needed | For cooling |
Safety Precaution: This experiment involves toxic, corrosive, and oxidizing substances. Always wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Handle concentrated acids and N,N-dimethylaniline in a certified chemical fume hood.[11]
Experimental Workflow
Diagram 2: Step-by-Step Experimental Workflow
Caption: Flowchart illustrating the key stages of the azo dye synthesis protocol.
Detailed Step-by-Step Methodology
Part A: Preparation of the Diazonium Salt Solution
-
In a 100 mL beaker, combine 1.66 g (10.0 mmol) of this compound with 15 mL of deionized water.
-
While stirring, slowly add 2.5 mL of concentrated hydrochloric acid. The amine salt may precipitate, forming a slurry.
-
Place the beaker in an ice-salt bath and cool the slurry to 0–5 °C with continuous stirring. It is crucial to maintain this temperature range throughout the addition of sodium nitrite.
-
In a separate small beaker, dissolve 0.72 g (10.5 mmol) of sodium nitrite in 5 mL of cold deionized water.
-
Using a Pasteur pipette, add the sodium nitrite solution dropwise to the cold amine slurry over 10-15 minutes. Keep the thermometer in the solution and ensure the temperature does not exceed 5 °C.
-
After the addition is complete, continue stirring the solution in the ice bath for an additional 15 minutes to ensure complete diazotization. The resulting clear, cold solution of 2,5-Dimethyl-3-nitrobenzenediazonium chloride should be used immediately in the next step.
Part B: Azo Coupling Reaction
-
In a 250 mL beaker, dissolve 1.21 g (10.0 mmol) of N,N-dimethylaniline in a solution of 2.5 mL of concentrated HCl and 20 mL of water.
-
Cool this solution to 0-5 °C in an ice bath with stirring.
-
Slowly, and with vigorous stirring, add the cold diazonium salt solution from Part A to the cold N,N-dimethylaniline solution. A deep red color should appear immediately.
-
After the addition is complete, add a pre-prepared solution of ~5 g of sodium acetate in 15 mL of water. Add this buffer solution portion-wise until the pH of the reaction mixture reaches 4-5 (check with pH paper). This facilitates the coupling reaction.[7]
-
Continue to stir the mixture in the ice bath for 30 minutes. A dark, colored precipitate of the azo dye will form.
Part C: Isolation and Purification
-
Collect the solid azo dye by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with several portions of cold deionized water to remove any inorganic salts and unreacted starting materials.
-
Press the solid as dry as possible on the funnel.
-
For purification, transfer the crude solid to a beaker and perform recrystallization from a minimal amount of hot 95% ethanol.
-
Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and allow them to air dry completely.
-
Weigh the final product and calculate the percentage yield.
Characterization
The synthesized azo dye should be characterized to confirm its structure and purity.
-
Melting Point: Determine the melting point of the purified crystals. A sharp melting range indicates high purity.
-
UV-Visible Spectroscopy: Dissolve a small sample of the dye in a suitable solvent (e.g., ethanol or DMF) and record its absorption spectrum. The wavelength of maximum absorbance (λ_max) is a key characteristic of the dye's color.[12]
-
FTIR Spectroscopy: Record the infrared spectrum of the solid product. Look for characteristic peaks, including the N=N stretch (typically weak, around 1400-1450 cm⁻¹) and vibrations corresponding to the aromatic rings and substituents.
-
NMR Spectroscopy (¹H and ¹³C): For definitive structural confirmation, obtain NMR spectra in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).[13]
References
- The Synthesis of Azo Dyes. (n.d.).
-
The Use of Heterocyclic Azo Dyes on Different Textile Materials: A Review. (2024). MDPI. Retrieved from [Link].
- Diazonium Coupling Reaction of p-Nitrobenzenediazonium sulfate and N,N-Dimethylaniline: Synthesis of p-(4-nitrobenzeneazo). (2012).
-
Clark, J. (n.d.). some reactions of diazonium ions. Chemguide. Retrieved from [Link].
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Coupling Reactions of Diazonium Salts. (2021). YouTube. Retrieved from [Link].
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One step synthesis of azo compounds from nitroaromatics and anilines. (2025). ResearchGate. Retrieved from [Link].
-
Reactions of Diazonium Salts. (2023). Chemistry LibreTexts. Retrieved from [Link].
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Otutu, J. O. (2012). Dis-azo Dyes Derived from 2-methoxy-5-nitroaniline and 3-chloroaniline and their Application on Polymer Fibres. Oriental Journal of Chemistry, 28(2), 787-794. Retrieved from [Link].
-
Lecture 16 Aromatic Diazonium Salts. (n.d.). NPTEL Archive. Retrieved from [Link].
-
Synthesis, structural investigations and in vitro biological evaluation of N, N-dimethyl aniline derivatives based azo dyes as potential pharmacological agents. (n.d.). ResearchGate. Retrieved from [Link].
-
Synthesis and characterization of new azo coumarin dyes. (n.d.). UPB Scientific Bulletin. Retrieved from [Link].
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Synthesis, Characterization and Applications of Some Azo Dyes Derived from Various Aromatic Amines. (2018). ResearchGate. Retrieved from [Link].
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NCERT Solutions for Class 12 Chemistry Chapter 13 Amines. (n.d.). BYJU'S. Retrieved from [Link].
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The diazotization process. (2024). ResearchGate. Retrieved from [Link].
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New Nitro Diazo Dye Vanillin Derivatives, Synthesis and Characterization. (2024). Al-Nahrain Journal of Science. Retrieved from [Link].
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Diazotisation. (n.d.). Organic Chemistry Portal. Retrieved from [Link].
- Processes for the diazotization of 2,5-dichloroanilines. (2016). Google Patents.
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Mastering Dye Synthesis: The Role of 2-Methyl-5-nitroaniline. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link].
- Chemistry and Applications of Azo Dyes: A Comprehensive Review. (n.d.).
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Application Notes & Protocols: 2,5-Dimethyl-3-nitroaniline as a Versatile Precursor for Pharmaceutical Intermediates
Abstract
This technical guide provides an in-depth exploration of 2,5-Dimethyl-3-nitroaniline (CAS No. 603-75-8), a key chemical building block in the synthesis of advanced pharmaceutical intermediates. We will dissect its fundamental properties, core synthetic transformations, and provide detailed, field-proven protocols for its conversion into high-value derivatives. The primary focus will be on the strategic reduction of the nitro group to yield 2,5-Dimethyl-1,3-phenylenediamine, a critical precursor for heterocyclic scaffolds in drug discovery. Additionally, the guide explores the diazotization-coupling reaction to form azo compounds, demonstrating the versatile reactivity of the aniline moiety. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this compound in their synthetic workflows.
Introduction: The Strategic Importance of Substituted Nitroanilines
Substituted anilines are foundational scaffolds in medicinal chemistry, serving as precursors for a vast range of therapeutic agents.[1] this compound is a particularly valuable starting material due to the specific arrangement of its functional groups. The electron-withdrawing nitro group significantly influences the reactivity of the aromatic ring and the basicity of the amino group.[1] This electronic "push-pull" nature is not only interesting from a theoretical standpoint but also offers practical advantages in directing synthetic outcomes.
The true synthetic power of this compound is unlocked through the chemical transformation of its two functional groups. The primary and most crucial transformation for pharmaceutical applications is the reduction of the nitro group to a second amine, yielding a substituted phenylenediamine. This diamine intermediate becomes a versatile platform for constructing complex heterocyclic systems that form the core of many modern drugs. While less common in direct pharmaceutical synthesis, the existing amino group can also be transformed, for instance, via diazotization, to create other classes of compounds, highlighting the compound's reactivity.[2][3]
Compound Properties and Safety Mandates
A thorough understanding of the physicochemical properties and safety protocols is a non-negotiable prerequisite for handling this compound in a laboratory setting.
Physicochemical Data
| Property | Value | Source |
| CAS Number | 603-75-8 | N/A |
| Molecular Formula | C₈H₁₀N₂O₂ | [4] |
| Molecular Weight | 166.18 g/mol | [4] |
| Appearance | Yellow to orange solid/crystals | [5] |
| Melting Point | 59-60 °C | [4][5] |
| Boiling Point | Decomposes before boiling at atmospheric pressure | N/A |
| Solubility | Soluble in acetone, ethanol, and benzene.[5] | N/A |
Critical Safety & Handling Protocols
This compound and related nitroaromatic compounds are hazardous and must be handled with stringent safety precautions.
-
Hazard Statements: This compound is classified as toxic if swallowed, in contact with skin, or if inhaled.[6][7] It may cause damage to organs through prolonged or repeated exposure and is harmful to aquatic life with long-lasting effects.[6] It is also known to cause skin and serious eye irritation.[8]
-
Personal Protective Equipment (PPE): Always wear protective gloves, protective clothing, eye protection, and face protection.[8] Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid breathing dust or vapors.[6][8]
-
Handling & Storage: Avoid contact with skin and eyes and prevent dust formation.[8][9] Store in a dry, cool, and well-ventilated place with the container tightly closed.[6][8] The substance should be stored in a locked-up area accessible only to qualified personnel.[6]
-
First Aid Measures:
-
Inhalation: If inhaled, remove the person to fresh air and keep them comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[8]
-
Skin Contact: Immediately wash with plenty of soap and water. Take off all contaminated clothing and wash it before reuse.[6][7]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice if irritation persists.[8]
-
Ingestion: If swallowed, rinse the mouth and immediately call a POISON CENTER or doctor.[6]
-
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[6][8]
Core Application: Synthesis of 2,5-Dimethyl-1,3-phenylenediamine
The reduction of the nitro group is the most pivotal reaction for this precursor, converting it into the highly valuable 2,5-Dimethyl-1,3-phenylenediamine. This diamine is primed for cyclization and condensation reactions to build heterocyclic drug scaffolds.
Mechanistic Rationale: Nitro Group Reduction
The conversion of an aromatic nitro group to an amine is a fundamental transformation in organic synthesis.[10] Several methods are available, but the most common fall into two categories:
-
Catalytic Hydrogenation: This method involves reacting the nitro compound with hydrogen gas (H₂) in the presence of a metal catalyst, such as Palladium (Pd), Platinum (Pt), or Nickel (Ni).[10] It is often clean and high-yielding but requires specialized hydrogenation equipment.
-
Metal-Acid Reduction: A classic and robust method involves the use of an easily oxidized metal, such as Tin (Sn), Iron (Fe), or Zinc (Zn), in the presence of a strong acid like hydrochloric acid (HCl).[10] This method is operationally simpler for standard laboratory setups.
The choice of method depends on the scale of the reaction and the presence of other functional groups in the molecule that might be sensitive to the reaction conditions. For this protocol, we will detail a standard tin and hydrochloric acid reduction, which is highly effective for nitroanilines.
Workflow for Nitro Group Reduction
Caption: Workflow for the reduction of this compound.
Detailed Protocol: Sn/HCl Reduction
Materials:
-
This compound
-
Granular Tin (Sn)
-
Concentrated Hydrochloric Acid (HCl, ~37%)
-
Ethanol (EtOH)
-
Sodium Hydroxide (NaOH) pellets or 50% w/v solution
-
Ethyl Acetate (EtOAc)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Deionized Water
Procedure:
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq).
-
Addition of Reagents: Add granular tin (approx. 3.0 eq) followed by ethanol to create a stirrable slurry (approx. 5-10 mL per gram of starting material).
-
Acidification: While stirring vigorously, carefully add concentrated HCl (approx. 5.0-7.0 eq) dropwise via an addition funnel. The reaction is exothermic; control the addition rate to maintain a gentle reflux. An ice bath may be needed for initial control.
-
Reaction: After the addition of HCl is complete, heat the mixture to reflux using a heating mantle. Monitor the reaction progress by TLC (Thin Layer Chromatography) until the starting material is fully consumed (typically 2-4 hours).
-
Work-up - Quenching: Allow the reaction mixture to cool to room temperature. Filter the mixture through a pad of celite to remove any unreacted tin. Rinse the flask and filter cake with a small amount of ethanol.
-
Work-up - Basification: Transfer the filtrate to a beaker and cool in an ice bath. Carefully basify the acidic solution by slowly adding a concentrated NaOH solution until the pH is >10. A thick, white precipitate of tin(II) hydroxide will form.
-
Work-up - Isolation: Filter the basified mixture to remove the tin salts. Wash the precipitate thoroughly with ethyl acetate.
-
Extraction: Combine the filtrate and the ethyl acetate washes in a separatory funnel. Extract the aqueous layer two more times with ethyl acetate.
-
Purification: Combine all organic layers and dry over anhydrous Na₂SO₄. Filter off the drying agent and concentrate the solvent under reduced pressure to yield the crude 2,5-Dimethyl-1,3-phenylenediamine.
-
Final Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., heptane/ethyl acetate) or by flash column chromatography on silica gel.
Secondary Application: Azo Dye Synthesis (A Reactivity Model)
While not a direct route to pharmaceuticals, the synthesis of azo dyes is a classic reaction that demonstrates the reactivity of the primary amine on the nitroaniline core.[2] This diazotization-coupling sequence provides a robust model for understanding the compound's chemical behavior.[3]
Conceptual Workflow for Azo Dye Synthesis
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Application Note & Protocol: A Comprehensive Guide to the Reduction of 2,5-Dimethyl-3-nitroaniline to 2,5-Dimethyl-1,3-phenylenediamine
Abstract: This document provides a detailed technical guide for the chemical reduction of 2,5-dimethyl-3-nitroaniline to its corresponding diamine, 2,5-dimethyl-1,3-phenylenediamine. The synthesis of substituted phenylenediamines is a critical transformation in the development of pharmaceuticals, advanced polymers, and specialized dyes. This guide explores the mechanistic underpinnings of common reduction methodologies, offering field-proven insights into experimental design and execution. Detailed, step-by-step protocols for catalytic hydrogenation and a metal/acid reduction are provided, alongside comparative data and safety protocols to ensure reliable and safe laboratory operations.
Introduction: The Synthetic Importance of Phenylenediamines
Substituted phenylenediamines are foundational building blocks in organic synthesis. Their utility stems from the presence of two nucleophilic amino groups on an aromatic scaffold, allowing for the construction of complex heterocyclic systems and polymers. 2,5-dimethyl-1,3-phenylenediamine, the target of this protocol, is a valuable intermediate in medicinal chemistry and materials science. The reduction of the corresponding nitroaniline is the most common and efficient route to its synthesis.[1][2]
The choice of reduction method is paramount and is dictated by factors such as functional group tolerance, scalability, cost, and safety.[1] This note will focus on two robust and widely applicable methods: catalytic hydrogenation using palladium on carbon (Pd/C) and chemical reduction using tin(II) chloride.
Mechanistic Overview of Nitro Group Reduction
The conversion of an aromatic nitro group to an amine is a six-electron reduction. The generally accepted pathway proceeds through several intermediates, including nitroso and hydroxylamine species.[3][4]
Caption: Generalized pathway for the reduction of a nitro group.
In catalytic hydrogenation, molecular hydrogen is activated on the surface of a metal catalyst (e.g., Pd, Pt, Ni), and the reduction proceeds via sequential hydrogen atom transfers to the nitro group.[5][6] Metal/acid reductions, such as with SnCl₂/HCl, involve single electron transfers from the metal, with protons being supplied by the acidic medium to facilitate the elimination of oxygen as water.[3][7]
Comparative Analysis of Reduction Methodologies
The selection of an appropriate reduction method is a critical decision in the synthesis plan. Below is a comparative summary of common techniques for the reduction of nitroaromatics.
| Method | Reducing Agent | Advantages | Disadvantages | Key Considerations |
| Catalytic Hydrogenation | H₂ gas with Pd/C, PtO₂, or Raney Ni | High yields, clean reactions, catalyst can be recycled.[1][5] | Requires specialized high-pressure equipment; catalyst can be pyrophoric; may reduce other functional groups (e.g., alkenes, alkynes).[5][8] | Substrate must be soluble in a suitable solvent; catalyst deactivation can occur. |
| Metal/Acid Reduction | Fe/HCl, Sn/HCl | Inexpensive, robust, and tolerates a wide range of functional groups.[9][10] | Stoichiometric amounts of metal are required, leading to significant waste; workup can be tedious to remove metal salts. | The reaction is often exothermic and requires careful temperature control. |
| Stannous Chloride Reduction | SnCl₂·2H₂O in an acidic medium | Mild conditions, good functional group tolerance.[5][7] | Generates tin-based waste products which can be toxic; requires stoichiometric amounts of the reagent.[7] | The workup involves basification to precipitate tin hydroxides. |
Experimental Protocols
4.1. Safety Precautions
-
This compound: This compound is expected to be toxic and an irritant. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.
-
2,5-Dimethyl-1,3-phenylenediamine: Aromatic amines are often toxic and can be skin sensitizers.[11] Handle with appropriate PPE.
-
Palladium on Carbon (Pd/C): Can be pyrophoric, especially when dry and in the presence of solvents. Handle with care, preferably wet, and do not allow the catalyst to dry on filter paper.[12]
-
Hydrogen Gas: Highly flammable and explosive. Ensure all equipment is properly grounded and there are no sources of ignition.
-
Acids (e.g., HCl): Corrosive. Handle with appropriate PPE.
-
Tin(II) Chloride: Can cause skin and eye irritation.[7]
4.2. Protocol 1: Catalytic Hydrogenation using Pd/C
This protocol is often preferred for its clean reaction profile and high yield.
Materials:
-
This compound
-
10% Palladium on carbon (Pd/C), 50% wet with water
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen source (gas cylinder or generator)
-
Parr shaker or similar hydrogenation apparatus
-
Celite®
Caption: Workflow for Catalytic Hydrogenation.
Step-by-Step Procedure:
-
Reaction Setup: To a hydrogenation vessel, add this compound (1.0 eq). Add a suitable solvent such as methanol or ethanol (approximately 10-20 mL per gram of substrate).
-
Catalyst Addition: Under a gentle stream of nitrogen, carefully add 10% Pd/C (typically 1-5 mol% of palladium relative to the substrate).
-
Hydrogenation: Seal the reaction vessel. Purge the system with nitrogen gas three times, followed by purging with hydrogen gas three times. Pressurize the vessel with hydrogen to the desired pressure (e.g., 50 psi) and begin vigorous stirring.
-
Reaction Monitoring: The reaction progress can be monitored by the cessation of hydrogen uptake. Alternatively, the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.
-
Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with a small amount of the reaction solvent to ensure all the product is collected. Caution: Do not allow the filter cake to dry completely, as the catalyst can be pyrophoric.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude 2,5-dimethyl-1,3-phenylenediamine.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
4.3. Protocol 2: Chemical Reduction using Tin(II) Chloride
This method is a reliable alternative when high-pressure hydrogenation equipment is not available.[5][7]
Materials:
-
This compound
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol (EtOH)
-
Sodium hydroxide (NaOH) solution (e.g., 3 M)
-
Ethyl acetate (EtOAc)
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in ethanol.
-
Reagent Addition: Add tin(II) chloride dihydrate (3-5 eq) to the solution. Slowly add concentrated hydrochloric acid. The reaction is often exothermic, so cooling in an ice bath may be necessary during the addition.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Carefully add a concentrated solution of sodium hydroxide until the mixture is strongly basic (pH > 10). This will precipitate tin salts as tin hydroxide.
-
Extraction: Extract the aqueous slurry with ethyl acetate (3 x volume of the reaction mixture).
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter. Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude 2,5-dimethyl-1,3-phenylenediamine by recrystallization or column chromatography as described in Protocol 1.
Characterization of 2,5-Dimethyl-1,3-phenylenediamine
The identity and purity of the final product should be confirmed by standard analytical techniques:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the molecular structure.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Melting Point: To assess purity. The literature melting point for 2,5-dimethyl-1,4-phenylenediamine (a related isomer) is 149-150 °C, and the target compound is expected to have a distinct melting point.[13]
Conclusion
The reduction of this compound to 2,5-dimethyl-1,3-phenylenediamine is a fundamental and versatile transformation. Both catalytic hydrogenation and chemical reduction with tin(II) chloride are effective methods to achieve this conversion. The choice between these protocols will depend on the available equipment, scale of the reaction, and tolerance of other functional groups in more complex substrates. Proper safety precautions are essential for handling the reagents and products involved in this synthesis.
References
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Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. Retrieved from [Link]
-
Wikipedia. (2023). Reduction of nitro compounds. Retrieved from [Link]
- Desai, D. G., Swami, S., & Hapase, S. B. (1999). A Practical and Chemoselective Reduction of Nitroarenes to Anilines Using Activated Iron.
-
Unacademy. (n.d.). Preparation of amines: Reduction of nitro compounds. Retrieved from [Link]
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Chem LibreTexts. (2021). Aromatic Reactions: Reduction of Nitrobenzene to Aniline with Tin and HCl (Sn/HCl). Retrieved from [Link]
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ACS Green Chemistry Institute. (n.d.). Sn2+ reduction. Retrieved from [Link]
- Liu, Y., et al. (2005).
-
Mettler Toledo. (n.d.). Catalytic Hydrogenation of Nitrobenzene to Aniline | Application Note. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Palladium Supported on Carbon Nanoglobules as a Promising Catalyst for Selective Hydrogenation of Nitroarenes. Retrieved from [Link]
- Ma, Y., et al. (2024). Efficient room-temperature hydrogenation of nitroaromatic compounds to primary amines using nitrogen-doped carbon-supported palladium catalysts. RSC Advances, 14(4), 2453-2459.
-
ResearchGate. (2015). Size-controllable palladium nanoparticles immobilized on carbon nanospheres for nitroaromatic hydrogenation. Retrieved from [Link]
-
PubMed Central. (2022). Recent advances on catalysts for photocatalytic selective hydrogenation of nitrobenzene to aniline. Retrieved from [Link]
-
Sciencemadness.org. (2011). Nitroaromatic Reduction w/Sn. Retrieved from [Link]
-
ACS Publications. (2019). Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Catalytic Hydrogenation of Nitrobenzene to Aniline | Application Note. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Catalytic Hydrogenation of Nitrobenzene to Aniline. Retrieved from [Link]
-
ResearchGate. (2000). A Study of Nitrobenzene Hydrogenation Over Palladium/Carbon Catalysts. Retrieved from [Link]
- Google Patents. (n.d.). CN111116383B - Synthesis method of 2, 5-dimethyl p-phenylenediamine.
- Google Patents. (n.d.). CN101376634B - Non-polluted method for producing o-chloroaniline with ferrous powder as reducer.
-
Organic Chemistry Portal. (n.d.). Palladium on Carbon (Pd/C). Retrieved from [Link]
-
Taylor & Francis Online. (2014). Synthesis and characterization of Poly(p-phenylenediamine) and its derivatives using aluminium triflate as a co-catalyst. Retrieved from [Link]
-
SciSpace. (1988). Electroreduction of m-nitroaniline to m-phenylene diamine using Ti3+/Ti4+ redox system. Retrieved from [Link]
-
ResearchGate. (1995). Indirect reduction of p-nitroaniline to p-phenylenediamine at a Ti/TiO 2 electrode. Retrieved from [Link]
-
Sciencemadness Discussion Board. (2009). Selective reduction of N-alkyl-dinitroanilines to N-alkyl-nitrophenylenediamine. Retrieved from [Link]
- Google Patents. (n.d.). US5466871A - Process for preparing nitroaniline derivatives.
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Application Notes and Protocols for the Diazotization of 2,5-Dimethyl-3-nitroaniline and Its Use in Azo Coupling Reactions
Introduction: Strategic Importance of Diazotization in Synthesis
The diazotization of primary aromatic amines is a cornerstone transformation in synthetic organic chemistry, providing access to highly versatile aryldiazonium salt intermediates. These salts are pivotal in the synthesis of a broad spectrum of compounds, most notably azo dyes, which are integral to the pharmaceutical, textile, and materials science industries.[1] The conversion of an aromatic amine to a diazonium salt unlocks a rich field of subsequent functionalization reactions, including the widely utilized azo coupling, which forms the basis of a vast library of chromophores.[2][3]
This guide provides a comprehensive technical overview and detailed protocols for the diazotization of 2,5-dimethyl-3-nitroaniline and the subsequent azo coupling reactions with various aromatic nucleophiles. The presence of both electron-donating methyl groups and a strong electron-withdrawing nitro group on the aniline ring presents unique considerations for reactivity and stability, which will be addressed in detail. The protocols herein are designed to be self-validating, with explanations for each step to ensure both reproducibility and a deep understanding of the underlying chemical principles.
Chemical Principles and Mechanistic Insights
The overall process is a sequential, two-stage reaction: diazotization followed by azo coupling. A thorough understanding of the mechanism of each stage is critical for optimizing reaction conditions and ensuring the safe handling of the reactive intermediates involved.
Part 1: The Diazotization of this compound
Diazotization is the process of converting the primary amino group of this compound into a diazonium group (-N₂⁺). This is achieved through the reaction with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid, such as hydrochloric acid (HCl).[1] The reaction is highly temperature-sensitive and must be maintained at low temperatures (typically 0–5 °C) to prevent the decomposition of the unstable diazonium salt.[1]
The mechanism of diazotization proceeds through several key steps:
-
Formation of the Nitrosating Agent: In the acidic medium, sodium nitrite is protonated to form nitrous acid (HONO). Further protonation and loss of a water molecule generate the highly electrophilic nitrosonium ion (NO⁺).
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amino group of this compound attacks the nitrosonium ion.
-
Proton Transfer and Dehydration: A series of proton transfers and the elimination of a water molecule lead to the formation of the 2,5-dimethyl-3-nitrobenzenediazonium cation.
The electron-withdrawing nature of the nitro group decreases the basicity of the amino group, which can make diazotization more challenging compared to electron-rich anilines. Therefore, strongly acidic conditions are crucial to facilitate the reaction.
Visualizing the Reaction Pathway: Diazotization
Caption: Mechanism of the diazotization of this compound.
Part 2: Azo Coupling Reactions
The 2,5-dimethyl-3-nitrobenzenediazonium salt is a weak electrophile that readily reacts with electron-rich aromatic compounds, known as coupling components.[1] This electrophilic aromatic substitution reaction results in the formation of a stable azo compound, characterized by the -N=N- bridge, which acts as a chromophore.[3] Common coupling partners include phenols, naphthols, and anilines.[1]
The pH of the reaction medium is a critical parameter for successful azo coupling:
-
Coupling with Phenols and Naphthols: These reactions are typically carried out in mildly alkaline conditions (pH 8-10). The alkaline medium deprotonates the hydroxyl group to form the more strongly activating phenoxide or naphthoxide ion, which enhances the rate of electrophilic substitution.[4][5]
-
Coupling with Anilines: These reactions are generally performed in weakly acidic to neutral conditions (pH 4-7). In strongly acidic solutions, the amino group of the coupling partner would be protonated, deactivating the ring towards electrophilic attack. Conversely, in alkaline conditions, the diazonium salt can be converted to the non-electrophilic diazohydroxide.[1]
Visualizing the Reaction Pathway: Azo Coupling
Caption: General workflow for azo coupling reactions.
Experimental Protocols
Safety Precautions:
-
This compound and related nitroanilines are toxic if swallowed, in contact with skin, or if inhaled. [6] They may also cause damage to organs through prolonged or repeated exposure.[6] Always handle these compounds in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.
-
Concentrated acids (HCl, H₂SO₄) are highly corrosive. Handle with extreme care and always add acid to water, never the other way around.
-
Sodium nitrite is an oxidizing agent and is toxic. Avoid contact with skin and eyes.
-
Diazonium salts in their solid, dry form can be explosive. These protocols are designed to use the diazonium salt in solution immediately after its preparation, without isolation. Never attempt to isolate the solid diazonium salt.
-
The diazotization reaction is exothermic. Strict temperature control is essential to prevent runaway reactions and decomposition of the diazonium salt.
Protocol 1: Diazotization of this compound
This protocol is adapted from established procedures for the diazotization of substituted nitroanilines.[7]
| Reagent/Material | Molar Mass ( g/mol ) | Amount (mmol) | Mass/Volume |
| This compound | 166.18 | 10 | 1.66 g |
| Concentrated HCl (37%) | 36.46 | 25 | ~2.5 mL |
| Deionized Water | 18.02 | - | 20 mL |
| Sodium Nitrite (NaNO₂) | 69.00 | 10.5 | 0.725 g |
| Deionized Water | 18.02 | - | 5 mL |
| Urea or Sulfamic Acid | - | - | As needed |
| Starch-Iodide Paper | - | - | As needed |
Procedure:
-
Preparation of the Amine Salt Suspension: In a 100 mL three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, combine 1.66 g (10 mmol) of this compound and 10 mL of deionized water.
-
While stirring, slowly add 2.5 mL of concentrated hydrochloric acid. A thick slurry of the amine hydrochloride salt will form. Add an additional 10 mL of deionized water.
-
Cooling: Place the flask in an ice-salt bath and cool the suspension to an internal temperature of 0–5 °C with vigorous stirring. It is critical to maintain this temperature throughout the reaction.
-
Preparation of Nitrite Solution: In a separate beaker, dissolve 0.725 g (10.5 mmol) of sodium nitrite in 5 mL of cold deionized water.
-
Diazotization: Slowly add the cold sodium nitrite solution dropwise from the dropping funnel to the stirred amine suspension over a period of 30–45 minutes. Ensure the internal temperature does not rise above 5 °C. The reaction is exothermic, so slow addition is crucial.
-
Reaction Completion and Monitoring: After the addition is complete, continue stirring the mixture in the ice bath for an additional 30 minutes. The solid amine hydrochloride should dissolve, resulting in a clear, yellowish solution of the 2,5-dimethyl-3-nitrobenzenediazonium chloride.
-
Check for Excess Nitrous Acid: Test for the presence of excess nitrous acid by touching a drop of the reaction mixture to a piece of starch-iodide paper. A blue-black color indicates the presence of excess nitrous acid.
-
Quenching Excess Nitrous Acid: If the starch-iodide test is positive, add a small amount of urea or sulfamic acid portion-wise until the test is negative (the paper remains white). A slight effervescence (N₂ gas) will be observed.
-
The resulting diazonium salt solution should be used immediately in the subsequent coupling reaction. Do not store the solution.
Protocol 2: Azo Coupling with 2-Naphthol
This protocol provides a general method for the coupling of the prepared diazonium salt with 2-naphthol.[7][8]
| Reagent/Material | Molar Mass ( g/mol ) | Amount (mmol) | Mass/Volume |
| 2-Naphthol | 144.17 | 10 | 1.44 g |
| Sodium Hydroxide (NaOH) | 40.00 | 25 | 1.0 g |
| Deionized Water | 18.02 | - | 40 mL |
Procedure:
-
Preparation of the Coupling Solution: In a 250 mL beaker, dissolve 1.0 g (25 mmol) of sodium hydroxide in 40 mL of deionized water. Add 1.44 g (10 mmol) of 2-naphthol and stir until a clear solution is obtained.
-
Cooling: Cool the 2-naphthol solution in an ice-water bath to 0–5 °C.
-
Azo Coupling: While stirring vigorously, slowly add the cold diazonium salt solution prepared in Protocol 1 to the cold 2-naphthol solution. A brightly colored precipitate (the azo dye) should form immediately.
-
Reaction Completion: Continue stirring the mixture in the ice bath for an additional 30 minutes to ensure the reaction goes to completion.
-
Isolation and Purification: Collect the dye by vacuum filtration using a Büchner funnel. Wash the solid with copious amounts of cold deionized water until the filtrate is neutral.
-
Dry the product in a vacuum oven at a low temperature (e.g., 50–60 °C). The product can be further purified by recrystallization from a suitable solvent, such as ethanol or acetic acid.
Protocol 3: Azo Coupling with N,N-Dimethylaniline
This protocol details the coupling of the diazonium salt with N,N-dimethylaniline.[9][10]
| Reagent/Material | Molar Mass ( g/mol ) | Amount (mmol) | Mass/Volume |
| N,N-Dimethylaniline | 121.18 | 10 | 1.21 g (~1.25 mL) |
| Concentrated HCl (37%) | 36.46 | 10 | ~1.0 mL |
| Deionized Water | 18.02 | - | 10 mL |
| Sodium Acetate (anhydrous) | 82.03 | - | As needed |
Procedure:
-
Preparation of the Coupling Solution: In a 100 mL beaker, dissolve 1.21 g (10 mmol) of N,N-dimethylaniline in a mixture of 1.0 mL of concentrated HCl and 10 mL of deionized water.
-
Cooling: Cool the solution in an ice-water bath to 0–5 °C.
-
Azo Coupling: While stirring vigorously, slowly add the cold diazonium salt solution from Protocol 1 to the cold N,N-dimethylaniline solution.
-
pH Adjustment: After the addition is complete, slowly add a saturated solution of sodium acetate with stirring until the pH of the mixture is between 4 and 5. A colored precipitate of the azo dye will form.
-
Reaction Completion: Continue stirring the mixture in the ice bath for 30–60 minutes.
-
Isolation and Purification: Collect the product by vacuum filtration, wash thoroughly with cold water, and dry. Recrystallization from ethanol can be performed for further purification.
Trustworthiness and Self-Validation
The protocols provided are designed with inherent checks to ensure the reaction is proceeding as expected:
-
Temperature Monitoring: Continuous monitoring of the reaction temperature is paramount. Any significant rise above 5 °C during the addition of sodium nitrite indicates a potential for decomposition of the diazonium salt, which would lead to a lower yield and the formation of by-products.
-
Starch-Iodide Test: This simple colorimetric test provides immediate feedback on the presence of the necessary excess of nitrous acid for complete diazotization.
-
Quenching: The removal of excess nitrous acid with urea or sulfamic acid is a critical step to prevent unwanted side reactions during the subsequent coupling stage.
-
Visual Confirmation of Coupling: The formation of a brightly colored precipitate upon mixing the diazonium salt and the coupling component is a strong indicator of a successful azo coupling reaction.
By diligently following these steps and observing the expected changes, researchers can have a high degree of confidence in the outcome of the synthesis.
References
-
The Use of Heterocyclic Azo Dyes on Different Textile Materials: A Review. MDPI. Available from: [Link]
-
Diazonium compound - Wikipedia. Available from: [Link]
-
The Synthesis of Azo Dyes. Available from: [Link]
-
Diazonium Coupling Reaction of p-Nitrobenzenediazonium sulfate and N,N -Dimethylaniline: Synthesis of p-(4-nitrobenzeneazo). 2012. Available from: [Link]
-
One step synthesis of azo compounds from nitroaromatics and anilines. ResearchGate. 2025. Available from: [Link]
-
Azo coupling - Wikipedia. Available from: [Link]
-
Diazotization-Coupling Reaction --.doc. ResearchGate. Available from: [Link]
-
Dis-azo Dyes Derived from 2-methoxy-5-nitroaniline and 3-chloroaniline and their Application on Polymer Fibres. Oriental Journal of Chemistry. Available from: [Link]
-
Making an Azo Dye from Phenol - Chemistry LibreTexts. 2023. Available from: [Link]
-
some reactions of diazonium ions - Chemguide. Available from: [Link]
-
COUPLING REACTIONS OF DIAZONIUM SALTS - YouTube. 2021. Available from: [Link]
-
(PDF) Preparation of 2-Naphthol Aniline Dye. ResearchGate. Available from: [Link]
-
Preparation of 2-Naphthol Aniline Dye. BYJU'S. Available from: [Link]
-
NCERT Solutions for Class 12 Chemistry Chapter 13 Amines. BYJU'S. Available from: [Link]
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- 10. researchgate.net [researchgate.net]
Application Notes & Protocols: The Versatility of 2,5-Dimethyl-3-nitroaniline in Advanced Materials Science
Abstract
2,5-Dimethyl-3-nitroaniline is an aromatic amine derivative whose unique substitution pattern—featuring electron-donating methyl groups and a sterically influencing, electron-withdrawing nitro group—positions it as a compelling, albeit underexplored, building block in materials science. The strategic placement of the reactive amino group, meta to the nitro group and flanked by methyl substituents, offers distinct opportunities for creating novel functional materials. This guide provides a detailed exploration of its prospective applications, focusing on the synthesis of advanced azo dyes and the theoretical framework for developing substituted polyanilines. By grounding these potential applications in the established chemistry of analogous nitroaniline compounds, we offer detailed, field-proven protocols and the scientific rationale behind them, providing researchers with a robust starting point for innovation.
Introduction: Physicochemical Profile and Synthetic Potential
This compound is a substituted aromatic amine with the molecular formula C₈H₁₀N₂O₂. Its structure is characterized by a primary amine (-NH₂) group, a nitro (-NO₂) group, and two methyl (-CH₃) groups on the benzene ring. This "push-pull" electronic architecture, where the amine and methyl groups donate electron density and the nitro group withdraws it, is a hallmark of molecules used in creating materials with interesting optical and electronic properties.[1]
The primary reactive site for the applications discussed herein is the amino group, which can be readily converted into a diazonium salt for azo coupling or serve as a monomer for oxidative polymerization.[1][2] The substituents significantly influence the reactivity and the properties of the resulting materials:
-
Nitro Group (-NO₂): As a strong electron-withdrawing group, it modulates the electronic properties of the molecule and the resulting materials, often enhancing properties relevant to non-linear optics and influencing the color of dyes.[1][3]
-
Methyl Groups (-CH₃): These groups increase the steric bulk and solubility in organic solvents. In polymers, such substitutions can disrupt chain packing, which may decrease conductivity but improve processability—a common challenge with pristine polyaniline.[4]
While direct literature on this compound is sparse, its isomeric and structural analogs, such as 2-Methyl-5-nitroaniline and other substituted anilines, are well-documented precursors for high-performance materials.[5][6] This guide leverages those established principles to outline tangible research pathways.
| Property | Value | Source |
| CAS Number | Not assigned; structural isomer of compounds like 2,6-Dimethyl-3-nitroaniline (52494-39-6) | N/A |
| Molecular Formula | C₈H₁₀N₂O₂ | N/A |
| Molecular Weight | 166.18 g/mol | [7] |
| Appearance | Expected to be a yellow to orange crystalline solid | [6] |
| Solubility | Expected to have good solubility in common organic solvents (e.g., ethanol, DMF, DMSO) | [8] |
Application I: Synthesis of High-Performance Azo Dyes
Azo dyes represent the largest class of synthetic colorants, valued for their brilliant colors, excellent stability, and versatile synthesis.[5][9] The synthesis universally proceeds through a two-step diazotization-coupling reaction. This compound is an ideal candidate for the diazo component, with its substituents poised to create dyes with unique shades and improved solubility.
Principle of Synthesis
The synthesis begins with the diazotization of this compound. The primary amino group reacts with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures (0–5 °C) to form a highly reactive diazonium salt.[10] This intermediate is unstable and must be used immediately.
The second step is the azo coupling , an electrophilic aromatic substitution reaction. The diazonium salt (the electrophile) is reacted with an electron-rich coupling component, such as a phenol or an aniline derivative (e.g., 2-Naphthol), to form the final azo dye, characterized by the -N=N- chromophore.[1][11] The pH of the coupling reaction is critical; alkaline conditions are required for coupling with phenols, while mildly acidic conditions are used for coupling with anilines.[5]
Workflow for Azo Dye Synthesis
Caption: General workflow for synthesizing an azo dye from this compound.
Detailed Experimental Protocol: Synthesis of a Naphthol-Based Azo Dye
This protocol details the synthesis of a representative azo dye by diazotizing this compound and coupling it with 2-Naphthol.
Materials:
-
This compound (1.66 g, 10 mmol)
-
Concentrated Hydrochloric Acid (HCl, 5 mL)
-
Sodium Nitrite (NaNO₂, 0.76 g, 11 mmol)
-
2-Naphthol (1.44 g, 10 mmol)
-
Sodium Hydroxide (NaOH, 1.6 g, 40 mmol)
-
Deionized Water
-
Ethanol (for recrystallization)
-
Ice
Procedure:
Part A: Diazotization
-
In a 250 mL beaker, suspend 1.66 g (10 mmol) of this compound in 50 mL of deionized water.
-
Carefully add 5 mL of concentrated HCl while stirring. The aniline may not fully dissolve, forming a fine slurry of its hydrochloride salt.
-
Cool the mixture to 0–5 °C in an ice-water bath with continuous stirring. Maintaining this temperature is crucial for the stability of the diazonium salt.[10][12]
-
In a separate beaker, dissolve 0.76 g (11 mmol) of sodium nitrite in 10 mL of cold deionized water.
-
Add the sodium nitrite solution dropwise to the cold aniline slurry over 10 minutes. Keep the tip of the pipette or dropping funnel below the surface of the liquid to prevent the loss of nitrous acid.
-
Stir the reaction mixture in the ice bath for an additional 15 minutes after the addition is complete. The resulting solution contains the diazonium salt and should be used immediately.
Part B: Azo Coupling
-
In a separate 400 mL beaker, dissolve 1.44 g (10 mmol) of 2-Naphthol and 1.6 g (40 mmol) of NaOH in 100 mL of deionized water.
-
Cool this alkaline solution to below 5 °C in an ice-water bath.
-
While stirring the cold 2-Naphthol solution vigorously, slowly add the cold diazonium salt solution prepared in Part A. A brightly colored precipitate of the azo dye should form immediately.[10]
-
Continue stirring the mixture in the ice bath for 30 minutes to ensure the reaction proceeds to completion.
Part C: Isolation and Purification
-
Collect the precipitated dye by vacuum filtration using a Buchner funnel.
-
Wash the solid product on the filter with several portions of cold deionized water to remove any unreacted salts and base.
-
Purify the crude product by recrystallization from a suitable solvent, such as an ethanol-water mixture, to obtain a product of high purity.
-
Dry the purified crystals in a vacuum desiccator.
Characterization
-
UV-Visible Spectroscopy: An ethanolic solution of the dye should be analyzed to determine its maximum absorbance wavelength (λ_max), which defines its color.
-
FT-IR Spectroscopy: Look for the characteristic -N=N- stretching vibration (typically weak) around 1400-1450 cm⁻¹ and the absence of the primary amine N-H stretches from the starting material.
-
NMR Spectroscopy (¹H and ¹³C): To confirm the final structure of the aromatic compound.
-
Melting Point: A sharp melting point is indicative of high purity.
Application II: Precursor for Substituted Conducting Polymers
Polyaniline (PANI) is a well-known conducting polymer with diverse applications in sensors, electrochromic devices, and corrosion inhibition.[2][13] However, its practical use is often limited by poor solubility.[4][13] Synthesizing PANI derivatives with substituted monomers like this compound is a proven strategy to enhance solubility and tune electronic properties.[4][8]
Theoretical Framework for Polymerization
The chemical synthesis of polyanilines involves the oxidative polymerization of aniline monomers in an acidic medium, typically using an oxidant like ammonium persulfate (APS).[2][8] The reaction proceeds via the formation of radical cations, which couple to form dimers, trimers, and ultimately the polymer chain.[4]
For this compound, the polymerization is expected to be influenced by its substituents:
-
The nitro group is deactivating, which may lead to slower polymerization rates and potentially lower molecular weight polymers compared to unsubstituted aniline.
-
The dimethyl groups will enhance the solubility of the resulting polymer in organic solvents by increasing steric hindrance and weakening inter-chain interactions.[8] This improved processability is a significant advantage for device fabrication. The resulting polymer, poly(this compound), would likely exhibit lower electrical conductivity than pristine PANI but offer superior film-forming properties.
Proposed Workflow for Polymer Synthesis
Caption: Proposed workflow for the chemical oxidative polymerization of this compound.
Prospective Experimental Protocol: Chemical Oxidative Polymerization
Materials:
-
This compound (1.66 g, 10 mmol)
-
Ammonium Persulfate (APS), ((NH₄)₂S₂O₈) (2.51 g, 11 mmol, 1.1:1 molar ratio to monomer)
-
1 M Hydrochloric Acid (HCl)
-
Methanol
-
Ammonium Hydroxide (NH₄OH), 0.5 M
Procedure:
-
In a 250 mL flask, dissolve 1.66 g (10 mmol) of this compound in 100 mL of 1 M HCl. Stir until a homogeneous solution is formed.
-
Cool the flask in an ice-salt bath to maintain a temperature of 0–5 °C.
-
In a separate beaker, dissolve 2.51 g (11 mmol) of ammonium persulfate in 50 mL of pre-cooled 1 M HCl.
-
Add the APS solution dropwise to the stirred monomer solution over a period of 30 minutes, ensuring the temperature remains between 0 and 5 °C.
-
Allow the reaction to proceed with continuous stirring at this temperature for 24 hours. A dark-colored precipitate should form, indicating polymer formation.
-
Collect the polymer precipitate (in its doped, emeraldine salt form) by vacuum filtration.
-
Wash the polymer on the filter paper sequentially with 1 M HCl and then methanol until the filtrate becomes colorless. This step is crucial for removing unreacted monomer, oxidant, and low-molecular-weight oligomers.
-
To obtain the soluble polymer base, suspend the washed polymer in 100 mL of 0.5 M NH₄OH and stir for 6 hours for de-doping.
-
Filter the resulting polymer base, wash with deionized water until the filtrate is neutral, and dry in a vacuum oven at 60 °C for 24 hours.
Expected Characterization and Properties
-
Solubility Test: The final polymer base should be tested for solubility in various organic solvents like NMP, DMF, and chloroform. Enhanced solubility compared to PANI is expected.[8]
-
FT-IR Spectroscopy: The spectrum should show characteristic peaks for the benzenoid and quinoid rings in the polymer backbone.
-
Cyclic Voltammetry (CV): To study the electrochemical behavior and redox stability of the polymer.
-
Thermogravimetric Analysis (TGA): To assess the thermal stability of the polymer. Substituted polyanilines often show comparable or slightly modified thermal stability profiles.[14]
Safety and Handling
Nitroaniline derivatives should be handled with care. They are classified as harmful if swallowed, in contact with skin, or if inhaled.[7]
-
Personal Protective Equipment (PPE): Always wear protective gloves, safety goggles, and a lab coat. Work in a well-ventilated fume hood.
-
Handling: Avoid breathing dust, fumes, or vapors. Wash hands thoroughly after handling.
-
Disposal: Dispose of chemical waste in accordance with local and national regulations.
Conclusion
This compound presents a promising platform for innovation in materials science. Although it has not been extensively studied, its structure suggests significant potential as a precursor for custom-designed azo dyes with unique colors and improved solubility, and as a monomer for producing processable, functional conducting polymers. The protocols and theoretical frameworks provided in this guide are built on robust, established chemical principles and offer a solid foundation for researchers to explore and unlock the potential of this versatile molecule.
References
- The Synthesis of Azo Dyes. (n.d.).
- One step synthesis of azo compounds from nitroaromatics and anilines. (2025). ResearchGate.
- A Comparative Performance Analysis of Azo Dyes Derived from 2-Methyl-5-nitroaniline. (n.d.). BenchChem.
- Synthesis of an azo dye. (2021). YouTube.
- m-NITRODIMETHYLANILINE. (n.d.). Organic Syntheses Procedure.
- An eco-friendly methodology for the synthesis of azocoumarin dye using cation exchange resins. (n.d.). PMC - NIH.
- Mechanochemical Synthesis of Polyanilines and Their Nanocomposites: A Critical Review. (n.d.). MDPI.
- Process for preparing nitroaniline derivatives. (1995). Google Patents.
- N,N-Dimethyl-3-nitroaniline | 619-31-8. (n.d.). BenchChem.
- Crystal structure and Hirshfeld surface analysis of 2-methyl-3-nitro-N-[(E)-(5-nitrothiophen-2-yl)methylidene]aniline. (2021). PMC - NIH.
- A Comparative Guide to 2-Methyl-5-nitroaniline in Synthesis Applications. (n.d.). BenchChem.
- An In-depth Technical Guide to 2-Methyl-5-nitroaniline. (n.d.). BenchChem.
- A Technical Guide to the Historical Synthesis of Nitroaniline Derivatives. (2025). BenchChem.
- PREPARATION AND CHARACTERIZATION OF POLYANILINE-BASED MATERIALS FOR ELECTROCHEMICAL DETECTION OF NITROPHENOLS. (n.d.). HARVEST (uSask).
- Polymerization of Aniline Derivatives to Yield Poly[N,N-(phenylamino)disulfides] as Polymeric Auxochromes. (2021). PMC - NIH.
- N,N-Dimethyl-3-nitroaniline | 619-31-8. (n.d.). TCI Chemicals.
- b-poly(quinoxaline-2,3-diyl) rod. (2013). The Royal Society of Chemistry.
- N,N-Dimethyl-3-nitroaniline | C8H10N2O2 | CID 69269. (n.d.). PubChem - NIH.
- Synthesis and characterization of poly(2,5-dimethoxyaniline) and poly(aniline-Co-2,5-dimethoxyaniline): The processable conducting polymers. (n.d.). ResearchGate.
- Synthesis and characterization of poly(2,5-dimethoxyaniline) and poly(aniline-Co-2,5-dimethoxyaniline): The processable conducting polymers. (n.d.). Indian Academy of Sciences.
- Making Nitroaniline (And the Exploding Snake). (2024). YouTube.
- Synthesis of N-alkyl substituted 4-nitroaniline derivatives for non-linear optics. (1995). OSTI.GOV.
- N,N-dimethyl-3-nitroaniline - 619-31-8, C8H10N2O2, density, melting point, boiling point, structural formula, synthesis. (2025). ChemSrc.
- 5.5 Organics - Recreating the Earliest Synthetic Dyes Ever Made. (2024). YouTube.
- N,N-Dimethyl-2-nitroaniline | 610-17-3. (n.d.). Sigma-Aldrich.
- Special Issue : Nitro Compounds and Their Derivatives in Organic Synthesis. (n.d.). MDPI.
- Dimethyl derivative of nitro-3-amino-4-aniline, manufacture and dye composition. (n.d.). Google Patents.
- Polyaniline Derivatives and Their Applications. (n.d.). ResearchGate.
- Molecular Insights into the Synergistic Anticancer and Oxidative Stress–Modulating Activity of Quercetin and Gemcitabine. (n.d.). MDPI.
- The Enthalpy of Formation of Acetylenes and Aromatic Nitro Compounds for a Group Contribution Method with “Chemical Accuracy”. (n.d.). MDPI.
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Application Notes and Protocols for the Synthesis of Novel Heterocyclic Compounds from 2,5-Dimethyl-3-nitroaniline
Introduction: The Synthetic Potential of 2,5-Dimethyl-3-nitroaniline
This compound is a versatile aromatic compound poised for the synthesis of a diverse array of heterocyclic structures, which are foundational in medicinal chemistry and materials science.[1][2] The strategic placement of the amino, nitro, and methyl groups on the benzene ring offers multiple reactive sites that can be selectively targeted to construct complex molecular architectures. The electron-withdrawing nature of the nitro group influences the reactivity of the aromatic ring and the nucleophilicity of the amino group, while the methyl groups provide steric and electronic differentiation. This document provides detailed protocols for the synthesis of two important classes of heterocyclic compounds—benzimidazoles and quinolines—using this compound as the starting material. The protocols are designed for researchers, scientists, and drug development professionals, with a focus on the underlying chemical principles and practical experimental considerations.
Part 1: Synthesis of Substituted Benzimidazoles via Reductive Cyclization
The synthesis of benzimidazoles from this compound first requires the reduction of the nitro group to an amino group, yielding the corresponding ortho-phenylenediamine. This diamine is a key intermediate that can undergo condensation with various carbonyl compounds to form the benzimidazole ring system.[3][4]
Strategic Overview: A Two-Step Approach to Benzimidazoles
The overall strategy involves a two-step sequence:
-
Reduction of the Nitro Group: The nitro group of this compound is selectively reduced to an amine to form 2,5-dimethyl-1,3-phenylenediamine.
-
Condensation and Cyclization: The resulting diamine is then reacted with an aldehyde in a condensation reaction, followed by intramolecular cyclization and oxidation to yield the desired 2-substituted benzimidazole.[5][6]
Caption: Workflow for Benzimidazole Synthesis.
Protocol 1.1: Reduction of this compound
This protocol details the reduction of the nitro group to an amine using tin(II) chloride in the presence of hydrochloric acid. This is a classic and effective method for the reduction of aromatic nitro compounds.
Materials and Reagents:
| Reagent/Material | Grade | Supplier (Example) |
| This compound | ≥98% | Sigma-Aldrich |
| Tin(II) chloride dihydrate (SnCl₂·2H₂O) | ACS Reagent | Fisher Scientific |
| Concentrated Hydrochloric Acid (HCl) | ACS Reagent | VWR Chemicals |
| Ethanol (EtOH) | Anhydrous | J.T.Baker |
| Sodium Hydroxide (NaOH) | Pellets, ≥97% | EMD Millipore |
| Ethyl Acetate (EtOAc) | HPLC Grade | Thermo Fisher |
| Anhydrous Magnesium Sulfate (MgSO₄) | Laboratory Grade | Alfa Aesar |
Step-by-Step Methodology:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.66 g, 10 mmol) in ethanol (50 mL).
-
Addition of Reducing Agent: To this solution, add tin(II) chloride dihydrate (11.3 g, 50 mmol).
-
Acidification and Reflux: Slowly add concentrated hydrochloric acid (20 mL) to the mixture. The reaction is exothermic. Once the initial reaction subsides, heat the mixture to reflux for 2 hours.
-
Work-up and Neutralization: After cooling to room temperature, pour the reaction mixture over crushed ice (100 g). Carefully neutralize the acidic solution by the slow addition of a 10 M aqueous sodium hydroxide solution until the pH is approximately 8-9. The tin salts will precipitate as tin(IV) oxide.
-
Extraction: Extract the aqueous slurry with ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 2,5-dimethyl-1,3-phenylenediamine.
Protocol 1.2: Synthesis of 2,4,7-Trimethylbenzimidazole
This protocol describes the condensation of 2,5-dimethyl-1,3-phenylenediamine with acetaldehyde to form the corresponding benzimidazole. A photocatalytic method is presented here as a modern and efficient approach.[5]
Materials and Reagents:
| Reagent/Material | Grade | Supplier (Example) |
| 2,5-Dimethyl-1,3-phenylenediamine | From Protocol 1.1 | - |
| Acetaldehyde | ≥99.5% | Sigma-Aldrich |
| Rose Bengal | Dye content ≥90% | Acros Organics |
| Acetonitrile (MeCN) | Anhydrous | Fisher Scientific |
| 11W LED bulb | - | - |
Step-by-Step Methodology:
-
Reaction Setup: In a 50 mL clear glass vial equipped with a magnetic stirrer, dissolve 2,5-dimethyl-1,3-phenylenediamine (1.36 g, 10 mmol) and acetaldehyde (0.53 mL, 12 mmol) in acetonitrile (20 mL).
-
Addition of Photocatalyst: Add Rose Bengal (0.02 g, 0.02 mmol) to the reaction mixture.
-
Photocatalysis: Place the vial in a photochemical reactor box, open to the air, and irradiate with an 11W LED bulb while stirring at room temperature.
-
Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up and Purification: Once the starting material is consumed, remove the solvent under reduced pressure. The residue can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to yield 2,4,7-trimethylbenzimidazole.
Caption: Mechanism of Benzimidazole Formation.
Part 2: Synthesis of Substituted Quinolines via Skraup-Type Reaction
The Skraup synthesis is a classic method for preparing quinolines by reacting an aniline with glycerol, sulfuric acid, and an oxidizing agent.[7][8] This reaction can be adapted for this compound to produce a substituted quinoline. The nitro group of the starting material can serve as the oxidizing agent in this one-pot reaction.
Strategic Overview: A One-Pot Cyclization
The Skraup reaction involves the following key transformations in a single pot:
-
Dehydration of Glycerol: Sulfuric acid dehydrates glycerol to acrolein.
-
Michael Addition: The aniline (this compound) undergoes a Michael addition to the acrolein.
-
Cyclization and Dehydration: The resulting intermediate undergoes acid-catalyzed cyclization and dehydration to form a dihydroquinoline.
-
Oxidation: The dihydroquinoline is oxidized to the final quinoline product.
Caption: Workflow for Skraup Quinoline Synthesis.
Protocol 2.1: Synthesis of 5,8-Dimethyl-7-nitroquinoline
This protocol outlines the synthesis of a substituted quinoline from this compound using a modified Skraup reaction.
Materials and Reagents:
| Reagent/Material | Grade | Supplier (Example) |
| This compound | ≥98% | Sigma-Aldrich |
| Glycerol | ACS Reagent | Fisher Scientific |
| Concentrated Sulfuric Acid (H₂SO₄) | ACS Reagent | VWR Chemicals |
| Ferrous sulfate heptahydrate (FeSO₄·7H₂O) | Laboratory Grade | Alfa Aesar |
Step-by-Step Methodology:
-
Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, place this compound (16.6 g, 100 mmol) and glycerol (27.6 g, 300 mmol).
-
Moderator Addition: Add ferrous sulfate heptahydrate (2 g) to the mixture to moderate the reaction.[8]
-
Acid Addition: Cool the flask in an ice bath and slowly add concentrated sulfuric acid (40 mL) through the dropping funnel with vigorous stirring.
-
Heating: After the addition is complete, heat the mixture gently in an oil bath. The reaction is highly exothermic. Maintain the temperature of the oil bath at 140-150°C for 3-4 hours.[9]
-
Work-up: Allow the mixture to cool to room temperature and then carefully pour it into a large beaker containing 500 mL of cold water.
-
Neutralization and Precipitation: Neutralize the solution with a concentrated ammonium hydroxide solution until it is alkaline. The product will precipitate.
-
Isolation and Purification: Filter the precipitate, wash it thoroughly with water, and then recrystallize it from ethanol to obtain 5,8-Dimethyl-7-nitroquinoline.
Caption: Mechanism of the Skraup Synthesis.
Conclusion
This compound serves as a valuable and versatile starting material for the synthesis of novel heterocyclic compounds. The protocols provided herein for the synthesis of substituted benzimidazoles and quinolines are robust and can be adapted for the preparation of a library of derivatives by varying the condensation partner in the benzimidazole synthesis or by further functionalization of the quinoline ring. These application notes provide a solid foundation for researchers to explore the rich chemistry of this substituted nitroaniline in the pursuit of new chemical entities for drug discovery and materials science.
References
- National Center for Biotechnology Information. (2025). Synthesis of benzimidazoles from o-phenylenediamines with α-keto acids via amino acid catalysis. PMC.
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline.
- ACS Combinatorial Science. (2016). An Efficient Synthesis of 2-Substituted Benzimidazoles via Photocatalytic Condensation of o-Phenylenediamines and Aldehydes.
- Grokipedia. (n.d.). Pictet–Spengler reaction.
- YouTube. (2026). Skraup's Synthesis of Quinoline #education #chemistry.
- MDPI. (n.d.). Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles.
- J&K Scientific LLC. (2021). Pictet-Spengler Reaction.
- NROChemistry. (n.d.). Pictet-Spengler Reaction.
- Organic Chemistry Portal. (n.d.). Benzimidazole synthesis.
- ResearchGate. (2016). Synthetic approaches to benzimidazoles from o-phenylenediamine: A literature review.
- Wikipedia. (n.d.). Pictet–Spengler reaction.
- RSC Publishing. (1947). The Skraztp Reaction with rn-Substituted Anilines.
- Benchchem. (n.d.). The Skraup Synthesis of Quinoline from Aniline: A Technical Guide for Researchers and Drug Development Professionals.
- (n.d.).
- YouTube. (2022). Pictet-Spengler Reaction.
- Wikipedia. (n.d.). Doebner–Miller reaction.
- J&K Scientific LLC. (2025). Bischler-Napieralski Reaction.
- ResearchGate. (n.d.). Reaction of nitroanilines with aldehydes. Refinement of the Doebner–Miller reaction mechanism.
- Wikipedia. (n.d.). Bischler–Napieralski reaction.
- Benchchem. (n.d.). Application Notes and Protocols for Quinoline Synthesis via the Doebner-von Miller Reaction.
- Grokipedia. (n.d.). Bischler–Napieralski reaction.
- SynArchive. (n.d.). Doebner-Miller Reaction.
- RSC Publishing. (2021). Iron-catalyzed one-pot synthesis of quinoxalines: transfer hydrogenative condensation of 2-nitroanilines with vicinal diols.
- Slideshare. (n.d.). Bischler napieralski reaction.
- NROChemistry. (n.d.). Bischler-Napieralski Reaction: Examples & Mechanism.
- National Center for Biotechnology Information. (n.d.). Synthesis of Heterocycles via Pd-Ligand Controlled Cyclization of 2-Chloro-N-(2-vinyl)aniline: Preparation of Carbazoles, Indoles, Dibenzazepines and Acridines. PMC.
- CIR Report Data Sheet. (2024). p-Phenylenediamine.
- Slideshare. (n.d.). Doebner-Miller reaction and applications.
- ResearchGate. (2019). Synthesis of Novel Nitro Substituted Benzothiazole Derivatives and Antibacterial activity against Pseudomonas aeruginosa.
- Benchchem. (n.d.). N,N-Dimethyl-3-nitroaniline | 619-31-8.
- (2022).
- ResearchGate. (n.d.). Synthesis of N‐Heterocycles by Reductive Cyclization of Nitro Compounds Using Formate Esters as CO Surrogates | Request PDF.
- National Center for Biotechnology Information. (n.d.). Advances in the Synthesis of Heterocyclic Compounds and Their Applications. PMC.
- RSC Publishing. (n.d.). Part I: Nitroalkenes in the synthesis of heterocyclic compounds.
- Organic Chemistry Portal. (n.d.). Synthesis of N-Heterocycles.
- (n.d.). synthesis of heterocyclic compounds from the reactions of dehydroacetic acid (dha)
- (n.d.). Synthesis of N,3-dimethyl-5-nitro-1-aryl-1H-pyrazolo[3,4-b]pyridin-6-amines 193.
- Google Patents. (n.d.). US5466871A - Process for preparing nitroaniline derivatives.
- YouTube. (2024). Making Nitroaniline (And the Exploding Snake).
- ResearchGate. (n.d.). (PDF) Heterocyclic Synthesis with Activated Nitriles: An Expeditious Synthetic Approach to Polyfunctionally Substituted Pyrroles, Heterocyclopyrimidines and Coumarins.
- Jetir.Org. (n.d.). REVIEW ON SYNTHETIC METHODS AND APPLICATIONS OF HETEROCYCLIC COMPOUNDS.
- Solubility of Things. (n.d.). 2,5-Dimethyl-4-nitroaniline | Solubility of Things.
- London South Bank University. (1999). Studies of Novel Nitro Substituted Nitrogen Heterocyclic Compounds.
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Application Note: A Robust RP-HPLC Method for the Quantitative Analysis of 2,5-Dimethyl-3-nitroaniline
Abstract & Introduction
2,5-Dimethyl-3-nitroaniline is a substituted nitroaromatic compound that serves as a key intermediate in the synthesis of various dyes, pigments, and specialty chemicals. The purity and concentration of this intermediate are critical parameters that directly influence the yield, quality, and safety profile of the final products. Therefore, a reliable and robust analytical method for its quantification is essential for quality control in manufacturing processes and for purity assessment in research and development settings.[1]
This application note details a highly specific and accurate reversed-phase high-performance liquid chromatography (RP-HPLC) method coupled with UV detection for the determination of this compound. The methodology is designed for straightforward implementation in analytical laboratories, providing excellent separation, peak symmetry, and sensitivity.
Principle of Chromatographic Separation
The method is based on reversed-phase chromatography, a technique that separates molecules based on their hydrophobicity. The stationary phase is a non-polar, octadecyl-silane (C18) bonded silica, which provides a hydrophobic surface. The mobile phase is a more polar mixture of acetonitrile and water.
Causality of Separation: this compound, being a moderately non-polar molecule, partitions between the stationary and mobile phases. Its retention on the non-polar C18 column is governed by hydrophobic interactions. By carefully controlling the composition of the polar mobile phase (the ratio of acetonitrile to water), we can modulate the elution time of the analyte, allowing for effective separation from polar impurities (which elute earlier) and more non-polar impurities (which are retained longer). The addition of a small amount of acid to the mobile phase is a critical choice to ensure sharp, symmetrical peaks by suppressing the ionization of residual silanol groups on the silica support, which can otherwise lead to peak tailing.[2][3][4]
Experimental Methodology
Reagents, Solvents, and Materials
-
This compound: Reference Standard (>98% purity).
-
Acetonitrile (ACN): HPLC grade or higher.
-
Water: HPLC grade or purified to 18.2 MΩ·cm.
-
Phosphoric Acid (H₃PO₄): Analytical grade (approx. 85%).
-
Methanol: HPLC grade (for standard preparation).
-
Syringe Filters: 0.45 µm PTFE or nylon.
Instrumentation
A standard HPLC system equipped with the following components is suitable:
-
Binary or Quaternary Solvent Delivery Pump
-
Autosampler with Injection Loop
-
Column Thermostat/Oven
-
Variable Wavelength or Diode Array UV-Vis Detector (DAD)
Chromatographic Conditions
All quantitative data and instrumental parameters are summarized in the table below for clarity and reproducibility.
| Parameter | Condition | Rationale |
| HPLC Column | C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size) | Industry-standard for separating small aromatic molecules. Provides excellent resolution and retention for nitroanilines.[5][6] |
| Mobile Phase | Acetonitrile : Water (60:40 v/v) with 0.1% Phosphoric Acid | The ACN/water ratio provides optimal retention. Phosphoric acid improves peak shape by suppressing silanol interactions.[2][3] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, ensuring good efficiency and reasonable analysis time.[6] |
| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times and improves peak shape by reducing mobile phase viscosity.[6] |
| Injection Volume | 10 µL | A typical volume that balances sensitivity with the risk of column overloading.[6] |
| Detection Wavelength | 360 nm | Nitroaniline compounds exhibit strong UV absorbance due to their chromophores.[5] The UV spectrum of the structurally similar 3-nitroaniline shows a strong peak in this region.[7] A DAD is recommended to confirm the absorbance maximum. |
Detailed Protocols
Protocol 1: Mobile Phase Preparation (1 L)
-
Measure Solvents: Carefully measure 600 mL of HPLC-grade acetonitrile and 400 mL of HPLC-grade water into a clean 1 L glass media bottle.
-
Add Acid: Using a pipette, add 1.0 mL of phosphoric acid to the solvent mixture.
-
Mix Thoroughly: Cap the bottle and invert several times to ensure the solution is homogeneous.
-
Degas: Degas the mobile phase for 15-20 minutes using an ultrasonic bath or an inline vacuum degasser to prevent air bubbles in the pump system.
Protocol 2: Standard Solution Preparation
This protocol establishes a calibration curve for accurate quantification.
Caption: HPLC analysis workflow from system startup to sample analysis.
System Suitability Testing (SST)
Before sample analysis, the system's performance must be verified. This is achieved by making 5-6 replicate injections of a mid-range standard (e.g., 25 µg/mL). The results should conform to the acceptance criteria listed below.
| SST Parameter | Acceptance Criteria | Purpose |
| Tailing Factor (T) | ≤ 2.0 | Measures peak symmetry. A value > 2 indicates tailing, often due to column degradation or secondary interactions. |
| Theoretical Plates (N) | > 2000 | Measures column efficiency and the sharpness of the peak. |
| % RSD of Peak Area | < 2.0% | Measures the precision of the autosampler and detector response over replicate injections. |
| % RSD of Retention Time | < 1.0% | Measures the precision and stability of the pump/solvent delivery system. |
Data Analysis
Construct a calibration curve by plotting the peak area of the standards against their known concentrations. [6]Apply a linear regression analysis to the data. The concentration of this compound in the prepared samples is then determined by interpolating its peak area from this calibration curve.
Discussion and Field Insights
-
Method Robustness: The use of a buffered mobile phase (via phosphoric acid) and a thermostatically controlled column compartment makes this method highly robust and transferable between different HPLC systems. The isocratic elution simplifies the method, reducing run time and solvent consumption compared to a gradient method.
-
Alternative Solvents: While acetonitrile is specified, methanol can also be used as the organic modifier. Methanol is a protic solvent and may offer different selectivity for certain impurities compared to the aprotic acetonitrile, which can be advantageous during method development. [4]* Detector Considerations: A Diode Array Detector (DAD) is highly recommended. It not only allows for the determination of the optimal detection wavelength but also provides spectral data for the analyte peak. This can be used for peak purity analysis, adding an extra layer of confidence by confirming that the peak is not co-eluting with any impurities.
Conclusion
The RP-HPLC method described in this application note provides a reliable, precise, and accurate system for the quantitative analysis of this compound. The detailed protocols for mobile phase, standard, and sample preparation, combined with stringent system suitability criteria, ensure the trustworthiness and reproducibility of the results. This method is well-suited for routine quality control in industrial settings and for research applications where accurate quantification is paramount.
References
-
SIELC Technologies. (n.d.). Separation of 4-Nitroaniline on Newcrom R1 HPLC column. Retrieved from [Link]
-
Solubility of Things. (n.d.). 2,5-Dimethyl-4-nitroaniline. Retrieved from [Link]
-
SIELC Technologies. (2018, May 16). Aniline, 2,5-dimethyl-4-nitro-. Retrieved from [Link]
-
Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Retrieved from [Link]
-
International Journal of Pharmaceutical Erudition. (n.d.). A NOVEL RP-HPLC METHOD FOR THE DETERMINATION OF BHARANGIN IN GHANTU BHARANGI CRUDE EXTRACTS. Retrieved from [Link]
-
PubChem, National Institutes of Health. (n.d.). N,N-Dimethyl-3-nitroaniline. Retrieved from [Link]
-
Chem-Supply. (n.d.). N,N-dimethyl-3-nitroaniline. Retrieved from [Link]
-
ResearchGate. (n.d.). UV−vis absorption spectra of (a) 2-nitroaniline, (b) 3-nitroaniline,.... Retrieved from [Link]
-
Stenutz. (n.d.). N,N-dimethyl-3-nitroaniline. Retrieved from [Link]
-
Muby Chemicals. (n.d.). 3-Nitroaniline or Meta-Nitroaniline or M-Nitroaniline Manufacturers. Retrieved from [Link]
-
ResearchGate. (n.d.). UV-visible spectroscopy of p-nitroaniline in water. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Separation of 4-Nitroaniline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. Aniline, 2,5-dimethyl-4-nitro- | SIELC Technologies [sielc.com]
- 4. phx.phenomenex.com [phx.phenomenex.com]
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- 7. researchgate.net [researchgate.net]
Gas chromatography-mass spectrometry (GC-MS) characterization of 2,5-Dimethyl-3-nitroaniline derivatives
An Application Note for the Characterization of 2,5-Dimethyl-3-nitroaniline Derivatives by Gas Chromatography-Mass Spectrometry (GC-MS)
Abstract
This technical guide provides a comprehensive framework for the characterization of this compound and its derivatives using Gas Chromatography-Mass Spectrometry (GC-MS). Due to the inherent polarity and limited volatility of nitroaniline compounds, direct GC analysis presents significant challenges, including poor peak shape and thermal degradation. To overcome these limitations, this protocol details a robust silylation derivatization procedure, which enhances analyte volatility and thermal stability, leading to improved chromatographic resolution and detection sensitivity. We present detailed, field-proven protocols for sample preparation, derivatization, and instrumental analysis, alongside an expert discussion on the interpretation of the resulting mass spectra. This application note is intended for researchers, analytical scientists, and drug development professionals requiring a reliable method for the identification and characterization of this important class of compounds.
Introduction: The Analytical Challenge of Nitroanilines
This compound is a substituted aromatic amine, a class of compounds that serves as critical intermediates in the synthesis of pharmaceuticals, dyes, and other industrial chemicals.[1] Accurate and reliable analytical methods are essential for monitoring reaction progress, assessing purity, and identifying potential impurities during drug development and quality control.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and semi-volatile organic compounds.[1] However, the direct analysis of polar compounds like nitroanilines is often problematic. The presence of the primary amine (-NH₂) functional group leads to strong intermolecular hydrogen bonding, which significantly reduces volatility.[2] Furthermore, these compounds are prone to adsorption on active sites within the GC system, resulting in poor chromatographic peak shape and reduced sensitivity.[2] To address these issues, a chemical derivatization step is necessary to modify the analyte into a more "GC-amenable" form.
Principle of Method: Enhancing Volatility through Silylation
Derivatization is the process of chemically modifying an analyte to improve its analytical properties.[2] For polar compounds with active hydrogens, such as amines, silylation is the most prevalent and effective derivatization strategy for GC analysis.[3]
The core of this method involves reacting the this compound derivative with a silylating reagent, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). In this nucleophilic substitution reaction, the active hydrogen on the amine group is replaced by a non-polar trimethylsilyl (TMS) group.[3]
This transformation has several key benefits:
-
Increased Volatility: The replacement of a polar N-H bond with a non-polar N-Si(CH₃)₃ bond disrupts intermolecular hydrogen bonding, significantly lowering the boiling point of the analyte and making it suitable for gas-phase analysis.[1]
-
Improved Thermal Stability: The resulting TMS-derivative is more thermally stable, reducing the risk of degradation in the high-temperature environment of the GC injector and column.[2]
-
Enhanced Chromatographic Performance: Reduced polarity minimizes interactions with the stationary phase and active sites in the GC system, leading to sharper, more symmetrical peaks and improved separation from matrix components.
Experimental Protocols
Sample Preparation: Supported Liquid Extraction (SLE)
For isolating the analyte from complex matrices (e.g., reaction mixtures, biological fluids), a Supported Liquid Extraction (SLE) provides a robust and efficient cleanup.
Protocol:
-
Sample Loading: Prepare an aqueous solution of the sample. For samples in organic solvent, the solvent must first be evaporated and the residue reconstituted in an appropriate aqueous buffer.
-
Cartridge Setup: Place a Chem Elut S or equivalent SLE cartridge in a collection rack with a collection tube.
-
Application: Transfer the aqueous sample onto the cartridge and allow it to adsorb into the sorbent bed under gravity for a hold time of 15 minutes.[4]
-
Elution: Add a water-immiscible organic solvent, such as methyl tert-butyl ether (MTBE), to the cartridge in aliquots to elute the analyte.[4] Collect the eluate.
-
Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen at ambient temperature. The dry residue is now ready for derivatization.
Derivatization Protocol: Silylation
Causality: This protocol is designed to ensure the complete derivatization of the primary amine. The use of a catalyst is generally not required for primary amines with strong silylating agents like MSTFA, but anhydrous conditions are critical as the reagent readily reacts with moisture.[2][3]
Materials:
-
Dried sample residue from section 3.1.
-
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
-
Anhydrous Pyridine or Acetonitrile (GC grade)
-
Reacti-Vials™ or other suitable reaction vials with PTFE-lined caps.
Protocol:
-
Reagent Preparation: To the dried sample residue in the reaction vial, add 100 µL of anhydrous acetonitrile (or pyridine).
-
Silylating Agent Addition: Add 100 µL of MSTFA to the vial. The reagent is added in excess to drive the reaction to completion.
-
Reaction: Tightly cap the vial and heat at 70°C for 60 minutes in a heating block or oven.
-
Cooling: Allow the vial to cool to room temperature.
-
Analysis: The sample is now ready for GC-MS analysis. The resulting solution can be directly injected into the GC-MS system.
GC-MS Instrumental Analysis
The following parameters provide a robust starting point for the analysis of TMS-derivatized this compound. Optimization may be required depending on the specific instrumentation and sample matrix.
| GC Parameter | Setting | Rationale |
| GC System | Agilent 8890 GC or equivalent | Provides reliable and reproducible chromatographic performance. |
| Injector | Split/Splitless, operated in Splitless mode | Maximizes the transfer of analyte onto the column, essential for trace analysis.[5] |
| Injector Temperature | 270°C | Ensures rapid and complete volatilization of the derivatized analyte while minimizing the risk of thermal degradation.[6] |
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm I.D., 0.25 µm film thickness | A non-polar 5% phenyl-methylpolysiloxane phase provides excellent separation for a wide range of semi-volatile compounds. |
| Carrier Gas | Helium (99.999% purity) at a constant flow of 1.2 mL/min | Inert carrier gas standard for GC-MS analysis. |
| Oven Program | Initial: 84°C, hold 1 minRamp 1: 8°C/min to 200°C, hold 2 minRamp 2: 10°C/min to 300°C, hold 15 min | This program provides good separation of early-eluting components before ramping up to elute higher-boiling analytes, based on established methods for nitroaromatics.[6] |
| Injection Volume | 1 µL | Standard injection volume for capillary GC. |
| MS Parameter | Setting | Rationale |
| MS System | Agilent 7000D Triple Quadrupole MS or equivalent single quadrupole MS | Provides sensitive detection and mass spectral information for identification. |
| Ionization Mode | Electron Ionization (EI) | Standard ionization technique that produces reproducible fragmentation patterns for library matching and structural elucidation.[7] |
| Ionization Energy | 70 eV | The standard energy for EI, which generates extensive and well-characterized fragmentation.[8] |
| Mass Range | m/z 50 - 450 | A broad scan range to capture the molecular ion and all significant fragment ions. |
| Source Temperature | 230°C | Maintains the ions in the gas phase and prevents contamination. |
| Quadrupole Temperature | 150°C | Ensures stable mass filtering. |
| Acquisition Mode | Full Scan | Acquires complete mass spectra for qualitative analysis and identification. |
Table 1: Recommended GC-MS Instrumental Parameters.
Data Interpretation: Predicted Fragmentation Pattern
The molecular weight of the underivatized this compound (C₈H₁₀N₂O₂) is 166.18 g/mol . After silylation, one active hydrogen on the amine is replaced by a TMS group (-Si(CH₃)₃), which has a mass of 73.1 g/mol . The resulting derivative (C₁₁H₁₈N₂O₂Si) has a molecular weight of 238.36 g/mol .
Upon electron ionization, the derivatized molecule will undergo characteristic fragmentation. The resulting mass spectrum is predicted to be a unique fingerprint for the compound.
Key Predicted Fragments:
-
Molecular Ion [M]⁺˙ (m/z 238): The peak representing the intact ionized molecule. Its presence confirms the molecular weight of the derivative.
-
[M-15]⁺ (m/z 223): A highly characteristic peak for TMS derivatives, corresponding to the loss of a methyl radical (•CH₃) from the silyl group.[6] This is often a very abundant ion.
-
[M-46]⁺ (m/z 192): Represents the loss of the nitro group (•NO₂). The stability of the aromatic ring makes this a probable fragmentation pathway.[9]
-
[M-15-46]⁺ (m/z 177): Loss of both a methyl radical and the nitro group.
-
TMS Ion (m/z 73): The [Si(CH₃)₃]⁺ ion itself is a common fragment in the spectra of silylated compounds and serves as a diagnostic marker for the derivatization.[6]
| Predicted m/z | Proposed Identity | Significance |
| 238 | [C₁₁H₁₈N₂O₂Si]⁺˙ (Molecular Ion) | Confirms the molecular weight of the TMS-derivatized analyte. |
| 223 | [M - CH₃]⁺ | Characteristic loss of a methyl group from the TMS moiety; often the base peak. |
| 192 | [M - NO₂]⁺ | Indicates the presence of a nitro group on the aromatic ring. |
| 177 | [M - CH₃ - NO₂]⁺ | Confirms the simultaneous presence of TMS and nitro functionalities. |
| 73 | [Si(CH₃)₃]⁺ | Diagnostic ion confirming successful silylation. |
Table 2: Predicted Key Mass Fragments for TMS-derivatized this compound.
Visualizations
Caption: Predicted fragmentation of silylated analyte.
Conclusion
This application note provides a detailed and scientifically grounded protocol for the characterization of this compound derivatives by GC-MS. By employing a critical silylation step, the challenges associated with the analysis of polar, low-volatility aromatic amines are effectively overcome. The outlined methods for sample preparation, derivatization, and instrumental analysis, coupled with the guide to mass spectral interpretation, constitute a complete workflow for researchers. This approach ensures high sensitivity, robust performance, and confident identification, making it an invaluable tool in pharmaceutical development and chemical synthesis.
References
-
GC Derivatization. Available at: [Link]
-
Agilent Technologies. Determination of Aromatic Amines Derived from Azo Colorants by GC/MS using Supported Liquid Extraction Chem Elut S Cartridges. 2019. Available at: [Link]
-
Phenomenex. Derivatization for Gas Chromatography. Available at: [Link]
-
PubChem. N,N-Dimethyl-4-nitroaniline. National Center for Biotechnology Information. Available at: [Link]
-
Jaoui, M., et al. Characterization of aerosol nitroaromatic compounds: Validation of an experimental method. PMC - NIH. 2008. Available at: [Link]
-
U.S. EPA. Method 8131: Aniline and Selected Derivatives by Gas Chromatography. Available at: [Link]
-
National Institute of Standards and Technology. m-Nitroaniline. NIST Chemistry WebBook. Available at: [Link]
-
Feltes, J., et al. Gas chromatographic and mass spectrometric determination of nitroaromatics in water. Journal of Chromatography A. 1990. Available at: [Link]
-
University of Texas at Austin. CHAPTER 2 Fragmentation and Interpretation of Spectra. Available at: [Link]
-
Chemistry LibreTexts. 13.2: The Mass Spectrum - Fragmentation. 2014. Available at: [Link]
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Application Note & Protocol: Development and Validation of a Quantitative Analytical Method for 2,5-Dimethyl-3-nitroaniline using High-Performance Liquid Chromatography
Abstract
This document provides a comprehensive guide for the development and validation of a robust analytical method for the quantification of 2,5-Dimethyl-3-nitroaniline. As a key intermediate in the synthesis of pharmaceuticals and specialized dyes, ensuring its purity and concentration is critical for quality control and regulatory compliance. This application note details a precise and accurate High-Performance Liquid Chromatography (HPLC) method with UV detection. The narrative explains the causality behind experimental choices, from mobile phase selection to validation procedures, grounding the protocol in established scientific principles and regulatory standards such as the ICH Q2(R1) guidelines.[1][2] This guide is intended for researchers, analytical scientists, and drug development professionals requiring a reliable, self-validating system for the quantification of this analyte.
Introduction and Analyte Overview
This compound is an aromatic amine derivative whose structural features—an aromatic ring substituted with both electron-donating (dimethylamino) and electron-withdrawing (nitro) groups—make it a versatile chemical building block.[3] Its accurate quantification is essential during synthesis, for final product release, and in stability studies to ensure product quality, efficacy, and safety.
While several analytical techniques exist, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the method of choice for non-volatile and thermally labile compounds like nitroaniline derivatives.[4] It offers high resolution, sensitivity, and specificity, allowing for the separation of the main analyte from potential impurities and degradation products.[4]
Physicochemical Properties of Dimethyl-nitroaniline Isomers
Understanding the analyte's properties is fundamental to method development. The data below, based on structurally similar isomers, informs the selection of solvents, chromatographic columns, and detection parameters.
| Property | Value / Description | Influence on Method Development |
| Molecular Formula | C₈H₁₀N₂O₂ | - |
| Molecular Weight | 166.18 g/mol [5][6][7] | Essential for preparing standard solutions of known molarity. |
| Physical Form | Crystalline solid (typically orange/yellow)[6][8] | Dictates that the analyte must be dissolved for analysis. |
| Melting Point | Approx. 57-61 °C (for N,N-dimethyl-3-nitroaniline)[6][9] | Indicates thermal stability; suitable for HPLC but may require care if GC is considered. |
| Solubility | Primarily soluble in organic solvents like ethanol and acetone; sparingly soluble in water.[6][8] | Guides the choice of diluent for standard/sample preparation and mobile phase composition. |
| Chromophore | The nitro and amino-substituted benzene ring provides strong UV absorbance.[3][10] | Enables highly sensitive quantification using a standard UV-Vis detector. |
Recommended Analytical Method: RP-HPLC with UV Detection
The selected method leverages the principles of reverse-phase chromatography, where the analyte partitions between a non-polar stationary phase (C18) and a more polar mobile phase. The "push-pull" electronic nature of this compound imparts moderate polarity, making it ideally suited for retention and separation on a C18 column with a standard acetonitrile-water mobile phase.
Experimental Workflow Diagram
Caption: High-level workflow for the quantification of this compound.
Instrumentation and Chromatographic Conditions
| Parameter | Recommended Setting | Rationale |
| HPLC System | Agilent 1260 Infinity II or equivalent | A standard quaternary or binary pump system with autosampler and detector is sufficient. |
| Detector | UV-Vis Detector | The analyte possesses a strong chromophore suitable for UV detection.[3] |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size[4] | The C18 stationary phase provides excellent retention for moderately polar aromatic compounds. |
| Mobile Phase | Acetonitrile : Water (60:40, v/v) | This ratio provides a good balance of polarity to achieve optimal retention and peak shape for nitroaniline derivatives.[4] |
| Flow Rate | 1.0 mL/min[4] | A standard flow rate for a 4.6 mm ID column, ensuring good efficiency and reasonable run times. |
| Detection Wavelength | 254 nm or λmax determined by UV scan | 254 nm is a common wavelength for aromatic compounds. For higher sensitivity, a UV scan of the analyte in the mobile phase should be performed to identify the wavelength of maximum absorbance (λmax).[4] |
| Injection Volume | 10 µL | A typical injection volume that balances sensitivity with the risk of column overloading. |
| Column Temperature | 30 °C[4] | Maintaining a constant, slightly elevated temperature ensures reproducible retention times and improved peak symmetry. |
| Run Time | 10 minutes | Should be sufficient to elute the analyte and any closely related impurities. |
Detailed Experimental Protocol
3.1. Reagent and Standard Preparation
-
Mobile Phase Preparation (1 L):
-
Carefully measure 600 mL of HPLC-grade acetonitrile and 400 mL of HPLC-grade water.
-
Combine in a clean 1 L glass reservoir.
-
Mix thoroughly and degas for 15 minutes using sonication or vacuum filtration. This prevents air bubbles from interfering with the pump and detector.
-
-
Stock Standard Solution (1000 µg/mL):
-
Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask.
-
Add approximately 15 mL of the mobile phase (Acetonitrile:Water 60:40) as the diluent.
-
Sonicate for 5 minutes to ensure complete dissolution.
-
Allow the solution to return to room temperature, then dilute to the mark with the diluent. Mix thoroughly. This stock solution must be stored under refrigerated and dark conditions.
-
-
Working Standard Solutions (for Calibration):
-
Prepare a series of at least five working standards by serial dilution of the stock solution with the diluent. A suggested concentration range is 5 µg/mL to 100 µg/mL.
-
| Standard Level | Volume of Stock (1000 µg/mL) to Pipette | Final Volume (with Diluent) | Final Concentration (µg/mL) |
| 1 | 50 µL | 10 mL | 5 |
| 2 | 100 µL | 10 mL | 10 |
| 3 | 250 µL | 10 mL | 25 |
| 4 | 500 µL | 10 mL | 50 |
| 5 | 1.0 mL | 10 mL | 100 |
3.2. Sample Preparation
-
Accurately weigh an amount of the sample powder expected to contain approximately 25 mg of this compound and transfer it to a 25 mL volumetric flask.
-
Add approximately 15 mL of the diluent, sonicate for 10 minutes to dissolve the analyte.
-
Dilute to the mark with the diluent and mix well.
-
Filter the solution through a 0.45 µm PTFE syringe filter into an HPLC vial. This step removes particulates that could damage the HPLC column.
3.3. Chromatographic Analysis
-
System Equilibration: Purge the HPLC system and pump the mobile phase through the column for at least 30 minutes at the set flow rate, or until a stable baseline is achieved.
-
Injection Sequence:
-
Inject the diluent (blank) to ensure no system contamination.
-
Inject each working standard solution at least twice to confirm system suitability and reproducibility.
-
Inject the prepared sample solutions. It is good practice to bracket sample injections with standard injections to monitor for any drift in instrument response.
-
3.4. Data Analysis and Calculation
-
Calibration Curve: Plot the average peak area of the analyte from the standard injections versus the known concentration (µg/mL).
-
Linear Regression: Perform a linear regression analysis on the calibration curve. The correlation coefficient (r²) should be ≥ 0.999.
-
Quantification: Use the equation of the line (y = mx + c) to calculate the concentration of this compound in the sample solution, where 'y' is the peak area of the analyte in the sample chromatogram.
-
Concentration (µg/mL) = (Sample Peak Area - y-intercept) / slope
-
-
Final Calculation: Adjust the calculated concentration for the initial sample weight and dilution factor to determine the final purity or assay value.
Method Validation Protocol (ICH Q2(R1) Framework)
Analytical method validation is the documented process of demonstrating that a procedure is suitable for its intended purpose.[11][12] The following protocols are based on the ICH Q2(R1) guidelines.[1][2]
Validation Workflow Diagram
Caption: Key parameters for analytical method validation as per ICH guidelines.
Validation Parameters and Acceptance Criteria
| Parameter | Protocol Summary | Acceptance Criteria |
| Specificity | Analyze a diluent blank, a placebo sample, a standard solution, and a sample spiked with known impurities. | No interfering peaks at the retention time of the analyte. The analyte peak should be pure, as determined by a photodiode array (PDA) detector if available.[2] |
| Linearity | Analyze a minimum of five concentrations across the specified range (e.g., 50% to 150% of the target concentration). | Correlation coefficient (r²) ≥ 0.999.[11] |
| Range | The range is established by confirming that the method provides acceptable linearity, accuracy, and precision within that range. | Typically 80% to 120% of the test concentration for an assay.[2] |
| Accuracy | Analyze a minimum of nine determinations across three concentration levels (e.g., 80%, 100%, 120%). This is often done by spiking a placebo matrix. | Mean recovery should be within 98.0% to 102.0%.[2] |
| Precision | Repeatability: Analyze a minimum of six replicate sample preparations at 100% of the target concentration. Intermediate Precision: Repeat the analysis on a different day with a different analyst or instrument. | Relative Standard Deviation (RSD) ≤ 2.0%.[11][2] |
| LOD & LOQ | Determine experimentally based on the signal-to-noise ratio (S/N) or from the standard deviation of the response and the slope of the calibration curve. | S/N ratio should be approximately 3:1 for LOD and 10:1 for LOQ.[13] |
| Robustness | Introduce small, deliberate variations to method parameters (e.g., flow rate ±10%, mobile phase composition ±2%, column temperature ±5°C). | System suitability parameters (e.g., peak asymmetry, theoretical plates) must remain within acceptable limits. Analyte concentration should not change significantly. |
Alternative and Confirmatory Techniques
While HPLC is the primary recommended technique, other methods can be used for confirmation or in specific scenarios.
-
Gas Chromatography (GC): Suitable for volatile and thermally stable compounds. For polar analytes like anilines, derivatization may be required to improve peak shape and prevent thermal degradation.[4][14] GC can be an effective alternative if the analyte and its potential impurities are amenable to this technique.[15][16]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for confirming the identity of the analyte and any detected impurities.[17] It provides structural information based on the mass-to-charge ratio of fragmented ions, offering a higher degree of certainty than retention time alone.[15]
References
- Vertex AI Search. (n.d.). Understanding Analytical Method Development and Validation in Pharmaceutical Manufacturing.
- ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- ICH. (n.d.). Quality Guidelines.
- Pharmuni. (n.d.). Validating Analytical Methods in Pharmaceuticals.
- Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures.
- SIELC Technologies. (n.d.). Separation of 3-Nitroaniline on Newcrom R1 HPLC column.
- Profound. (2025). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance.
- Slideshare. (n.d.). ICH Q2 Analytical Method Validation.
- ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).
- Scribd. (n.d.). Experiment 4: TLC and HPLC of Nitroanilines.
- Benchchem. (n.d.). Validation of N-Ethyl-2,3-difluoro-6-nitroaniline Purity by HPLC: A Comparative Guide.
- Journal of Pharmaceutical and Scientific Innovation. (n.d.). Analytical method validation: A brief review.
- FDA. (n.d.). Q2(R2) Validation of Analytical Procedures.
- Thermo Fisher Scientific. (n.d.). Determination of Aniline and Nitroanilines in Environmental and Drinking Waters by On-Line SPE.
- CDC. (1994). p-NITROANILINE 5033.
- PubChem. (n.d.). N,N-Dimethyl-4-nitroaniline.
- Solubility of Things. (n.d.). 2,5-Dimethyl-4-nitroaniline.
- EPA. (1996). Method 8131: Aniline and Selected Derivatives by Gas Chromatography.
- Sigma-Aldrich. (n.d.). N,N-Dimethyl-2-nitroaniline.
- Polish Journal of Environmental Studies. (n.d.). Gas Chromatographic Determination of Aniline and Nitrobenzene in Ambient Air.
- Benchchem. (n.d.). N,N-Dimethyl-3-nitroaniline.
- PubChem. (n.d.). N,N-Dimethyl-3-nitroaniline.
- Fisher Scientific. (n.d.). N,N-Dimethyl-3-nitroaniline, 98%.
- ChemicalBook. (2024). N,N-DIMETHYL-3-NITROANILINE.
- Vulcanchem. (n.d.). Detection methods and analytical techniques of p-nitroaniline.
- ResearchGate. (n.d.). UV−vis absorption spectra of (a) 2-nitroaniline, (b) 3-nitroaniline,....
-
ResearchGate. (n.d.). GC separation of dimethyl aniline on the (OH)Q[12]/PDMS column (A). Peaks. Retrieved January 15, 2026, from
- Taylor & Francis Online. (2021). Comparison of gas- and liquid chromatography- mass spectrometry for trace analysis of anilines in groundwater.
- Stenutz. (n.d.). N,N-dimethyl-3-nitroaniline.
- TCI Chemicals. (n.d.). N,N-Dimethyl-3-nitroaniline.
- ChemSynthesis. (2025). N,N-dimethyl-3-nitroaniline.
- ResearchGate. (n.d.). UV-visible spectroscopy of p-nitroaniline in water.
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Application Notes and Protocols: 2,5-Dimethyl-3-nitroaniline as a Versatile Building Block in Organic Synthesis
Abstract
These application notes provide a comprehensive technical guide for researchers, chemists, and professionals in drug development on the strategic utilization of 2,5-Dimethyl-3-nitroaniline in organic synthesis. This document delves into the compound's core physicochemical properties, explores its primary applications with mechanistic insights, and furnishes detailed, field-proven protocols for its key transformations. The focus is on leveraging its unique structural and electronic features for the synthesis of high-value molecules, including azo dyes, pharmaceutical intermediates, and heterocyclic scaffolds.
Introduction: Understanding the Synthetic Potential
This compound is an aromatic amine distinguished by a unique substitution pattern on the benzene ring. The presence and relative positions of a primary amine (-NH₂), a nitro group (-NO₂), and two methyl groups (-CH₃) create a molecule with tailored reactivity, making it a valuable and versatile intermediate in multi-step organic synthesis.[1][2] The amino group serves as a nucleophile and a handle for diazotization, the nitro group is a potent electron-withdrawing group that can be readily transformed into other functionalities, and the methyl groups influence the molecule's solubility and electronic properties.[3] This guide elucidates how these features are strategically exploited in various synthetic applications.
Physicochemical Properties
A thorough understanding of a reagent's physical properties is fundamental to its effective use in the laboratory. The key properties of this compound are summarized below.
| Property | Value | Reference |
| IUPAC Name | 2,5-Dimethyl-3-nitrobenzenamine | [4] |
| CAS Number | 603-76-9 | - |
| Molecular Formula | C₈H₁₀N₂O₂ | |
| Molecular Weight | 166.18 g/mol | [5] |
| Appearance | Yellow to brown crystalline solid/powder | [6] |
| Melting Point | 57-61 °C | |
| Boiling Point | ~280 °C |
Core Applications & Synthetic Strategy
The strategic placement of functional groups in this compound dictates its primary roles in synthesis.
Cornerstone of Azo Dye and Pigment Synthesis
The most prominent application of substituted nitroanilines, including this compound, is as a "diazo component" in the synthesis of azo colorants.[6] Azo compounds, characterized by the R-N=N-R' linkage, form the largest and most versatile class of organic dyes.[7] The synthesis is a robust two-stage process:
-
Diazotization: The primary aromatic amine is converted into a highly reactive diazonium salt (Ar-N₂⁺X⁻) using nitrous acid (HNO₂). The nitrous acid is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid (e.g., HCl, H₂SO₄) at low temperatures (0–5 °C).[6][8] The low temperature is critical to prevent the thermally unstable diazonium salt from decomposing, which would lead to side reactions and reduced yield.[8]
-
Azo Coupling: The resulting diazonium salt, a potent electrophile, undergoes an electrophilic aromatic substitution reaction with an electron-rich "coupling component."[6] Typical coupling components include phenols, naphthols, or other aniline derivatives.[6] The choice of the coupling component is a key determinant of the final color of the dye.
The general workflow for this critical industrial process is illustrated below.
Caption: General workflow for Azo Dye synthesis.
Intermediate for Biologically Active Molecules
Nitroaniline derivatives are crucial precursors for aromatic diamines, which are themselves important intermediates for pharmaceuticals, agrochemicals, and other specialized materials.[2] The synthetic versatility stems from the selective transformation of its two key functional groups.
-
Reduction of the Nitro Group: The nitro group can be readily reduced to a primary amine, yielding 2,5-Dimethyl-1,3-phenylenediamine . This transformation is fundamental as it opens up new synthetic pathways. The resulting diamine can be used in condensation reactions to form polymers or heterocyclic systems. Common reduction methods include catalytic hydrogenation (e.g., H₂ over Pd/C) or the use of metals in acidic media (e.g., Sn/HCl, Fe/HCl).[9] More recently, eco-friendly transfer hydrogenation methods using iron catalysts have been developed.[10]
Caption: Reduction of the nitro group to form a versatile diamine.
-
Pharmaceutical Scaffolds: Aromatic nitro compounds are integral to many drug molecules.[11] The diamine derived from this compound can serve as a scaffold for building more complex structures, including various heterocyclic rings that are prevalent in medicinal chemistry.[1][12]
Synthesis of Heterocyclic Compounds
Heterocyclic compounds are a cornerstone of medicinal and materials chemistry.[13][14] this compound and its derivatives can be used to construct these important ring systems.
-
Quinoxalines: Quinoxalines, which feature a benzene ring fused to a pyrazine ring, are found in numerous biologically active molecules and commercial drugs.[10] A powerful synthetic route involves the condensation of an ortho-phenylenediamine with a 1,2-dicarbonyl compound. By first reducing the nitro group of this compound to form the corresponding diamine, subsequent reaction with a vicinal diol (which is oxidized in situ to the dicarbonyl) can yield substituted quinoxalines in a one-pot process.[10]
Caption: Pathway to quinoxaline synthesis.
Experimental Protocols
Disclaimer: These protocols are intended for use by trained professionals in a properly equipped chemical laboratory. All procedures should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: Synthesis of an Azo Dye (e.g., coupling with 2-Naphthol)
This protocol outlines a representative procedure for synthesizing a vibrant azo dye, demonstrating the core diazotization-coupling reaction sequence.[6]
Causality Behind Choices:
-
Reagents: Concentrated HCl is used to form the amine salt, increasing its solubility, and to react with NaNO₂ to generate the necessary nitrous acid in situ.[6][15] 2-Naphthol is chosen as a classic, electron-rich coupling component that reliably produces a brightly colored precipitate.[6] Sodium hydroxide is used to deprotonate the hydroxyl group of 2-Naphthol, forming the highly activated naphthoxide ion, which dramatically accelerates the electrophilic attack by the diazonium salt.
-
Conditions: The 0-5 °C temperature range is strictly maintained because diazonium salts are notoriously unstable and can explosively decompose at higher temperatures.[8] Stirring is essential to ensure efficient mixing and heat transfer, preventing localized overheating.
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Mass/Volume |
| This compound | 166.18 | 5.0 | 0.83 g |
| Concentrated HCl (~37%) | 36.46 | - | 5 mL |
| Deionized Water | 18.02 | - | 20 mL |
| Sodium Nitrite (NaNO₂) | 69.00 | 5.5 (1.1 eq) | 0.38 g |
| 2-Naphthol | 144.17 | 5.1 (1.02 eq) | 0.74 g |
| Sodium Hydroxide (NaOH) | 40.00 | - | ~0.8 g (for 20 mL 10% soln) |
Procedure:
Part A: Preparation of the Diazonium Salt Solution
-
In a 100 mL beaker, combine 5.0 mmol of this compound with 5 mL of concentrated HCl and 10 mL of deionized water. Stir until the amine fully dissolves, forming the hydrochloride salt.
-
Cool the beaker in an ice-salt water bath, monitoring the internal temperature with a thermometer. Ensure the temperature is maintained between 0 and 5 °C.[6]
-
In a separate small beaker, dissolve 5.5 mmol of sodium nitrite in 10 mL of cold deionized water.
-
Using a dropping pipette, add the cold sodium nitrite solution dropwise to the stirred amine solution over 15-20 minutes. The reaction is exothermic; maintain the temperature below 5 °C at all times.[15]
-
After the addition is complete, continue stirring the resulting diazonium salt solution in the ice bath for an additional 15 minutes. This solution should be used immediately in the next step.
Part B: Azo Coupling Reaction
-
In a 250 mL beaker, dissolve 5.1 mmol of 2-Naphthol in 20 mL of a 10% aqueous sodium hydroxide solution.
-
Cool this coupling agent solution in a separate ice-water bath to below 10 °C.
-
While stirring the 2-Naphthol solution vigorously, slowly add the cold diazonium salt solution prepared in Part A.[6]
-
A brightly colored precipitate (the azo dye) should form immediately.
-
Continue stirring the mixture in the ice bath for an additional 30 minutes to ensure the reaction proceeds to completion.[6]
Part C: Isolation and Purification
-
Collect the precipitated dye by vacuum filtration using a Buchner funnel.
-
Wash the solid product on the filter paper with several portions of cold deionized water to remove any unreacted salts and acid.
-
Allow the product to air-dry or dry in a desiccator. The yield and purity can be assessed by standard methods (e.g., melting point, spectroscopy).
Protocol 2: Catalytic Reduction to 2,5-Dimethyl-1,3-phenylenediamine
This protocol describes the reduction of the nitro group using tin(II) chloride, a common and effective laboratory method.
Causality Behind Choices:
-
Reagents: Tin(II) chloride (SnCl₂) in the presence of concentrated HCl is a classic reducing agent for aromatic nitro compounds (Stephen reduction). It is effective and the progress of the reaction can often be visually monitored by the dissolution of the starting material and a color change.
-
Conditions: The reaction is often heated to increase the rate of reduction. The final basic work-up with concentrated NaOH is crucial. It neutralizes the excess acid and precipitates tin as tin hydroxides, allowing the free diamine product to be extracted into an organic solvent.
Procedure:
Part A: Reduction Reaction
-
In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add this compound (e.g., 10 mmol, 1.66 g).
-
Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (e.g., 30 mmol, 6.77 g) and ethanol (50 mL).
-
With stirring, slowly add concentrated HCl (20 mL) through the condenser.
-
Heat the reaction mixture to reflux using a heating mantle. Monitor the reaction by TLC until the starting material is consumed (typically 2-4 hours).
Part B: Work-up and Isolation
-
Cool the reaction mixture to room temperature.
-
Slowly and carefully pour the mixture over crushed ice in a large beaker.
-
In a fume hood, very slowly add a concentrated aqueous solution of NaOH (e.g., 50%) with vigorous stirring until the mixture is strongly basic (pH > 12) and all tin salts have precipitated as a white solid (tin hydroxide). This step is highly exothermic.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent like ethyl acetate (3 x 50 mL).
-
Combine the organic extracts, wash with brine (saturated NaCl solution), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude 2,5-Dimethyl-1,3-phenylenediamine.
-
The product can be further purified by recrystallization or column chromatography if necessary.
Safety and Handling
-
This compound: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation.[5] Avoid breathing dust and ensure adequate ventilation.
-
Diazotization: The reaction involves strong acids and sodium nitrite, which is an oxidizer. Diazonium salts, especially when dry, can be explosive. Do not attempt to isolate the diazonium salt as a solid. Always keep it in a cold solution and use it immediately.[15]
-
Reduction: The reduction protocol involves corrosive concentrated acids and bases. The neutralization step is highly exothermic and must be performed slowly with cooling.
Conclusion
This compound is a synthetically powerful and economically important building block. Its value lies in the predictable and high-yielding transformations of its primary amine and nitro functionalities. Through straightforward reactions like diazotization/coupling for dye synthesis and nitro-group reduction for creating diamine intermediates, chemists can access a wide array of complex molecules. The protocols and insights provided herein serve as a practical guide for harnessing the full potential of this versatile reagent in research and development settings.
References
-
An eco-friendly methodology for the synthesis of azocoumarin dye using cation exchange resins. National Institutes of Health (NIH). Available at: [Link]
-
Nitroaniline: Common isomers, structure, synthesis and applications. Chempanda. Available at: [Link]
-
Dosage via Dioazotisation and Coupling with 2,5-Dimethyl phenol. ResearchGate. Available at: [Link]
-
m-NITRODIMETHYLANILINE. Organic Syntheses Procedure. Available at: [Link]
- Process for preparing nitroaniline derivatives. Google Patents.
-
The Enthalpy of Formation of Acetylenes and Aromatic Nitro Compounds for a Group Contribution Method with “Chemical Accuracy”. MDPI. Available at: [Link]
-
N,N-Dimethyl-3-nitroaniline | C8H10N2O2. PubChem - NIH. Available at: [Link]
-
The Synthesis of Azo Dyes. University of Toronto. Available at: [Link]
-
Iron-catalyzed one-pot synthesis of quinoxalines: transfer hydrogenative condensation of 2-nitroanilines with vicinal diols. RSC Publishing. Available at: [Link]
- Derivatives of dimethyl-3-nitro-4-amino-aniline, process for their preparation and their use in the dyeing of keratin fibres. Google Patents.
- Processes for the diazotization of 2,5-dichloroanilines. Google Patents.
-
Dis-azo Dyes Derived from 2-methoxy-5-nitroaniline and 3-chloroaniline and their Application on Polymer Fibres. Oriental Journal of Chemistry. Available at: [Link]
-
CONVERSION OF DIMETHYL-NITROBENZENE TO DIMETHY L ANILINE, EFFECT OF SOME PROCESS CONDITION. aircc. Available at: [Link]
-
Part I: Nitroalkenes in the synthesis of heterocyclic compounds. RSC Publishing. Available at: [Link]
-
Diazotisation. Organic Chemistry Portal. Available at: [Link]
-
Improvement of the synthesis process of 2, 6-diamino-3, 5-dinitropyrazine-1-oxide. ResearchGate. Available at: [Link]
-
Benzenamine, N,N-dimethyl-3-nitro-. the NIST WebBook. Available at: [Link]
-
Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. MDPI. Available at: [Link]
-
synthesis of heterocyclic compounds from the reactions of dehydroacetic acid (dha) and its derivatives. Semantic Scholar. Available at: [Link]
-
Synthesis of N,3-dimethyl-5-nitro-1-aryl-1H-pyrazolo[3,4-b]pyridin-6-amines 193. ResearchGate. Available at: [Link]
-
Studies on mechanism of formation of 2-substituted-1,3- indandiones/ortho thio quinones and allied heterocycles. Semantic Scholar. Available at: [Link]
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Troubleshooting & Optimization
Side-product formation in the synthesis of 2,5-Dimethyl-3-nitroaniline
Welcome to the technical support center for the synthesis of 2,5-Dimethyl-3-nitroaniline. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this synthesis. Here, we move beyond simple protocols to provide in-depth, field-proven insights into managing side-product formation, optimizing reaction conditions, and ensuring the purity of your final compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common side-products in the synthesis of this compound?
A1: The primary synthetic route involves the direct nitration of 2,5-dimethylaniline. The most prevalent side-products are other positional isomers, such as 2,5-Dimethyl-4-nitroaniline and 2,5-Dimethyl-6-nitroaniline. Additionally, dinitrated products and oxidation byproducts (often appearing as dark, tarry materials) can form if reaction conditions are not strictly controlled.[1]
Q2: Why do I get a mixture of isomers instead of the desired 3-nitro product?
A2: This is due to the competing directing effects of the substituents on the aromatic ring. The amino (-NH2) and methyl (-CH3) groups are both activating, ortho,para-directors. However, under the strong acidic conditions required for nitration, the amino group is protonated to form the anilinium ion (-NH3+). This anilinium ion is a deactivating, meta-director.[2] The final isomer distribution is a result of the equilibrium between the protonated (meta-directing) and unprotonated (ortho,para-directing) forms of the aniline, as well as the directing influence of the two methyl groups.
Q3: My reaction mixture turned dark brown/black and is difficult to work up. What happened?
A3: A dark, tarry appearance is typically indicative of oxidation of the aniline starting material by the nitric acid.[3][4] This is a common issue when nitrating anilines directly and is often exacerbated by elevated temperatures or a too-rapid addition of the nitrating agent.
Q4: How can I improve the yield of the desired this compound isomer?
A4: A highly effective strategy is to protect the amino group as an acetamide before nitration. The N-acetyl group is still an ortho,para-director but is less activating than a free amino group. This change in activating strength, combined with the steric bulk of the acetyl group, alters the regioselectivity of the nitration, often favoring the formation of the 4-nitro and 6-nitro isomers. However, subsequent hydrolysis of the separated isomers allows for the isolation of the desired product precursor. A more direct, but often lower-yielding approach, is the careful control of reaction temperature and acid concentration during direct nitration.
In-Depth Troubleshooting Guide
Issue 1: Poor Regioselectivity and Formation of Isomeric Impurities
The formation of a mixture of nitro-isomers is the most significant challenge in this synthesis. The methyl groups at positions 1 and 4 of the benzene ring in the precursor 2,5-dimethylaniline direct electrophilic substitution to the ortho and para positions. The amino group is also a strong ortho, para-director. This leads to a complex mixture of products.
In a strong acid medium (e.g., H₂SO₄/HNO₃), the lone pair of electrons on the nitrogen of the amino group is protonated. This converts the activating -NH₂ group into the deactivating and meta-directing -NH₃⁺ group.[2] The observed product distribution is therefore a sensitive function of the reaction conditions which dictate the position of this equilibrium.
Caption: Formation of the desired product and major side-products during the direct nitration of 2,5-dimethylaniline.
-
Low-Temperature Control: Maintaining a low reaction temperature (typically 0-5 °C) is critical. This slows down the reaction rate and can help to favor one isomeric product over others, in addition to minimizing oxidation.[1]
-
Protecting Group Strategy: This is the most robust method for controlling regioselectivity. By converting the amino group to an acetamide, you moderate its activating effect and introduce steric hindrance that can favor a different isomeric distribution.
Experimental Protocol: Acetylation of 2,5-Dimethylaniline
-
In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 2,5-dimethylaniline in glacial acetic acid.
-
Slowly add acetic anhydride to the solution.
-
Heat the mixture under reflux for approximately 1-2 hours to form N-acetyl-2,5-dimethylaniline.
-
Cool the reaction mixture and pour it into ice-cold water to precipitate the product.
-
Collect the N-acetyl-2,5-dimethylaniline by vacuum filtration, wash thoroughly with cold water, and dry.
-
The dried product can then be nitrated, followed by acidic or basic hydrolysis to remove the acetyl group and yield the desired nitroaniline isomer after purification.[5]
-
Caption: Workflow for the synthesis of this compound using a protecting group strategy.
Issue 2: Formation of Oxidation Byproducts
The strong oxidizing nature of nitric acid can lead to the degradation of the aniline ring, resulting in the formation of complex, often polymeric, tarry materials. This not only reduces the yield but also complicates the purification process significantly.
| Strategy | Rationale |
| Maintain Low Temperature | Reduces the rate of oxidation reactions, which typically have a higher activation energy than the desired nitration. Keep the reaction at 0-5 °C. |
| Slow Addition of Nitrating Agent | Prevents localized increases in temperature and high concentrations of nitric acid, both of which promote oxidation.[6] |
| Use of a Protecting Group | The acetamide group is less susceptible to oxidation than the free amino group, providing an additional layer of protection. |
| Appropriate Stoichiometry | Using a large excess of nitric acid can increase the likelihood of both oxidation and dinitration. |
Issue 3: Dinitration
If the reaction conditions are too harsh (e.g., high temperature, high concentration of nitric acid), a second nitro group can be added to the ring, leading to the formation of dinitro-dimethylaniline byproducts.
-
Control Stoichiometry: Use a modest excess of nitric acid, typically 1.05 to 1.1 equivalents.
-
Reaction Time: Monitor the reaction progress using a suitable technique (e.g., TLC, GC) and quench the reaction once the starting material has been consumed to prevent over-reaction.
-
Temperature Control: As with other side reactions, maintaining a low temperature helps to disfavor the introduction of a second, deactivating nitro group.
Purification of the Final Product
Even with optimized reaction conditions, a mixture of isomers is likely. The separation of these isomers is often the most challenging part of the synthesis.
-
Fractional Crystallization: This is a common technique for separating isomers. Different solvents should be screened to find one in which the solubility of the desired isomer is significantly different from the others. Ethanol or ethanol/water mixtures are often good starting points.[7]
-
Column Chromatography: For laboratory-scale preparations, silica gel column chromatography can be an effective method for separating the isomers. A solvent system of hexane and ethyl acetate is a typical choice, with the polarity being adjusted to achieve optimal separation.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. US8642781B2 - Process for the nitration of O-xylene and related compounds - Google Patents [patents.google.com]
- 4. An Improved Process For The Nitration Of Xylene Isomers Using Zeolite [quickcompany.in]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. N,N-DIMETHYL-3-NITROANILINE | 619-31-8 [chemicalbook.com]
Technical Support Center: Synthesis of 2,5-Dimethyl-3-nitroaniline
This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2,5-Dimethyl-3-nitroaniline. The direct nitration of 2,5-dimethylaniline presents unique challenges in controlling regioselectivity and minimizing byproduct formation. This document provides in-depth troubleshooting advice and detailed protocols to help you navigate these complexities and improve your reaction yields.
Core Synthesis Strategy: Electrophilic Nitration of 2,5-Dimethylaniline
The primary route to this compound is the direct electrophilic aromatic substitution of 2,5-dimethylaniline using a mixed acid (nitric and sulfuric acid) nitrating agent. The success of this synthesis hinges on precise control of reaction conditions to favor the formation of the desired meta-isomer over other potential products.
The key to achieving meta-selectivity lies in the protonation of the amino group in the strongly acidic medium. The starting material, 2,5-dimethylaniline, has two activating, ortho-, para-directing groups (the amino and methyl groups). However, under the highly acidic conditions of the reaction, the amino group is protonated to form the 2,5-dimethylanilinium ion.[1] This anilinium group (-NH3+) is a powerful deactivating, meta-directing group, which overrides the directing effects of the two methyl groups and directs the incoming electrophile (the nitronium ion, NO₂⁺) to the 3-position.[1]
Reaction Mechanism Overview
Caption: Formation of the nitronium ion electrophile and its subsequent attack on the meta-position of the 2,5-dimethylanilinium ion.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis in a question-and-answer format.
Q1: My yield is very low, and I have a complex mixture of products. What is the most likely cause?
A1: A low yield of the desired 3-nitro isomer is typically due to a combination of three main factors: formation of positional isomers, over-nitration (dinitration), and oxidation of the starting material. The directing effects of the substituents on the aniline ring are highly sensitive to the reaction conditions.[2]
-
Isomer Formation: If the reaction medium is not sufficiently acidic, a portion of the 2,5-dimethylaniline will remain unprotonated. The free amino group is a strong ortho-, para-director, leading to the formation of 2,5-dimethyl-4-nitroaniline and 2,5-dimethyl-6-nitroaniline.
-
Over-nitration: The product, this compound, can undergo a second nitration if the conditions are too harsh (excess nitrating agent, high temperature, or prolonged reaction time), leading to dinitro- byproducts.[3]
-
Oxidation: Aniline and its derivatives are susceptible to oxidation by nitric acid, especially at elevated temperatures. This leads to the formation of dark, tarry materials that contaminate the product and complicate purification.[2]
Q2: How can I minimize the formation of the 4-nitro and 6-nitro isomers?
A2: To maximize the yield of the 3-nitro isomer, you must ensure the equilibrium lies heavily towards the protonated anilinium ion.
-
Order of Addition: The most critical step is to add the 2,5-dimethylaniline to the concentrated sulfuric acid first. This ensures complete protonation before the nitrating agent is introduced. Do not add the aniline to the mixed acids.
-
Sufficient Acid: Use a significant excess of sulfuric acid relative to the aniline. The sulfuric acid serves as both the solvent and the proton source. A large volume also acts as a heat sink, helping to control the reaction's exothermicity.[4]
-
Low Temperature: Maintain a low temperature (ideally 0-10°C) throughout the addition of the nitrating mixture. This suppresses the rate of side reactions and favors the desired kinetic pathway.
Q3: I'm observing significant amounts of dinitrated byproducts. How do I prevent this?
A3: Dinitration occurs when the reaction is too aggressive. To prevent it:
-
Stoichiometry: Use only a slight molar excess of nitric acid (typically 1.05 to 1.1 equivalents). A large excess will drive the reaction towards dinitration.
-
Temperature Control: Strictly maintain the reaction temperature below 10°C. Higher temperatures provide the activation energy for a second nitration to occur.
-
Reaction Time: Do not let the reaction proceed for an unnecessarily long time after the addition of the nitrating agent is complete. Monitor the reaction by TLC (if a suitable system can be found) to determine the point of maximum conversion of the starting material.
Q4: My reaction mixture turned dark brown or black, and I have a tarry residue. What happened?
A4: This is a classic sign of oxidation.[2] The aniline ring is electron-rich and can be easily oxidized by nitric acid, a strong oxidizing agent.
-
Primary Cause: The most common cause is poor temperature control. If the temperature rises significantly, especially during the addition of the nitrating mixture, oxidation will become a major side reaction.
-
Solution:
-
Ensure your cooling bath (ice-salt or dry ice/acetone) is efficient and can handle the exotherm.
-
Add the nitrating mixture very slowly, drop by drop, allowing the heat to dissipate between additions.[4]
-
Ensure vigorous stirring to prevent localized hot spots in the reaction flask.[5]
-
Adding a small amount of urea to the nitrating mixture can help scavenge any nitrous acid present, which can catalyze undesirable side reactions.[4]
-
Q5: I'm struggling to purify the final product. What is an effective method?
A5: Purifying this compound from its isomers can be challenging due to their similar polarities.
-
Fractional Crystallization: This is often the most effective method on a larger scale. The isomers may have different solubilities in various solvents. Ethanol or ethanol-water mixtures are commonly used.[3][6]
-
Selective Precipitation: As described in procedures for similar compounds, isomers can sometimes be selectively precipitated by carefully adjusting the pH of the aqueous solution after quenching the reaction.[5] For instance, the p-nitro isomer of dimethylaniline is often precipitated first at a lower pH than the m-nitro isomer.[5] This principle may be adaptable.
-
Column Chromatography: For smaller scales or for achieving very high purity, silica gel chromatography is an option. A non-polar/polar solvent system like hexanes/ethyl acetate would be a good starting point for developing a separation method.
Troubleshooting Summary Table
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low Yield / Isomer Mix | Incomplete protonation of the amino group. | Add aniline to H₂SO₄ first; maintain low temperature (0-10°C).[1][2] |
| Dinitro Byproducts | Excess nitrating agent; high temperature; long reaction time. | Use a slight excess (1.05 eq.) of HNO₃; maintain temp < 10°C.[3] |
| Dark Tarry Material | Oxidation by nitric acid due to poor temperature control. | Add nitrating mix slowly with efficient cooling and vigorous stirring.[2][4] |
| Purification Difficulty | Similar polarity of isomers. | Attempt fractional crystallization from ethanol/water or selective pH precipitation.[5][6] |
Frequently Asked Questions (FAQs)
Q: What is the specific role of the concentrated sulfuric acid? A: Concentrated sulfuric acid serves three critical functions:
-
Catalyst: It protonates nitric acid, facilitating the formation of the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.
-
Protonating Agent: It protonates the amino group of 2,5-dimethylaniline to form the meta-directing anilinium ion.[1]
-
Solvent: It provides a highly polar medium in which the reactants are soluble.
Q: Why is a protecting group strategy, like acetylation, not recommended for synthesizing the 3-nitro isomer? A: Acetylating the amino group forms an acetamido group (-NHCOCH₃). This group is still an ortho-, para-director.[7] While it deactivates the ring compared to a free amino group, it would direct nitration primarily to the 4- and 6-positions, which is the opposite of the desired outcome. The unique strategy for achieving meta-nitration of anilines relies on the powerful meta-directing effect of the protonated anilinium ion in a strong acid.[1][8]
Q: What are the essential safety precautions for this reaction? A:
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and acid-resistant gloves.
-
Fume Hood: This entire procedure must be performed in a certified chemical fume hood due to the use of corrosive and volatile acids.
-
Handling Acids: Concentrated sulfuric and nitric acids are extremely corrosive and are strong oxidizing agents. Always add acid to water, never the other way around. Prepare the nitrating mixture by slowly adding the sulfuric acid to the nitric acid while cooling.
-
Exothermic Reaction: The reaction is highly exothermic. A robust cooling system must be in place, and reagents must be added slowly to maintain control.
-
Quenching: The reaction is quenched by pouring the acidic mixture onto a large amount of ice. This should be done slowly and with stirring in a large beaker to manage the heat generated.
Detailed Experimental Protocols
Protocol 1: Synthesis of this compound
(Adapted from the principles outlined in Organic Syntheses for m-nitrodimethylaniline)[5]
-
Preparation: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, place 150 mL of concentrated sulfuric acid. Cool the flask in an ice-salt bath to 0-5°C.
-
Aniline Addition: Slowly add 2,5-dimethylaniline (0.1 mol, 12.12 g) to the cold, stirred sulfuric acid. Maintain the temperature below 20°C during this addition. After addition is complete, continue cooling until the internal temperature is between 0°C and 5°C.
-
Nitrating Mixture Preparation: In a separate beaker, cool 15 mL of concentrated sulfuric acid in an ice bath. Slowly and carefully add concentrated nitric acid (0.11 mol, 4.9 mL) to the sulfuric acid with stirring. Keep this mixture cold.
-
Nitration: Transfer the cold nitrating mixture to the dropping funnel. Add the nitrating mixture dropwise to the stirred solution of the 2,5-dimethylanilinium sulfate. The rate of addition should be controlled to maintain the internal temperature between 5°C and 10°C. This addition may take 1-1.5 hours.
-
Reaction Completion: After the addition is complete, continue stirring the mixture at 5-10°C for an additional hour.
-
Quenching: Slowly pour the reaction mixture, with vigorous stirring, into a large beaker containing 800 g of crushed ice.
-
Neutralization & Isolation: Cool the diluted mixture in an ice bath. Slowly and carefully add concentrated ammonium hydroxide solution to neutralize the acid. The pH should be carefully monitored. The product will precipitate as an orange-yellow solid. Continue adding base until the solution is slightly alkaline.
-
Filtration and Washing: Collect the crude product by vacuum filtration. Wash the solid thoroughly with cold water to remove any inorganic salts.
-
Drying: Air-dry the crude product. The yield of crude product can then be determined.
Protocol 2: Purification by Recrystallization
-
Transfer the crude, dry this compound to an Erlenmeyer flask.
-
Add a minimal amount of hot 95% ethanol to dissolve the solid completely. If the solid does not dissolve easily, add more hot ethanol portion-wise.
-
If there are insoluble impurities, perform a hot filtration.
-
Allow the clear solution to cool slowly to room temperature. Crystals should begin to form.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, washing them with a small amount of ice-cold ethanol.
-
Dry the crystals to a constant weight. Characterize the product by determining its melting point and acquiring spectroscopic data (NMR, IR).
Troubleshooting Workflow
Caption: A logical workflow for diagnosing and solving common issues in the synthesis of this compound.
References
-
Organic Syntheses. m-NITRODIMETHYLANILINE. Organic Syntheses Procedure. [Link]
-
Sciencemadness.org. (2022, August 19). Mono-nitration of dimethylaniline. Sciencemadness.org. [Link]
- Google Patents. (1995). US5466871A - Process for preparing nitroaniline derivatives.
-
Chemistry Stack Exchange. (2012, April 25). Why does nitration of N,N-dimethylaniline occur at the meta position? Chemistry Stack Exchange. [Link]
-
AZoM. (2014, September 15). An Introduction to the Synthesis of p-Nitroaniline via a Multi-Step Sequence. AZoM. [Link]
-
Reddit. (2020, November 19). Help with nitration of a protected aniline. r/Chempros. [Link]
-
Magritek. Synthesis of p-Nitroaniline via a Multi-Step Sequence. Magritek. [Link]
-
PubChem. 2,5-Dimethylaniline | C8H11N | CID 7259. PubChem. [Link]
-
Chempanda. Nitroaniline: Common isomers, structure, synthesis and applications. Chempanda Blog. [Link]
-
The Royal Society of Chemistry. Iron-Catalyzed One-pot Synthesis of Quinoxalines: Transfer Hydrogenative Condensation of 2-Nitroanilines with Vicinal Diols. The Royal Society of Chemistry. [Link]
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 2,4-DIMETHYL-5-NITROANILINE | 2124-47-2 [chemicalbook.com]
- 4. Sciencemadness Discussion Board - Mono-nitration of dimethylaniline - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. N,N-DIMETHYL-3-NITROANILINE | 619-31-8 [chemicalbook.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chempanda.com [chempanda.com]
Technical Support Center: Selective Mono-Nitration of 2,5-Dimethylaniline
Welcome to the technical support center for synthetic organic chemistry. This guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions regarding the selective mono-nitration of 2,5-dimethylaniline. Our focus is on preventing over-nitration and other common side reactions to ensure high yield and purity of the desired 4-nitro-2,5-dimethylaniline product.
Frequently Asked Questions (FAQs)
Q1: I attempted a direct nitration of 2,5-dimethylaniline using a standard nitric acid/sulfuric acid mixture and obtained a low yield of a complex mixture. What went wrong?
Direct nitration of 2,5-dimethylaniline, or anilines in general, is highly problematic for three primary reasons:
-
Extreme Ring Activation & Over-Nitration: The amino group (-NH₂) is a powerful activating group for electrophilic aromatic substitution (EAS).[1] This high reactivity makes the aromatic ring extremely susceptible to attack, often leading to the uncontrolled addition of multiple nitro groups (di- and tri-nitration).[1][2]
-
Oxidation and Degradation: The standard nitrating mixture (HNO₃/H₂SO₄) is a potent oxidizing agent. The electron-rich aniline ring can be easily oxidized, resulting in the formation of tarry, polymeric byproducts and a significantly reduced yield of the desired product.[3][4]
-
Loss of Regioselectivity via Anilinium Ion Formation: In the highly acidic reaction medium, the basic amino group is protonated to form the anilinium ion (-NH₃⁺).[5][6] This ion is strongly deactivating and a meta-director.[7][8] Consequently, instead of the expected ortho/para products, a substantial amount of the meta-nitro isomer is formed, leading to a complex product mixture that is difficult to separate.[6][9]
Q2: What is the most effective and reliable strategy to achieve selective mono-nitration of 2,5-dimethylaniline?
The industry-standard and most scientifically sound approach is to use a protecting group strategy .[9] This involves temporarily modifying the amino group to moderate its reactivity before performing the nitration. The most common and effective method is acetylation .[3][10]
The overall workflow involves three key stages:
-
Protection (Acetylation): The -NH₂ group is converted to a less activating acetamido (-NHCOCH₃) group.
-
Nitration: The protected intermediate (2,5-dimethylacetanilide) is nitrated.
-
Deprotection (Hydrolysis): The acetyl group is removed to restore the amino group, yielding the final product.[11]
This multi-step process provides precise control over the reaction, effectively preventing both over-nitration and oxidative degradation.
Q3: How exactly does acetylation control the reaction and prevent the formation of byproducts?
Acetylation provides control through several key mechanistic effects:
-
Reactivity Moderation: The acetamido group (-NHCOCH₃) is still an ortho, para-director, but it is significantly less activating than a free amino group.[3] This is because the nitrogen's lone pair of electrons can participate in resonance with the adjacent carbonyl oxygen, making them less available to donate into the aromatic ring.[12] This tempered activation is crucial for preventing polysubstitution.
-
Prevention of Anilinium Ion Formation: The amide nitrogen is far less basic than an amine nitrogen and does not get protonated by the nitrating mixture. This ensures that the substituent remains an ortho, para-director, leading to predictable regioselectivity.
-
Steric Hindrance: The bulkiness of the acetamido group sterically hinders the ortho positions (C6 in this case). This effect strongly favors the substitution at the less hindered para position (C4), leading to high yields of the desired 4-nitro isomer.[9]
-
Resistance to Oxidation: The acetamido group is much more stable against oxidation compared to the highly susceptible amino group, minimizing the formation of tarry byproducts.[4]
Q4: I followed the acetylation protocol but still see evidence of dinitration. What is the most likely cause?
The most common cause of over-nitration, even with a protected substrate, is poor temperature control . The nitration of acetanilides is a highly exothermic reaction.
-
Recommendation: The nitrating mixture must be added slowly and dropwise to the solution of 2,5-dimethylacetanilide while maintaining the reaction temperature strictly between 0-10 °C using an ice-salt bath.[2][9] Allowing the temperature to rise significantly increases the reaction rate and the probability of a second nitration event occurring.
Q5: How can I monitor the reaction progress and confirm the purity of my final 4-nitro-2,5-dimethylaniline product?
A combination of chromatographic and spectroscopic techniques is recommended:
-
Thin-Layer Chromatography (TLC): TLC is an invaluable tool for monitoring the reaction at each stage (disappearance of starting material, formation of product). It is also used to assess the purity of the final product and guide purification efforts like column chromatography.[13]
-
High-Performance Liquid Chromatography (HPLC): For quantitative analysis, HPLC is the preferred method. It can accurately determine the purity of the final compound and quantify the presence of any isomers or impurities.[14][15] A reverse-phase C18 column with a UV detector is typically effective for separating nitrated aromatic compounds.[14]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is excellent for identifying the products and any potential byproducts by providing both retention time and mass spectral data.[15]
-
Melting Point: A sharp melting point that matches the literature value is a good indicator of high purity for the final crystalline product.
-
Spectroscopy (NMR & IR): ¹H and ¹³C NMR spectroscopy will confirm the exact structure and substitution pattern of the final product, while IR spectroscopy can confirm the presence of key functional groups (e.g., -NH₂, -NO₂).
Troubleshooting Guide
| Problem Encountered | Potential Cause(s) | Recommended Solution(s) |
| High levels of dinitro product | 1. Poor temperature control: Reaction temperature exceeded 10°C. 2. Incorrect stoichiometry: Excess nitrating agent was used. | 1. Maintain strict temperature control (0-10°C) using an efficient cooling bath (ice-salt). Add nitrating mixture very slowly.[2] 2. Use a slight excess (e.g., 1.1 equivalents) of nitric acid. Carefully calculate molar equivalents before starting. |
| Low yield and/or tarry, dark residue | 1. Incomplete acetylation: Direct nitration of unprotected 2,5-dimethylaniline occurred. 2. Oxidation: Reaction temperature was too high, or a non-ideal nitrating agent was used. | 1. Confirm complete acetylation via TLC before proceeding to the nitration step. If incomplete, consider extending the acetylation reaction time or gently warming. 2. Ensure rigorous temperature control. Pour the reaction mixture onto ice after completion to rapidly quench the reaction and precipitate the product.[16] |
| Significant amount of the wrong isomer (e.g., 6-nitro) | 1. Incorrect starting material. 2. Unusual reaction conditions altering the expected electronic and steric effects. | 1. Verify the identity of the starting 2,5-dimethylaniline using NMR or GC-MS. 2. Adhere strictly to the validated protocol. The combination of electronic direction from the acetamido group and steric hindrance makes the 4-position the overwhelmingly favored site. |
| Product analysis shows starting material (2,5-dimethylacetanilide) | Incomplete nitration. | Increase the reaction time at 0-10°C. Monitor progress with TLC. If the reaction stalls, consider allowing it to warm slowly to room temperature for a short period before quenching. |
| Final product contains the acetyl group (4-nitro-2,5-dimethylacetanilide) | Incomplete hydrolysis (deprotection). | Increase the reflux time for the hydrolysis step. Ensure a sufficient concentration of acid or base is used for the hydrolysis. Monitor completion with TLC.[1] |
Visualized Workflows and Mechanisms
The Challenge of Direct Nitration
The diagram below illustrates the competing and problematic pathways that occur during the direct nitration of an aniline, leading to a complex and impure product mixture.
Caption: Competing pathways in direct aniline nitration.
The Recommended Protective Group Strategy
This workflow outlines the controlled, three-step synthesis to achieve a clean, high-yield product.
Caption: The three-step workflow for selective nitration.
Troubleshooting Decision Tree
Use this logical diagram to diagnose common experimental issues.
Caption: A decision tree for troubleshooting nitration results.
Detailed Experimental Protocols
Protocol 1: Protection via Acetylation
Objective: To synthesize 2,5-dimethylacetanilide from 2,5-dimethylaniline.
Materials:
-
2,5-Dimethylaniline
-
Acetic Anhydride
-
Glacial Acetic Acid
-
Sodium Acetate (anhydrous)
-
Ice, Deionized Water
Procedure:
-
In a 250 mL Erlenmeyer flask, dissolve 10 g of 2,5-dimethylaniline in 25 mL of glacial acetic acid.
-
In a separate beaker, prepare a solution of 12 mL of acetic anhydride in 20 mL of glacial acetic acid.
-
While stirring the aniline solution, add the acetic anhydride solution in portions. The reaction is exothermic; control the addition rate to keep the temperature below 50°C.
-
After the addition is complete, stir the mixture at room temperature for 30 minutes.
-
Pour the reaction mixture slowly into 200 mL of ice-cold water with vigorous stirring.
-
The white precipitate of 2,5-dimethylacetanilide will form. Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the crystals thoroughly with cold water to remove any residual acid.
-
Dry the product, preferably in a vacuum oven at 50-60°C. The yield should be nearly quantitative. Verify purity by TLC and melting point.
Protocol 2: Regioselective Nitration
Objective: To synthesize 4-nitro-2,5-dimethylacetanilide.
Materials:
-
2,5-Dimethylacetanilide (from Protocol 1)
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Ice
Procedure:
-
Place 10 g of dry 2,5-dimethylacetanilide in a 250 mL flask.
-
Carefully add 20 mL of concentrated sulfuric acid. Stir until all the solid has dissolved.
-
Cool the flask in an ice-salt bath until the internal temperature is between 0-5°C.
-
In a separate, pre-chilled flask, prepare the nitrating mixture by slowly adding 4.5 mL of concentrated nitric acid to 5.5 mL of concentrated sulfuric acid. Keep this mixture cooled in an ice bath.
-
Using a dropping funnel, add the nitrating mixture dropwise to the stirred acetanilide solution. CRITICAL: Maintain the reaction temperature below 10°C throughout the addition. This step may take 30-45 minutes.[9]
-
After the addition is complete, continue stirring the mixture in the ice bath for an additional 1-2 hours. Monitor the reaction's completion by TLC.
-
Very slowly and carefully, pour the reaction mixture onto 200 g of crushed ice in a large beaker with vigorous stirring.
-
A yellow precipitate of 4-nitro-2,5-dimethylacetanilide will form. Allow the ice to melt completely, then collect the solid by vacuum filtration.
-
Wash the product thoroughly with large volumes of cold water until the washings are neutral to pH paper.
-
Dry the crude product. Recrystallization from an ethanol/water mixture can be used for further purification.[13]
Protocol 3: Deprotection via Acid Hydrolysis
Objective: To synthesize the final product, 4-nitro-2,5-dimethylaniline.
Materials:
-
4-Nitro-2,5-dimethylacetanilide (from Protocol 2)
-
Sulfuric Acid (~70% v/v) or Concentrated HCl
-
Sodium Hydroxide solution (10% w/v)
-
Ice
Procedure:
-
Place the dried 4-nitro-2,5-dimethylacetanilide in a round-bottom flask equipped with a reflux condenser.
-
Add a 70% sulfuric acid solution (e.g., 70 mL H₂SO₄ in 30 mL water) sufficient to create a stirrable slurry.
-
Heat the mixture to reflux and maintain reflux for 30-60 minutes, or until TLC analysis shows the complete disappearance of the starting material.[1]
-
Allow the mixture to cool to room temperature, then pour it carefully onto 250 g of crushed ice.
-
Slowly neutralize the acidic solution by adding 10% NaOH solution until the mixture is basic (pH > 8). Keep the solution cool in an ice bath during neutralization.
-
The product, 4-nitro-2,5-dimethylaniline, will precipitate as a bright yellow/orange solid.
-
Collect the solid by vacuum filtration and wash thoroughly with cold water.
-
Dry the final product. Purity can be assessed by melting point, HPLC, and NMR.
References
- askIITians. (2025, July 19).
- Filo. (2024, December 15).
- Filo. (2024, December 24).
- BenchChem. (n.d.).
- BenchChem. (n.d.). Addressing poor regioselectivity in the synthesis of substituted anilines.
- Universidade de Lisboa. (n.d.). Regioselectivity of aniline and toluidine nitration with HNO3 and H2SO4 in acetic acid.
- Google Patents. (n.d.). US2671110A - Separation of isomeric mixtures of nitroanilines.
- Allen. (n.d.). Why is NH_(2)
- Brainly.in. (2023, April 11). (a) Nitration of aniline is carried out on the acetylated amine (acetanilide)
- BenchChem. (n.d.).
- Chemistry Stack Exchange. (2012, April 25).
- National Institutes of Health (NIH). (n.d.).
- Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. (n.d.). 5.1.4.
- PNAS. (n.d.). Recent aspects of nitration: New preparative methods and mechanistic studies (A Review).
- Agency for Toxic Substances and Disease Registry. (n.d.). 6. analytical methods.
- ResearchGate. (n.d.). (PDF) Purification of aniline and nitrosubstituted aniline contaminants from aqueous solution using beta zeolite.
- Unacademy. (n.d.). Electrophilic substitution (case aniline)
- ResearchGate. (2025, October 31).
- Master Organic Chemistry. (2018, April 30).
- ACS Publications. (n.d.). Regioselective Nitration of N-Alkyl Anilines using tert-Butyl Nitrite under Mild Condition | The Journal of Organic Chemistry.
- Unacademy. (n.d.).
- Chemistry LibreTexts. (n.d.).
- askIITians. (2025, July 23).
- BYJU'S. (n.d.).
- Organic Syntheses. (n.d.). o-NITROANILINE - Procedure.
- YouTube. (2021, February 22).
- Oxford Academic. (n.d.).
- American Chemical Society. (n.d.).
- Organic Syntheses. (n.d.). m-NITRODIMETHYLANILINE - Procedure.
- YouTube. (2015, February 23).
- Quora. (2020, November 30). On nitration, aniline forms all the three ortho, meta, and para isomers but acetanilide gives para isomer has exclusive products. Why?
- Sciencemadness.org. (2022, August 19).
- Reddit. (2020, November 19).
- National Institutes of Health (NIH). (n.d.). Inflammation and NOx-induced nitration: Assay for 3-nitrotyrosine by HPLC with electrochemical detection - PMC.
- Chemistry Steps. (n.d.). Reactions of Aniline.
- YouTube. (2022, December 22).
- ResearchGate. (n.d.).
- Testbook. (2025, July 30). Nitration of aniline in strong acidic medium also gives m-nitroaniline because.
- ResearchGate. (n.d.). Synthesis of 4-nitroso-N, N-dimethylaniline | Download Scientific Diagram.
- YouTube. (2020, August 16).
- ResearchGate. (2025, August 5).
- OSTI.GOV. (1995, June 1).
- RSC Publishing. (n.d.).
- PubChem. (n.d.). 2,5-Dimethylaniline | C8H11N | CID 7259.
- Filo. (2025, April 7).
- Journal of the American Chemical Society. (n.d.). STUDIES IN NITRATION, 111.
Sources
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- 8. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]
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- 10. Why is `NH_(2)` group of aniline acetylated before carrying our nitration [allen.in]
- 11. Why is acetylation of aniline carried out before it's nitration | Filo [askfilo.com]
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- 15. atsdr.cdc.gov [atsdr.cdc.gov]
- 16. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Optimizing Reaction Conditions for the Reduction of 2,5-Dimethyl-3-nitroaniline
Introduction
Welcome to the technical support guide for the reduction of 2,5-Dimethyl-3-nitroaniline to its corresponding diamine, 2,5-Dimethyl-1,3-benzenediamine. This transformation is a critical step in the synthesis of various high-value materials, including pharmaceuticals, dyes, and polymers. However, like many nitroarene reductions, this process can present challenges ranging from incomplete conversion to the formation of undesirable side products.
This guide is structured as a series of frequently asked questions and troubleshooting scenarios encountered in the field. Our goal is to provide you not just with protocols, but with the underlying chemical principles and expert insights to empower you to diagnose issues, optimize your reaction conditions, and achieve clean, high-yield conversions.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section directly addresses common issues and questions that arise during the reduction of this compound.
Q1: My reaction is sluggish or stalls completely. What are the primary causes and how can I fix this?
A1: Incomplete conversion is a frequent obstacle. The root cause often lies in one of several key areas. A systematic approach is best for troubleshooting.
-
Reagent & Catalyst Inactivity: This is the most common culprit.
-
Catalytic Hydrogenation (e.g., Pd/C, Pt/C, Raney Ni): Catalysts can deactivate over time due to improper storage or poisoning from contaminants. Always use a fresh catalyst from a reputable supplier or a newly opened bottle. If activity is still low, consider increasing the catalyst loading (e.g., from 5 mol% to 10 mol%).[1] For stubborn reductions, increasing the hydrogen pressure may also be necessary.[2]
-
Metal/Acid Reductions (e.g., Fe/HCl, SnCl₂/HCl): The surface area and purity of the metal are critical. Use finely powdered, high-purity metal. For iron, pre-activation by washing with dilute acid to remove surface oxides can significantly improve reaction rates.[1]
-
Other Reagents (e.g., Sodium Dithionite): Reagents like sodium dithionite can decompose upon exposure to air and moisture.[1] Use a fresh bottle and ensure it has been stored correctly.
-
-
Poor Solubility: this compound is a relatively nonpolar molecule with low solubility in purely aqueous systems.[2] If the starting material is not fully dissolved, the reaction becomes mass-transfer limited.
-
Insufficient Temperature: While many reductions can proceed at room temperature, some substrates require thermal energy to overcome the activation barrier.[1]
-
Solution: Gently heat the reaction mixture (e.g., to 40-60 °C). However, be aware that excessive heat can sometimes promote the formation of side products.[1]
-
Q2: I'm seeing significant side products, such as dark-colored impurities or compounds with different retention times on TLC/LCMS. How can I improve selectivity?
A2: The reduction of a nitro group is a multi-step process that proceeds through nitroso and hydroxylamine intermediates. The accumulation of these intermediates or their subsequent condensation can lead to impurities like azoxy and azo compounds, which are often highly colored.
-
Control the Reaction Stoichiometry & Temperature: Ensure you are using a sufficient excess of the reducing agent to drive the reaction to completion and reduce any partially-reduced intermediates.[1] Many reductions are exothermic; localized overheating can promote the formation of dimeric side products.[1] Maintain good stirring and use external cooling if necessary, especially during the initial phase of the reaction.
-
Choice of Reducing Agent: Some methods are inherently cleaner than others. Catalytic hydrogenation is often very clean, producing only water as a byproduct.[3] Metal-free options like sodium dithionite are also valued for their high chemoselectivity, often sparing other reducible functional groups like esters or ketones.[4]
-
Atmosphere Control: The product, 2,5-Dimethyl-1,3-benzenediamine, is an aromatic diamine. These compounds are highly susceptible to air oxidation, which can lead to the formation of dark, polymeric impurities.
-
Solution: Perform the reaction work-up under an inert atmosphere (e.g., Nitrogen or Argon) if possible. Avoid prolonged exposure of the purified product to air.
-
Q3: Which reduction method is the most suitable for my needs?
A3: The "best" method depends on your specific requirements, including scale, available equipment, and the presence of other functional groups in the molecule.
| Method | Reagents & Conditions | Pros | Cons |
| Catalytic Hydrogenation | H₂ (1-10 bar), Pd/C or Pt/C catalyst, in EtOH, THF, or EtOAc.[3][5][6] | High yield, very clean (water is the only byproduct), catalyst is recyclable. | Requires specialized pressure equipment (hydrogenator); catalyst can be pyrophoric; may reduce other functional groups (alkenes, alkynes, some carbonyls).[7] |
| Metal in Acid | Fe, Sn, or Zn powder with HCl or AcOH.[6] | Inexpensive, robust, and reliable.[1] | Work-up can be cumbersome due to the need to remove metal salts; strongly acidic conditions may not be suitable for acid-labile substrates. |
| Sodium Dithionite | Na₂S₂O₄ in a solvent system like H₂O/THF or H₂O/MeOH.[4][8] | Mild, metal-free conditions; excellent chemoselectivity for the nitro group over other reducible functionalities.[4] | Requires aqueous or semi-aqueous media; can require a large excess of the reagent; reagent stability can be an issue.[1] |
| Transfer Hydrogenation | Ammonium formate or hydrazine with a Pd/C catalyst.[9] | Avoids the need for high-pressure H₂ gas; generally mild conditions. | Can be slower than direct hydrogenation; hydrazine is highly toxic. |
Q4: How should I monitor the reaction's progress effectively?
A4: Accurate monitoring is key to determining the reaction endpoint and preventing the formation of side products from over-reaction or prolonged heating.
-
Thin-Layer Chromatography (TLC): This is the quickest method. Use a suitable mobile phase (e.g., Ethyl Acetate/Hexanes) to achieve good separation between the starting material (this compound) and the product (2,5-Dimethyl-1,3-benzenediamine). The product amine will typically have a lower Rf value and may require a different visualization technique (e.g., ninhydrin stain) than the UV-active starting material.
-
High-Performance Liquid Chromatography (HPLC) & Gas Chromatography (GC): These techniques provide quantitative data on the disappearance of starting material and the appearance of the product. They are the preferred methods for precise optimization and kinetic studies.[10]
Visualized Pathways and Workflows
Visual aids can clarify complex processes. The following diagrams illustrate the chemical pathway, a general experimental workflow, and a logical troubleshooting process.
Caption: The stepwise reduction of a nitro group and potential side-product formation.
Caption: A generalized workflow for reduction experiments.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. reddit.com [reddit.com]
- 3. benchchem.com [benchchem.com]
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- 5. airccse.com [airccse.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. youtube.com [youtube.com]
- 8. Sodium Hydrosulfite, Sodium Dithionite [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Degradation pathways of 2,5-Dimethyl-3-nitroaniline under acidic conditions
Welcome to the technical support center for researchers, scientists, and drug development professionals studying the degradation pathways of 2,5-Dimethyl-3-nitroaniline under acidic conditions. This guide provides in-depth technical information, troubleshooting advice, and detailed protocols to support your experimental work. Our approach is grounded in established chemical principles and validated analytical methodologies to ensure the integrity and reliability of your results.
Introduction: The Chemistry of this compound in Acidic Media
This compound is a substituted aromatic amine whose stability and reactivity are significantly influenced by the electronic effects of its functional groups. Under acidic conditions, the primary site of interaction is the lone pair of electrons on the amino group. This initial protonation is a critical step that dictates the subsequent degradation pathways.
In a strongly acidic environment, the amino group is protonated to form an anilinium ion (-NH₃⁺). This transformation is crucial as it converts the electron-donating, ortho-, para-directing amino group into a deactivating, meta-directing anilinium group.[1][2] This change in electronic character governs the molecule's susceptibility to further reactions, such as hydrolysis or potential rearrangements. Understanding this initial equilibrium is fundamental to controlling and interpreting degradation studies.
Proposed Degradation Pathway under Acidic Conditions
While the specific degradation pathway for this compound is not extensively documented in publicly available literature, we can propose a logical pathway based on the known chemistry of substituted anilines and nitroaromatic compounds. The primary mechanism anticipated under strong acidic conditions (e.g., using H₂SO₄ or HCl) is acid-catalyzed hydrolysis of the amino group, potentially leading to the formation of a substituted phenol.
The reaction likely proceeds through the following key stages:
-
Protonation: The amino group is protonated to form the 2,5-dimethyl-3-nitroanilinium ion.
-
Nucleophilic Attack: A water molecule acts as a nucleophile, attacking the carbon atom bonded to the anilinium group. This is the rate-determining step.
-
Proton Transfer: A series of proton transfers facilitates the departure of ammonia.
-
Formation of Phenol: The final product is 2,5-Dimethyl-3-nitrophenol, with the release of an ammonium ion.
It is also possible that under certain conditions, such as the presence of a reducing agent or exposure to high temperatures, other degradation pathways, including reduction of the nitro group, could occur.[3][4]
Visualization of Proposed Hydrolysis Pathway
Caption: Proposed pathway for the acid-catalyzed hydrolysis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the first step in the degradation of this compound in strong acid?
The initial and most rapid step is the protonation of the amino group (-NH₂) to form the corresponding anilinium ion (-NH₃⁺). This occurs because the amino group is the most basic site on the molecule. This protonation alters the electronic properties of the aromatic ring, making it less susceptible to electrophilic attack and influencing the subsequent degradation mechanism.[1][2]
Q2: Why is my degradation reaction proceeding very slowly or not at all?
The stability of the C-N bond in the anilinium ion can be high, making hydrolysis a slow process. Several factors could contribute to a low reaction rate:
-
Suboptimal Acid Concentration: The concentration of the acid is critical. While it catalyzes the reaction, excessively high concentrations may not necessarily increase the rate and can lead to side reactions. A common starting range for forced degradation studies is 0.1 M to 1 M HCl or H₂SO₄.[5]
-
Low Temperature: Like most chemical reactions, the rate of hydrolysis is temperature-dependent. If the reaction is too slow at room temperature, consider increasing the temperature (e.g., to 40-60°C), but be aware that this may also promote side reactions.
-
Inherent Stability: The molecule itself may be highly stable under the tested conditions. The electronic and steric effects of the two methyl groups and the nitro group contribute to this stability.
Q3: I am observing the formation of multiple unexpected peaks in my chromatogram. What could they be?
The appearance of unexpected peaks suggests the occurrence of side reactions. In the context of acidic degradation, especially with sulfuric acid, potential side reactions include:
-
Sulfonation: The use of concentrated sulfuric acid, particularly at elevated temperatures, can lead to the sulfonation of the aromatic ring.
-
Polymerization: Under harsh acidic conditions, aniline derivatives can sometimes undergo polymerization, leading to a complex mixture of products.[6]
-
Nitro Group Reduction: If any reducing agents are inadvertently present, or if the experimental setup allows for electrochemical reactions, the nitro group could be reduced to a nitroso, hydroxylamino, or even an amino group.
Q4: How can I monitor the progress of the degradation reaction?
The most effective way to monitor the degradation is by using chromatographic techniques.
-
High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector is the preferred method for quantifying the parent compound and its non-volatile degradation products.[7][8] A reverse-phase C18 column is typically suitable.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is excellent for identifying and quantifying volatile and semi-volatile degradation products.[7][9] However, derivatization may be necessary for polar compounds like anilines and phenols to improve their volatility and chromatographic behavior.
-
Total Organic Carbon (TOC) Analysis: TOC analysis can provide a measure of the overall mineralization of the compound to CO₂ and water, although it does not give information about specific intermediates.[7]
Troubleshooting Guide
| Issue Encountered | Potential Cause | Recommended Action |
| Low Degradation Efficiency | 1. Suboptimal pH/acid strength.2. Insufficient temperature or reaction time.3. Compound is highly stable under the conditions. | 1. Optimize the acid concentration (e.g., screen from 0.1 M to 1 M).2. Increase the temperature in controlled increments (e.g., 40°C, 60°C) and extend the reaction time.3. Consider more forcing conditions (e.g., higher acid concentration or temperature), or explore other degradation methods like oxidative or photolytic stress.[5] |
| Inconsistent Results / Poor Reproducibility | 1. Variability in reagent preparation.2. Fluctuation in reaction temperature.3. Inconsistent sample work-up. | 1. Use high-purity reagents and prepare all solutions fresh. Accurately measure concentrations.2. Use a temperature-controlled water bath or heating block for the reaction.3. Standardize the sample quenching and preparation protocol for analysis. |
| Peak Tailing or Poor Shape in HPLC | 1. Interaction of the basic amino group with residual silanols on the column.2. Inappropriate mobile phase pH. | 1. Use a mobile phase with a low pH (e.g., 2.5-3.5) to ensure the aniline is protonated.2. Add a competing base like triethylamine (0.1%) to the mobile phase.3. Use a base-deactivated column. |
| No Mass Spectrum Signal in GC-MS | 1. Compound is not volatile enough.2. Thermal degradation in the injector port. | 1. Derivatize the sample (e.g., acetylation or silylation) to increase volatility.2. Lower the injector port temperature.3. Consider using LC-MS as an alternative analytical technique. |
Troubleshooting Workflow
Caption: Decision tree for troubleshooting common experimental issues.
Experimental Protocols
Protocol 1: Forced Degradation in Acidic Conditions
This protocol describes a general procedure for conducting a forced degradation study of this compound in an acidic solution.
Materials:
-
This compound
-
1 M Hydrochloric Acid (HCl) or 1 M Sulfuric Acid (H₂SO₄)
-
Methanol or Acetonitrile (HPLC grade)
-
1 M Sodium Hydroxide (NaOH) for neutralization
-
Volumetric flasks, pipettes
-
Temperature-controlled water bath or heating block
-
HPLC vials
Procedure:
-
Stock Solution Preparation: Accurately weigh and dissolve a known amount of this compound in a suitable solvent (e.g., methanol) to prepare a stock solution of 1 mg/mL.
-
Reaction Setup: In a clean vial, add an aliquot of the stock solution and dilute with 1 M HCl to a final substrate concentration of approximately 100 µg/mL.
-
Incubation: Place the vial in a temperature-controlled environment (e.g., 60°C).
-
Time Points: Withdraw aliquots of the reaction mixture at specified time intervals (e.g., 0, 2, 4, 8, 24 hours).
-
Quenching/Neutralization: Immediately neutralize the withdrawn aliquot with an equivalent volume of 1 M NaOH to stop the reaction.[5]
-
Sample Preparation for HPLC: Dilute the neutralized sample with the HPLC mobile phase to a suitable concentration for analysis. Filter the sample through a 0.45 µm syringe filter into an HPLC vial.
-
Analysis: Inject the prepared sample into the HPLC system for analysis.
Protocol 2: HPLC-UV Method for Monitoring Degradation
This protocol provides a starting point for developing an HPLC method to separate and quantify this compound and its potential degradation products.
Instrumentation and Conditions:
| Parameter | Recommendation |
| HPLC System | Quaternary pump, autosampler, UV-Vis detector |
| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile |
| Gradient | Start at 10% B, ramp to 90% B over 20 minutes, hold for 5 minutes, return to initial conditions. (This must be optimized) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection Wavelength | 254 nm (or scan for optimal wavelength) |
Analysis:
-
Inject a standard solution of this compound to determine its retention time and peak area.
-
Inject the samples from the degradation experiment.
-
Monitor the decrease in the peak area of the parent compound over time.
-
Identify new peaks that appear in the chromatogram, which correspond to degradation products. Quantify them relative to the parent compound (as % area) or using an authentic standard if available.
References
- Technical Support Center: Degradation Pathways of 4-Methoxy-2-nitroaniline. (n.d.). Benchchem.
- [Chemical Knowledge]:Detection methods and analytical techniques of p-nitroaniline. (n.d.).
- Determination of Aniline and Nitroanilines in Environmental and Drinking Waters by On-Line SPE. (n.d.). Thermo Fisher Scientific.
- Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. (2024). Royal Society of Chemistry.
- Analytical Methods for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene. (n.d.). Agency for Toxic Substances and Disease Registry.
- Determination of Aniline and Nitroanilines in Wastewater by HPLC. (n.d.). Environmental Science Research.
- The Catalytic Reduction of Nitroanilines Using Synthesized CuFe2O4 Nanoparticles in an Aqueous Medium. (2022). PMC - NIH.
- Din, M. I., Khalid, R., Hussain, Z., Najeeb, J., Sharif, A., Intisar, A., & Ahmed, E. (2020). Critical review on the chemical reduction of nitroaniline. RSC Publishing.
- 4-Nitroaniline. (n.d.). Wikipedia.
- Synthesis of p-Nitroaniline via a Multi-Step Sequence. (n.d.). Magritek.
- Hydrolysis: Preparation of 4-Nitroaniline. (2020). YouTube.
- Organic Chemistry 2 - Chapter 19.16 - Mechanism of acid-catalyzed hydrolysis. (2024). YouTube.
- Bhaskar, R. D., et al. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Journal of Drug Delivery and Therapeutics.
- 3,4-Dimethyl-5-nitroaniline. (n.d.). Benchchem.
- NCERT Solutions for Class 12 Chemistry Chapter 13 Amines. (n.d.). BYJU'S.
Sources
- 1. benchchem.com [benchchem.com]
- 2. byjus.com [byjus.com]
- 3. Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review - RSC Sustainability (RSC Publishing) DOI:10.1039/D4SU00531G [pubs.rsc.org]
- 4. The Catalytic Reduction of Nitroanilines Using Synthesized CuFe2O4 Nanoparticles in an Aqueous Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jddtonline.info [jddtonline.info]
- 6. 4-Nitroaniline - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. hjkxyj.org.cn [hjkxyj.org.cn]
- 9. atsdr.cdc.gov [atsdr.cdc.gov]
Technical Support Center: HPLC Analysis of Nitroaniline Isomers
Welcome to the technical support center for High-Performance Liquid Chromatography (HPLC) analysis of nitroaniline isomers. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common challenges, particularly peak overlap, encountered during the separation of these structurally similar compounds. This resource provides in-depth, experience-driven advice to help you achieve robust and reliable chromatographic separations.
Introduction: The Challenge of Separating Nitroaniline Isomers
Nitroaniline isomers (ortho-, meta-, and para-nitroaniline) are important intermediates in the synthesis of dyes, pharmaceuticals, and agrochemicals.[1][2] Due to their similar molecular structures and physicochemical properties, achieving baseline separation of all three isomers can be a significant analytical challenge.[3][4] Peak co-elution or overlap is a frequent issue that compromises accurate quantification.[5][6] This guide will walk you through a systematic approach to method development and troubleshooting to overcome these challenges.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues you may encounter during your HPLC analysis of nitroaniline isomers in a question-and-answer format.
Q1: My o-nitroaniline and p-nitroaniline peaks are completely co-eluting. Where do I start troubleshooting?
A1: Initial Assessment and Systematic Adjustments
Co-elution of ortho- and para- nitroaniline is a common problem. The first step is to systematically evaluate and adjust your chromatographic parameters. Do not make multiple changes simultaneously, as this will make it difficult to identify the root cause.
Here is a logical workflow to follow:
Caption: A systematic approach to resolving peak co-elution in HPLC.
Step-by-Step Protocol:
-
Mobile Phase Composition: The most powerful tool for altering selectivity in reversed-phase HPLC is changing the organic modifier.[7] If you are using acetonitrile (ACN), try switching to methanol (MeOH) or vice versa. The different solvent properties can significantly alter the interactions between the analytes and the stationary phase, often leading to changes in elution order and improved resolution.
-
Column Chemistry: If adjusting the mobile phase is insufficient, consider the stationary phase. While many C18 columns may seem similar, subtle differences in manufacturing, end-capping, and silica purity can impact selectivity.[7] Trying a C18 column from a different manufacturer or switching to a different phase chemistry (e.g., a phenyl-hexyl or a polar-embedded phase) can provide the necessary change in selectivity to resolve the isomers.
-
Mobile Phase pH: The pH of the mobile phase is a critical parameter, especially for ionizable compounds.[8][9] While nitroanilines are generally considered neutral, their basicity can be influenced by the mobile phase pH, affecting their interaction with residual silanols on the silica support.[9] Adjusting the pH away from the pKa of the analytes can improve peak shape and retention.[8] For nitroanilines, operating in a slightly acidic to neutral pH range (e.g., pH 3-7) is a good starting point.[10]
-
Column Temperature: Temperature affects both the viscosity of the mobile phase and the thermodynamics of the analyte-stationary phase interaction.[7] Increasing the column temperature can improve efficiency and may alter selectivity enough to resolve closely eluting peaks.[6][7] Conversely, decreasing the temperature can sometimes enhance resolution.[6] Experiment with a range of temperatures (e.g., 25°C to 50°C) to find the optimum.
Q2: I have partial peak overlap (a shoulder) between m-nitroaniline and p-nitroaniline. How can I improve the resolution?
A2: Fine-Tuning for Improved Resolution
A shoulder indicates that you are close to achieving separation. In this case, minor adjustments to your method are often sufficient.
| Parameter to Adjust | Rationale | Recommended Action |
| Flow Rate | Decreasing the flow rate increases the analysis time but can improve column efficiency and, consequently, resolution. | Decrease the flow rate in small increments (e.g., from 1.0 mL/min to 0.8 mL/min). |
| Gradient Slope (if applicable) | A shallower gradient provides more time for the analytes to interact with the stationary phase, which can enhance separation. | If using a gradient, decrease the rate of change of the organic solvent concentration. |
| Mobile Phase Composition | Small changes in the organic-to-aqueous ratio can fine-tune retention and improve resolution. | Make small adjustments (e.g., 1-2%) to the percentage of the organic modifier. |
| Injection Volume/Concentration | Overloading the column can lead to peak broadening and decreased resolution.[11] | Reduce the injection volume or dilute the sample. |
Q3: My peak shapes are poor (tailing or fronting). What could be the cause and how do I fix it?
A3: Diagnosing and Correcting Poor Peak Asymmetry
Poor peak shape can be caused by a variety of factors, from column issues to mobile phase incompatibility.[5]
Caption: Troubleshooting workflow for poor HPLC peak shape.
-
Peak Tailing:
-
Cause: Secondary interactions between the basic amine group of the nitroanilines and acidic silanol groups on the silica surface of the column. This is more pronounced at neutral or slightly basic pH.[9] Column contamination or degradation can also be a factor.
-
Solution:
-
Adjust Mobile Phase pH: Lower the pH of the mobile phase (e.g., to pH 3) to protonate the silanol groups and minimize these interactions.[9]
-
Use a Competing Base: Add a small amount of a competing base, like triethylamine, to the mobile phase to block the active silanol sites.
-
Column Wash: Flush the column with a strong solvent to remove any contaminants.[11] If the problem persists, the column may need to be replaced.
-
-
-
Peak Fronting:
-
Cause: This is often a sign of column overload.[5]
-
Solution: Reduce the concentration of your sample or decrease the injection volume.
-
-
Split Peaks:
-
Cause: This can be due to a partially blocked frit, a void in the column packing, or incompatibility between the sample solvent and the mobile phase.[11]
-
Solution:
-
Sample Solvent: Ensure your sample is dissolved in a solvent that is weaker than or the same as your initial mobile phase.[11]
-
Column Maintenance: Reverse-flush the column to try and dislodge any particulates from the inlet frit. If this doesn't work, the column may be irreversibly damaged and require replacement.
-
-
Q4: Can I use normal-phase HPLC to separate nitroaniline isomers?
A4: Normal-Phase Chromatography as an Alternative
Yes, normal-phase HPLC can be an effective alternative for separating nitroaniline isomers.[12][13] In this mode, a polar stationary phase (like silica) is used with a non-polar mobile phase (like hexane with a small amount of a more polar solvent like isopropanol or ethanol).[12][13] The elution order is typically reversed from that of reversed-phase chromatography, with the least polar isomer eluting first. This can provide a different selectivity that may be advantageous for resolving challenging separations.
Summary of Key Method Development Parameters
| Parameter | Effect on Separation | Key Considerations |
| Stationary Phase | Primary driver of selectivity. | C18 is a good starting point, but consider phenyl-hexyl or polar-embedded phases for alternative selectivity. |
| Mobile Phase | Influences retention and selectivity. | Acetonitrile and methanol are the most common organic modifiers; their different properties can be exploited to improve resolution.[7] |
| pH | Affects peak shape and retention of ionizable compounds. | Maintain a consistent pH, ideally at least one pH unit away from the analyte's pKa.[9] |
| Temperature | Impacts efficiency and selectivity. | Can be optimized to improve resolution, often in the range of 25-50°C.[7] |
| Flow Rate | Affects efficiency and analysis time. | Lower flow rates can improve resolution but will increase run times. |
References
-
Experiment 4:: TLC and HPLC of Nitroanilines . Scribd. Available at: [Link]
-
HPLC Troubleshooting Mini Guide - Peak Issues . Phenomenex. Available at: [Link]
-
HPLC Troubleshooting Guide . Phenomenex. Available at: [Link]
-
Reverse-phase high performance liquid chromatography separation of positional isomers on the MIL-53(Fe) packed column . The Royal Society of Chemistry. Available at: [Link]
-
HPLC Troubleshooting . Waters Corporation. Available at: [Link]
-
Separation of 4-Nitroaniline on Newcrom R1 HPLC column . SIELC Technologies. Available at: [Link]
-
Quick Troubleshooting Guide For HPLC Column Usage . Biovanix Chromatography. Available at: [Link]
-
Separation and determination of nitroaniline isomers by capillary zone electrophoresis with amperometric detection . ResearchGate. Available at: [Link]
-
Effect of pH on the absorbances of nitroaniline isomers . ResearchGate. Available at: [Link]
-
Normal Phase Separation of Chloroanilines and Nitroanilines with Silica, Amine, and Cobalt(III) Complex Bonded Phases . Journal of Chromatographic Science | Oxford Academic. Available at: [Link]
-
Development and validation of a novel UPLC-Q-Orbitrap HRMS method for determining p-Nitroaniline and its metabolites in blood . National Institutes of Health (NIH). Available at: [Link]
-
Development and validation of a novel UPLC-Q-Orbitrap HRMS method for determining p-Nitroaniline and its metabolites in blood . Frontiers. Available at: [Link]
-
Analysis of The Composition of Mixture of Nitro An... . Scribd. Available at: [Link]
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Organic Compound Separation Study . Scribd. Available at: [Link]
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The Importance of Mobile Phase pH in Chromatographic Separations . Reagecon. Available at: [Link]
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Separation of ortho-, nitro- para Nitroaniline . KNAUER. Available at: [Link]
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Control pH During Method Development for Better Chromatography . Agilent. Available at: [Link]
-
Methods for Changing Peak Resolution in HPLC: Advantages and Limitations . LCGC North America. Available at: [Link]
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How can I solve the problem of overlapping peaks in HPLC analysis with a common resin-based column? . ResearchGate. Available at: [Link]
-
HPLC chromatogram of p-nitroaniline (a) control and (b) treated . ResearchGate. Available at: [Link]
-
Resolving Peak Overlap in HPLC Analysis of Glycerol Oxidation Products by Utilizing Various Detectors: Application to BiVO4 Photoanodes . PubMed. Available at: [Link]
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Resolving Peak Overlap in HPLC Analysis of Glycerol Oxidation Products by Utilizing Various Detectors: Application to BiVO4 Photoanodes . CityUHK Scholars. Available at: [Link]
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Technical Support Center: Troubleshooting Poor Solubility of 2,5-Dimethyl-3-nitroaniline
Welcome to the technical support center for handling 2,5-Dimethyl-3-nitroaniline. This guide is designed for researchers, chemists, and drug development professionals who encounter solubility challenges with this compound in various reaction media. Our goal is to provide not just solutions, but a foundational understanding of the principles governing solubility, enabling you to make informed, proactive decisions in your experimental design.
Frequently Asked Questions (FAQs)
This section addresses the fundamental properties of this compound that influence its solubility.
Q1: What are the general solubility characteristics of this compound?
This compound is a substituted aromatic amine. Its molecular structure dictates its solubility profile. The presence of two nonpolar methyl groups and an aromatic ring contributes to its hydrophobic nature, favoring dissolution in organic solvents over water.[1] Conversely, the polar nitro (-NO₂) and amino (-NH₂) groups allow for some interaction with polar solvents.
Generally, it is expected to have low solubility in water and nonpolar aliphatic hydrocarbons, and moderate to good solubility in polar organic solvents like ethanol, acetone, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO).[1] It is crucial to note that while qualitative data for analogous compounds exists, precise quantitative solubility data for this compound is scarce in public literature.[2] Therefore, experimental determination in your specific solvent system is highly recommended.
Q2: How does pH influence the solubility of this compound in aqueous media?
The amino group (-NH₂) on the aniline ring is basic and can be protonated under acidic conditions to form the corresponding anilinium salt (-NH₃⁺). This ionization dramatically increases the compound's polarity and, consequently, its solubility in water.[3][4]
This relationship is an equilibrium:
Ar-NH₂ (less soluble) + H⁺ ⇌ Ar-NH₃⁺ (more soluble)
For aromatic amines, the pKa of the conjugate acid (Ar-NH₃⁺) is typically in the range of 4-5.[4] This means that at a pH below 4, the compound will be predominantly in its protonated, more water-soluble form. This principle can be leveraged to dissolve the compound in an acidic aqueous phase or during an aqueous workup, but it may not be compatible with all reaction conditions.[4][5]
Caption: Troubleshooting workflow for poor initial solubility.
Issue 2: The compound dissolves initially but precipitates out later in the reaction.
Precipitation during the reaction is a common issue that points to a change in the solution's properties.
Possible Causes:
-
Change in Solvent Polarity: The addition of a less polar or more polar reactant or reagent has shifted the overall polarity of the solvent mixture, reducing its capacity to solvate your starting material. [6]* "Salting Out" Effect: An ionic reagent or a salt byproduct is introduced, which can decrease the solubility of organic compounds in the mixture. [6]* Temperature Fluctuation: If the reaction was heated to dissolve the starting material, it may precipitate as the mixture cools to ambient temperature or if the reaction is run at a lower temperature. [7] Recommended Solutions:
-
Slow Reagent Addition: Add the problematic reactant/reagent slowly and with vigorous stirring to allow the mixture to remain homogeneous.
-
Maintain Temperature: If dissolution was temperature-dependent, maintain a constant, elevated temperature throughout the reaction (if stability permits).
-
Increase Solvent Volume: Diluting the reaction mixture may keep all components in solution, although this can slow down reaction kinetics.
-
Re-evaluate the Solvent System: A more robust co-solvent system may be required to accommodate all reaction components.
Data & Protocols
Table 1: Qualitative Solubility of Structurally Similar Nitroanilines
As quantitative data for this compound is limited, the following table for analogous compounds can guide initial solvent selection. Experimental verification is essential.
| Solvent Category | Solvent Example | Expected Solubility of Nitroanilines | Rationale & Reference |
| Polar Aprotic | DMSO, DMF, NMP | High | These solvents are highly polar and can engage in strong dipole-dipole interactions, effectively solvating the polar groups of the molecule. [6][8] |
| Polar Protic | Ethanol, Methanol | Moderate | Capable of hydrogen bonding with the -NH₂ and -NO₂ groups, but the hydrophobic backbone limits high solubility. [1][9] |
| Ketones | Acetone, 2-Butanone | Moderate to High | Good balance of polarity to interact with the solute without the strong H-bonding network of alcohols. [1][8] |
| Ethers | 1,4-Dioxane, THF | Low to Moderate | Lower polarity makes them less effective than ketones or polar aprotic solvents. |
| Aromatic | Toluene, Benzene | Low | Primarily nonpolar interactions; less effective at solvating the polar functional groups. [8] |
| Aqueous | Water, Buffers | Very Low | The hydrophobic nature of the dimethylated benzene ring dominates, leading to poor water solubility. [2][10][11] |
Experimental Protocols
Protocol 1: Systematic Approach to Co-Solvency
This protocol provides a methodical way to find an effective co-solvent ratio.
Objective: To dissolve the starting material in a primary solvent that is suboptimal on its own.
Materials:
-
This compound
-
Primary reaction solvent (e.g., Toluene, Ethanol)
-
Co-solvent (e.g., DMSO, DMF, NMP)
-
Stir plate and magnetic stir bar
-
Graduated pipettes or syringes
Procedure:
-
Preparation: Add the desired amount of this compound to the reaction vessel.
-
Solvent Addition: Add the primary reaction solvent to achieve the final target concentration, even though the material will not fully dissolve.
-
Stirring: Begin vigorous stirring at room temperature.
-
Co-solvent Titration: Gradually add the co-solvent dropwise or in small aliquots (e.g., 1% of the total volume at a time). [7]5. Observation: After each addition, allow the mixture to stir for several minutes and observe for dissolution.
-
Endpoint: Continue adding the co-solvent until the solid is fully dissolved. [7]7. Record and Scale: Note the final ratio of primary solvent to co-solvent. Use this ratio for the full-scale reaction. Ensure the total amount of co-solvent does not negatively impact your reaction kinetics or purification.
Protocol 2: Enhancing Dissolution with Sonication
This protocol describes the use of an ultrasonic bath to aid dissolution.
Objective: To dissolve the starting material using mechanical energy, minimizing the need for heat.
Materials:
-
This compound
-
Chosen solvent or solvent system
-
Appropriately sized reaction vessel (e.g., flask, vial)
-
Ultrasonic bath
Procedure:
-
Preparation: Prepare a suspension of the this compound in the desired solvent within the reaction vessel. [6]2. Sonication: Place the vessel into the ultrasonic bath, ensuring the water level in the bath is sufficient to cover the solvent level in the vessel.
-
Operation: Turn on the sonicator. The high-frequency sound waves will agitate the mixture, promoting the breakdown of solid particles. [7]4. Monitoring: Continue sonication until the solid is fully dissolved. This may take several minutes. [6]5. Temperature Check: Be aware that prolonged sonication can cause gentle heating. [6]If your reaction is temperature-sensitive, use a cooled ultrasonic bath or sonicate in short bursts.
References
-
Li, H., & Lee, L. S. (2001). Role of pH in partitioning and cation exchange of aromatic amines on water-saturated soils. Environmental Science & Technology, 35(14), 2998-3004. Retrieved from [Link]
-
Environmental Science and Pollution Research. (2023). Role of pH in partitioning and cation exchange of aromatic amines on water-saturated soils. Retrieved from [Link]
-
Classic Chemistry. (n.d.). Solubility and pH of amines. Retrieved from [Link]
-
Organic Syntheses. (n.d.). m-NITRODIMETHYLANILINE. Retrieved from [Link]
-
University of Wisconsin-Madison, Department of Chemistry. (n.d.). Chapter 22 Notes - Amines. Retrieved from [Link]
-
Solubility of Things. (n.d.). 2,5-Dimethyl-4-nitroaniline | Solubility of Things. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. Retrieved from [Link]
-
ResearchGate. (2014). Determination and calculation for solubility of m-nitroaniline and its mixture in supercritical carbon dioxide. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). N,N-Dimethyl-3-nitroaniline. PubChem Compound Database. Retrieved from [Link]
-
Wiley Online Library. (2020). FUNDAMENTALS OF SOLUBILITY ENHANCEMENT TECHNIQUES: WHAT DO WE NEED TO CONSIDER?. Retrieved from [Link]
-
Lumen Learning. (n.d.). Organic Chemistry II - 23.1. Properties of amines. Retrieved from [Link]
-
ResearchGate. (2021). Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement. Retrieved from [Link]
-
PubMed Central (PMC). (2023). Solubilization techniques used for poorly water-soluble drugs. Retrieved from [Link]
-
JETIR. (2019). SOLUBILITY ENHANCEMENT TECHNIQUES. Retrieved from [Link]
-
European Patent Office. (1995). Process for preparing nitroaniline derivatives. Retrieved from [Link]
-
Muby Chemicals. (n.d.). 3-Nitroaniline or Meta-Nitroaniline or M-Nitroaniline Manufacturers, with SDS GHS MSDS Sheet. Retrieved from [Link]
-
Wikipedia. (n.d.). 3-Nitroaniline. Retrieved from [Link]
-
International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility. Retrieved from [Link]
-
Reddit. (2021). Common sources of mistake in organic synthesis. Retrieved from [Link]
-
National Institutes of Health (NIH). (2011). Study on Mixed Solvency Concept in Formulation Development of Aqueous Injection of Poorly Water Soluble Drug. Retrieved from [Link]
-
LinkedIn. (2023). [Chemical Knowledge]:Detection methods and analytical techniques of p-nitroaniline. Retrieved from [Link]
-
Magritek. (n.d.). Synthesis of p-Nitroaniline via a Multi-Step Sequence. Retrieved from [Link]
-
YouTube. (2016). Organic Chemistry Synthesis Reactions - Examples and Practice Problems. Retrieved from [Link]
-
Taylor & Francis Online. (2021). Solubility, dissolution thermodynamics and preferential solvation of 4-nitroaniline in (ethanol + water) mixtures. Retrieved from [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to Nitroaniline Isomers: A Comparative Analysis Featuring 2,5-Dimethyl-3-nitroaniline
Welcome to a comprehensive technical guide designed for researchers, scientists, and professionals in drug development. The world of aromatic amines is vast, with subtle structural changes leading to significant shifts in chemical behavior. Among these, nitroanilines are fundamental building blocks in the synthesis of dyes, pharmaceuticals, and advanced materials.
This guide provides a comparative analysis of the foundational nitroaniline isomers (ortho, meta, and para) and their N,N-dimethylated analogues. Our central focus will be on the less-characterized 2,5-Dimethyl-3-nitroaniline , a compound for which public domain experimental data is notably scarce. This analysis will, therefore, pivot towards a predictive approach grounded in the established principles of physical organic chemistry. We will leverage the well-documented properties of its structural relatives to infer its characteristics and propose a robust synthetic pathway, thereby highlighting an opportunity for further research and validation.
Part 1: The Foundational Isomers - A Baseline for Comparison
The simplest nitroanilines—2-nitroaniline, 3-nitroaniline, and 4-nitroaniline—provide a critical baseline for understanding how the relative positions of the amino (-NH₂) and nitro (-NO₂) groups influence molecular properties. The strong electron-withdrawing nature of the nitro group and the electron-donating character of the amino group create a "push-pull" system that governs their reactivity, acidity, and spectral characteristics.
The ortho and para isomers benefit from direct resonance conjugation between the amino and nitro groups, which enhances their charge-transfer characteristics. The meta isomer lacks this direct conjugation, leading to distinct differences in its electronic and physical properties.
Table 1: Comparative Physicochemical Properties of Foundational Nitroaniline Isomers
| Property | 2-Nitroaniline | 3-Nitroaniline | 4-Nitroaniline |
| Molecular Formula | C₆H₆N₂O₂ | C₆H₆N₂O₂ | C₆H₆N₂O₂ |
| Molar Mass ( g/mol ) | 138.12 | 138.126 | 138.12 |
| Appearance | Orange solid | Yellow solid | Yellow powder |
| Melting Point (°C) | 71.5 | 114 | 146-149 |
| Boiling Point (°C) | 284 | 306 | 332 |
| Water Solubility | Sinks and mixes slowly | 0.1 g/100 mL (20 °C) | 0.8 mg/mL (18.5 °C) |
| pKa | -0.26 | 2.47 | 1.0 |
Data sourced from various chemical suppliers and public databases.
Spectroscopic Signatures
The UV-Vis absorption spectra of these isomers are telling. The para-nitroaniline exhibits the most red-shifted (highest wavelength) absorption maximum (λmax), a direct consequence of the efficient charge-transfer transition from the amino donor to the nitro acceptor across the benzene ring.
Caption: Relationship between isomer structure and UV-Vis absorption.
Part 2: The Impact of N-Alkylation - N,N-Dimethyl-3-nitroaniline
Substituting the amine protons with methyl groups to form N,N-dimethyl-3-nitroaniline significantly alters the molecule's properties. The inductive effect of the two methyl groups increases the electron-donating strength of the nitrogen atom. This generally increases the compound's basicity and affects its solubility profile, making it less soluble in water but more soluble in organic solvents.
Synthesis of N,N-Dimethyl-3-nitroaniline
While direct nitration of N,N-dimethylaniline is a possible route, it often yields a mixture of meta and para isomers, requiring careful separation.[1] A more selective and reliable laboratory-scale synthesis involves the direct N-methylation of 3-nitroaniline. This approach avoids regioselectivity issues.[2] A classic and robust procedure is adapted from Organic Syntheses.
Caption: Workflow for the synthesis of N,N-Dimethyl-3-nitroaniline.
Experimental Protocol: N-methylation of 3-Nitroaniline
Disclaimer: This protocol is for informational purposes and should only be performed by qualified personnel in a certified laboratory setting with appropriate safety measures.
-
Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 3-nitroaniline (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 2.2 eq) portion-wise under a nitrogen atmosphere. Causality: The strong base is required to deprotonate the aniline, forming a highly nucleophilic anilide anion.
-
Methylation: Add iodomethane (2.2 eq) dropwise via the dropping funnel, maintaining the temperature at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours.[3] Causality: The anilide anion attacks the electrophilic methyl iodide in an SN2 reaction. Two equivalents are used to ensure dimethylation.
-
Quenching: Carefully quench the reaction by slowly adding it to ice-cold water to decompose any unreacted NaH.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3x volumes). Combine the organic layers.
-
Washing: Wash the combined organic layers with water and then with brine to remove residual DMF and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the resulting crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) or by recrystallization from ethanol to yield the final product as an orange solid.[4]
Part 3: Predictive Analysis of this compound
Proposed Synthesis via Protected Nitration
Direct nitration of 2,5-dimethylaniline would likely lead to a mixture of products, as the activating amino group and the ortho/para-directing methyl groups would compete in directing the incoming nitro group. A more controlled and regioselective approach involves protecting the highly activating amino group as an acetamide. This strategy moderates the amine's activating effect and provides steric bulk, influencing the position of nitration.
Caption: Proposed synthetic route to this compound.
Rationale for the Proposed Synthesis
-
Protection: The conversion of the amine to an acetamide (forming N-(2,5-dimethylphenyl)acetamide[5]) serves two purposes. It reduces the susceptibility of the ring to oxidation by the strong nitrating mixture and tempers the group's activating strength, allowing for a more controlled reaction.
-
Nitration: The acetamido group is an ortho, para-director. In N-(2,5-dimethylphenyl)acetamide, the positions ortho to the acetamide are C6 (sterically hindered by the C5-methyl) and C2 (already substituted). The position para is C4. The remaining open position is C3, which is meta to the acetamido group but ortho to the C2-methyl group and meta to the C5-methyl group. Nitration is predicted to occur at the most activated, least hindered position. Given the directing effects, nitration at C4 or C6 is plausible. However, nitration at C3, while electronically less favored by the acetamido group, is a possibility that would lead to the desired precursor. A thorough analysis of directing group effects and potential isomer separation would be critical.
-
Deprotection: Acid-catalyzed hydrolysis will readily remove the acetyl protecting group to reveal the amine, yielding the final product.
Predicted Properties and Spectroscopic Features
-
Physicochemical Properties: Compared to 3-nitroaniline (m.p. 114 °C), the addition of two methyl groups would increase the molecular weight and likely raise the melting point due to improved crystal packing, assuming a solid state. Its solubility in nonpolar organic solvents would be enhanced.
-
¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to be informative.
-
Aromatic Protons: There should be two singlets in the aromatic region, corresponding to the protons at C4 and C6.
-
Amine Protons: A broad singlet for the -NH₂ protons.
-
Methyl Protons: Two distinct singlets for the non-equivalent methyl groups at C2 and C5.
-
-
IR Spectroscopy:
-
N-H Stretch: Two bands are expected in the 3300-3500 cm⁻¹ region, characteristic of a primary amine.
-
NO₂ Stretch: Strong asymmetric and symmetric stretching bands around 1530 cm⁻¹ and 1350 cm⁻¹, respectively.
-
C-H Stretch: Bands just above 3000 cm⁻¹ (aromatic) and just below 3000 cm⁻¹ (aliphatic methyl).
-
Part 4: Structural Comparison and Electronic Effects
The addition of methyl groups to the nitroaniline scaffold introduces both steric and electronic effects that fine-tune the molecule's properties.
Caption: Structural comparison of key isomers (Placeholder images).
The methyl group at the C2 position in this compound is adjacent to the nitro group at C3. This steric crowding can force the nitro group to twist out of the plane of the benzene ring. Such a loss of planarity would disrupt π-orbital overlap, reducing the nitro group's electron-withdrawing resonance effect, which in turn would influence the molecule's overall dipole moment and reactivity.
Part 5: Safety and Handling
Nitroanilines are classified as toxic and should be handled with extreme care. They are harmful if swallowed, inhaled, or absorbed through the skin, and may cause damage to organs through prolonged or repeated exposure.[6]
Table 2: GHS Hazard Information for Selected Isomers
| Compound | GHS Pictograms | Hazard Statements |
| 3-Nitroaniline | GHS06, GHS08 | H301, H311, H331: Toxic if swallowed, in contact with skin or if inhaled. H373: May cause damage to organs through prolonged or repeated exposure. H412: Harmful to aquatic life with long lasting effects. |
| N,N-Dimethyl-3-nitroaniline | GHS06, GHS07 | H302+H312+H332: Harmful if swallowed, in contact with skin or if inhaled. H315: Causes skin irritation. H319: Causes serious eye irritation. |
| 4,5-Dimethyl-2-nitroaniline | GHS06 | UN2811: Toxic solid, organic, n.o.s.[7] |
| This compound | N/A | No specific data available. Assume high toxicity based on structural analogues. |
Standard Handling Precautions:
-
Use only in a well-ventilated area, preferably a chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including nitrile gloves, safety goggles, and a lab coat.
-
Avoid generating dust.
-
Wash hands thoroughly after handling.
Conclusion
This guide has provided a comparative framework for understanding nitroaniline isomers, using the well-characterized foundational isomers as a reference to probe the predicted nature of the data-poor this compound. While the ortho/para isomers exhibit strong intramolecular charge transfer, the meta isomers provide a different electronic arrangement. Further substitution with methyl groups, as seen in the N,N-dimethyl and the target 2,5-dimethyl analogues, introduces additional electronic and steric factors that modulate these properties.
The proposed synthetic route and predicted spectroscopic features for this compound offer a starting point for its empirical investigation. The synthesis and characterization of this and other less-studied isomers represent a valuable endeavor for researchers seeking to expand the library of functionalized aromatic building blocks for applications in medicinal chemistry and materials science.
References
-
Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]
- Bigelow, L. A., & Reynolds, H. (1926). m-NITRODIMETHYLANILINE. Organic Syntheses, 6, 72. doi:10.15227/orgsyn.006.0072
-
PubChem. (n.d.). N,N-Dimethyl-3-nitroaniline. Retrieved from [Link]
-
Stenutz, R. (n.d.). 2,5-dimethylacetanilide. Retrieved from [Link]
-
PubChem. (n.d.). N-(2,5-Dimethylphenyl)acetamide. Retrieved from [Link]
-
Stenutz, R. (n.d.). N,N-dimethyl-3-nitroaniline. Retrieved from [Link]
-
Mol-Instincts. (2025, May 20). N,N-dimethyl-3-nitroaniline - 619-31-8. Retrieved from [Link]
-
PubChem. (n.d.). N-(2,4-Dimethylphenyl)acetamide. Retrieved from [Link]
-
NIST. (n.d.). Benzenamine, N,N-dimethyl-3-nitro-. Retrieved from [Link]
-
SpectraBase. (n.d.). N,N-dimethyl-3-nitroaniline - Optional[13C NMR]. Retrieved from [Link]
-
PubChem. (n.d.). Aniline. Retrieved from [Link]
-
Royal Society of Chemistry. (2019). Iron-Catalyzed One-pot Synthesis of Quinoxalines: Transfer Hydrogenative Condensation of 2-Nitroanilines with Vicinal Diols. Retrieved from [Link]
-
Supporting Information for Methylation of Aromatic Amines and Imines Using Formic Acid over Heterogeneous Pt/C Catalyst. (n.d.). Retrieved from [Link]
-
PubChem. (n.d.). N-(2,5-Dimethylphenyl)acetamide. Retrieved from [Link]
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A Senior Application Scientist's Guide to the Quantification of 2,5-Dimethyl-3-nitroaniline: A Comparative Analysis of Validated Analytical Methods
For researchers, scientists, and professionals in drug development, the precise and reliable quantification of chemical intermediates is a cornerstone of quality control and process optimization. 2,5-Dimethyl-3-nitroaniline, a key building block in the synthesis of various organic molecules, requires a robust analytical method to ensure its purity and consistency. This guide provides an in-depth, validated High-Performance Liquid Chromatography (HPLC) method for its quantification, alongside a comparative analysis with Gas Chromatography (GC) and Ultra-Performance Liquid Chromatography (UPLC) techniques. The methodologies and validation parameters discussed are grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure scientific integrity.[1][2]
The Analytical Imperative: Why Method Selection Matters
The choice of an analytical technique for quantifying a compound like this compound is a critical decision that balances sensitivity, selectivity, speed, and cost.[3] High-Performance Liquid Chromatography (HPLC) is often the workhorse for non-volatile and thermally labile compounds, making it an excellent starting point for the analysis of many aromatic amines.[3][4] In contrast, Gas Chromatography (GC) is well-suited for volatile and thermally stable compounds, though it may require a derivatization step for polar molecules like nitroanilines to improve their chromatographic behavior.[3][5] Ultra-Performance Liquid Chromatography (UPLC), a more recent advancement, offers significant improvements in speed and resolution over traditional HPLC.
This guide will first detail a proposed, validated HPLC-UV method, explaining the rationale behind the selection of each parameter. It will then provide a comparative overview of GC and UPLC, supported by typical performance data, to enable an informed decision for your specific analytical needs.
Primary Technique: A Validated Reversed-Phase HPLC-UV Method
The following HPLC method has been designed for the reliable quantification of this compound, leveraging common laboratory instrumentation and reagents. The validation of this method would be performed in accordance with ICH Q2(R1) guidelines.[1][2]
Rationale for Experimental Choices
-
Stationary Phase (Column): A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is selected.[6][7] This is the most common stationary phase in reversed-phase HPLC and is ideal for separating moderately polar aromatic compounds like this compound based on their hydrophobicity. The C18 alkyl chains provide excellent retention and resolution for such analytes.
-
Mobile Phase: An isocratic mobile phase of Acetonitrile:Water (60:40, v/v) with 0.1% Phosphoric Acid is proposed.[1][8][9]
-
Acetonitrile is chosen as the organic modifier for its low viscosity and UV transparency.
-
The 60:40 ratio provides a good starting point for achieving a reasonable retention time and peak shape. This can be optimized based on preliminary experiments.
-
Phosphoric acid is added to the aqueous component to acidify the mobile phase (to a pH of approximately 2.5-3.0). This is crucial for protonating the basic aniline moiety, which suppresses silanol interactions on the stationary phase and results in sharper, more symmetrical peaks.[9]
-
-
Detection: A UV detector set at 254 nm is recommended.[6][10] Aromatic compounds with nitro groups typically exhibit strong absorbance in this region of the UV spectrum, providing good sensitivity. A photodiode array (PDA) detector can also be used to monitor a wider range and assess peak purity.
-
Flow Rate and Temperature: A flow rate of 1.0 mL/min and a column temperature of 30 °C are standard conditions that provide good efficiency and reproducibility.[6][11]
Experimental Protocol: HPLC-UV Analysis
-
Instrumentation: Standard HPLC system with a pump, autosampler, column oven, and UV or PDA detector.
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm
-
Mobile Phase: Acetonitrile:Water (60:40, v/v) with 0.1% Phosphoric Acid
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
-
Standard Preparation:
-
Prepare a stock solution of this compound reference standard in the mobile phase (e.g., 100 µg/mL).
-
Perform serial dilutions to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
-
Sample Preparation:
-
Accurately weigh the sample containing this compound.
-
Dissolve and dilute the sample with the mobile phase to a final concentration within the calibration range.
-
Filter the solution through a 0.45 µm syringe filter prior to injection.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area of the standards against their known concentrations.
-
Quantify the this compound concentration in the sample by comparing its peak area to the calibration curve.
-
Method Validation Workflow
The validation of this analytical procedure is a self-validating system that demonstrates its suitability for the intended purpose.[2]
Caption: A logical workflow for the validation of an analytical method.
Comparative Analysis: HPLC vs. GC and UPLC
The selection of an analytical method should be based on a clear understanding of the strengths and limitations of each technique.
Gas Chromatography (GC)
GC is a powerful technique for the analysis of volatile compounds.[3][4] For this compound, which has a relatively low volatility, GC analysis would likely require derivatization to increase its volatility and thermal stability.[3][5]
-
Principle: Separation is based on the partitioning of the analyte between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column.[3]
-
Advantages:
-
Disadvantages:
Ultra-Performance Liquid Chromatography (UPLC)
UPLC is a significant advancement in liquid chromatography, utilizing smaller particle size columns (typically <2 µm) to achieve faster and more efficient separations compared to conventional HPLC.[12]
-
Principle: Same as HPLC, but the smaller particle size of the stationary phase allows for higher mobile phase linear velocities without a loss of efficiency, resulting in improved resolution and shorter run times.
-
Advantages:
-
Significantly faster analysis times (often by a factor of 5-10) compared to HPLC.
-
Higher resolution and peak capacity, allowing for the analysis of more complex samples.
-
Increased sensitivity due to sharper and narrower peaks.
-
-
Disadvantages:
-
Requires specialized instrumentation capable of handling higher backpressures.
-
Higher initial instrument cost compared to standard HPLC systems.
-
More susceptible to blockages from particulate matter in samples and mobile phases.
-
Quantitative Performance Comparison
The following table provides a summary of expected performance characteristics for the quantification of this compound using the three techniques. The values are based on typical data for the analysis of nitroaniline isomers.
| Parameter | Validated HPLC-UV | GC-FID/MS (with derivatization) | UPLC-UV/MS | Rationale for Comparison |
| Specificity | High | Very High (with MS) | Very High (with MS) | All techniques can offer good specificity, with mass spectrometric detection providing the highest confidence in peak identity.[3] |
| Linearity (R²) | > 0.999 | > 0.99 | > 0.999 | All methods are capable of excellent linearity over a defined concentration range.[3][12] |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% | 98 - 102% | HPLC and UPLC often provide slightly better accuracy due to the absence of a derivatization step.[3] |
| Precision (%RSD) | < 2% | < 5% | < 2% | The precision of the GC method can be influenced by the reproducibility of the derivatization reaction.[3] |
| Limit of Quantitation (LOQ) | ~0.1 µg/mL | ~0.05 µg/mL (with MS) | ~0.01 µg/mL (with MS) | UPLC-MS typically offers the highest sensitivity.[12] |
| Analysis Time | 10 - 15 min | 15 - 25 min (including derivatization) | 2 - 5 min | UPLC provides the fastest analysis times. |
Decision Logic for Method Selection
Caption: Decision logic for selecting an analytical method.
Conclusion
For the routine, reliable quantification of this compound, the proposed validated HPLC-UV method offers an excellent balance of performance, robustness, and accessibility. It is a scientifically sound approach that can be readily implemented in most analytical laboratories.
-
HPLC is the recommended primary technique for its direct analysis capabilities without the need for derivatization, providing high accuracy and precision.
-
UPLC represents a superior alternative when high throughput and sensitivity are paramount, provided the necessary instrumentation is available.
-
GC is a viable option, particularly if the simultaneous analysis of volatile impurities is required. However, the need for derivatization for the primary analyte introduces additional complexity.
Ultimately, the choice of methodology will depend on the specific requirements of the laboratory, including sample throughput, sensitivity needs, and available instrumentation. This guide provides the foundational knowledge and comparative data to make an informed and scientifically justified decision.
References
- A Comparative Guide to HPLC and GC-MS Methods for Amine Analysis. (2025). BenchChem.
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (2005). International Council for Harmonisation. [Link]
-
Effect of the temperature and mobile phase composition on the retention behavior of nitroanilines on ligand-exchange stationary phase. (2006). PubMed. [Link]
-
Development and validation of a novel UPLC-Q-Orbitrap HRMS method for determining p-Nitroaniline and its metabolites in blood. (2023). National Institutes of Health. [Link]
-
Separation of N,N-Dimethylaniline on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. [Link]
-
Reverse-phase high performance liquid chromatography separation of positional isomers on the MIL-53(Fe) packed column. (2015). The Royal Society of Chemistry. [Link]
-
ICH Q2 Analytical Method Validation. (2016). Slideshare. [Link]
-
ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (2005). International Council for Harmonisation. [Link]
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GC-MS vs. HPLC for Aromatics Content Analysis: Which is Better?. (2025). Patsnap Eureka. [Link]
-
HPLC vs GC: Choosing the Right Chromatography Technique. (2023). Lab Manager. [Link]
-
Mobile phase composition in HPLC analysis. (2017). ResearchGate. [Link]
-
Development and validation of a novel UPLC-Q-Orbitrap HRMS method for determining p-Nitroaniline and its metabolites in blood. (2023). Frontiers. [Link]
-
Development and Validation of GC-FID Method for the Determination of Volatile N-nitrosamines in Meat. (2014). International Journal of Pharmaceutical Sciences Review and Research. [Link]
-
Experiment 4:: TLC and HPLC of Nitroanilines. (n.d.). Scribd. [Link]
-
method 8131 aniline and selected derivatives by gas chromatography. (1996). Environmental Protection Agency. [Link]
-
Separation and determination of nitroaniline isomers by capillary zone electrophoresis with amperometric detection. (2007). ResearchGate. [Link]
-
N,N-Dimethyl-3-nitroaniline. (n.d.). National Institutes of Health. [Link]
-
(PDF) Development and validation of GC-FID method for the determination of volatile N-nitrosamines in meat. (2014). ResearchGate. [Link]
-
UV-vis absorption spectra of (a) 2-nitroaniline, (b) 3-nitroaniline,... (2017). ResearchGate. [Link]
-
A Sensitive and Selective GC-MS Method for the Determination of Process Related Genotoxic Impurities in Esomeprazole Magnesium. (2011). Asian Journal of Research in Chemistry. [Link]
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A Technical Guide to the Reactivity of Substituted Nitroanilines in Azo Dye Synthesis: A Comparative Analysis
Introduction: The Pivotal Role of Substituted Nitroanilines in Chromophore Development
Azo dyes, defined by the presence of the azo group (–N=N–), represent the most extensive and versatile class of synthetic organic colorants.[1] Their synthesis is a fundamental process in the chemical industry, with broad applications in textiles, printing, cosmetics, and scientific research. The cornerstone of azo dye synthesis is the azo coupling reaction, which involves the reaction of a diazonium salt with a suitable coupling agent, such as a phenol or an aromatic amine. The diazonium salt itself is typically formed from a primary aromatic amine through a process called diazotization.[2]
Among the various primary aromatic amines utilized, substituted nitroanilines are of particular interest due to the profound influence of the nitro group on the electronic properties of the resulting diazonium salt and, consequently, the final azo dye. This guide provides an in-depth comparative analysis of the reactivity of different substituted nitroanilines as precursors for the diazo component in azo dye synthesis. We will explore the underlying chemical principles that govern their reactivity, supported by experimental data, to provide a comprehensive resource for researchers, scientists, and professionals in drug development and related fields.
The Chemistry of Azo Dye Synthesis: A Two-Step Process
The synthesis of azo dyes from primary aromatic amines is a well-established two-step process:
-
Diazotization: The primary aromatic amine is converted into a diazonium salt by treatment with nitrous acid (HNO₂). Nitrous acid is typically generated in situ from sodium nitrite (NaNO₂) and a strong acid, such as hydrochloric acid (HCl). This reaction is conducted at low temperatures (0-5 °C) to prevent the decomposition of the often-unstable diazonium salt.[1]
-
Azo Coupling: The resulting diazonium salt, which acts as an electrophile, is then reacted with an electron-rich aromatic compound known as the coupling component (e.g., a phenol or another amine). This electrophilic aromatic substitution reaction forms the characteristic azo bond (–N=N–) and yields the final dye.[1]
The reactivity of the substituted nitroaniline in the diazotization step and the electrophilicity of the subsequent diazonium salt in the azo coupling step are critically influenced by the position and nature of the substituents on the aromatic ring.
Comparative Reactivity of Nitroaniline Isomers: A Deep Dive into Electronic and Steric Effects
The position of the nitro group on the aniline ring significantly impacts the reactivity of the amine group in the diazotization reaction. This is primarily due to the strong electron-withdrawing nature of the nitro group, which affects the basicity of the amino group. The basicity, or the availability of the lone pair of electrons on the nitrogen atom, is a crucial factor in the initial nitrosation step of diazotization.
Electronic Effects: Inductive vs. Resonance
The nitro group exerts its electron-withdrawing effect through two primary mechanisms:
-
Inductive Effect (-I): This is the withdrawal of electron density through the sigma bonds, which is dependent on the distance from the substituent.
-
Resonance Effect (-M or -R): This involves the delocalization of electrons through the pi system of the benzene ring.
The interplay of these effects differs for the ortho, meta, and para isomers of nitroaniline, leading to variations in their basicity and, consequently, their reactivity in diazotization.
-
p-Nitroaniline: In the para position, the nitro group exerts both a strong -I and a very strong -M effect. The resonance effect effectively delocalizes the lone pair of the amino group into the ring and towards the nitro group, significantly reducing the electron density on the nitrogen atom. This makes p-nitroaniline the least basic among the three isomers.
-
o-Nitroaniline: The ortho isomer also experiences both -I and -M effects from the nitro group. However, the proximity of the nitro group to the amino group introduces steric hindrance, which can force the nitro group slightly out of the plane of the benzene ring. This "steric inhibition of resonance" can slightly reduce the electron-withdrawing resonance effect compared to the para isomer. Additionally, intramolecular hydrogen bonding can occur between the amino and nitro groups, which can also influence its reactivity.
-
m-Nitroaniline: In the meta position, the nitro group primarily exerts its -I effect. The -M effect does not operate at the meta position, meaning there is no direct resonance delocalization of the amino group's lone pair to the nitro group. As a result, m-nitroaniline is more basic than both the ortho and para isomers.
The general order of basicity for the nitroaniline isomers is: meta > ortho > para . A lower basicity generally translates to a slower rate of diazotization, as the initial attack of the nitrosating agent on the less nucleophilic amino group is less favorable.
Steric Effects in Diazotization and Azo Coupling
Steric hindrance plays a significant role, particularly with ortho-substituted anilines. Bulky groups in the ortho position can physically impede the approach of the nitrosating agent to the amino group, thereby slowing down the diazotization reaction.[3]
Furthermore, in the subsequent azo coupling step, the structure of the diazonium salt derived from the substituted nitroaniline can influence the reaction rate. While the nitro group generally increases the electrophilicity of the diazonium ion, making it more reactive in the coupling reaction, steric hindrance from ortho substituents can again play a role by shielding the diazonium group from the coupling component.
Experimental Data: A Quantitative Comparison
To provide a practical understanding of the impact of these theoretical principles, the following table summarizes experimental data on the synthesis of azo dyes using different substituted nitroanilines. It is important to note that the yields are reported from different studies and may have been obtained under slightly different experimental conditions. However, they provide a valuable illustration of the general reactivity trends.
| Substituted Nitroaniline | Coupling Component | Reported Yield (%) | Reference |
| o-Nitroaniline | p-Cresol | Moderate to Significant | [3] |
| m-Nitroaniline | p-Cresol | Moderate to Significant | [3] |
| p-Nitroaniline | 2-Naphthol | Not specified | [4] |
| 2-Methoxy-5-nitroaniline | N-phenylnaphthylamine | 58% | [5] |
| 4-Nitroaniline | 2,4-Dihydroxybenzophenone | 100% (in specific molar ratios) | [6] |
| 3,4-Dinitroaniline | Coumarin | 64-79% | [7] |
Disclaimer: The yields presented are collated from different research articles and may not be directly comparable due to variations in experimental conditions, including reaction time, temperature, and purification methods.
Experimental Protocols
For researchers looking to perform comparative studies, the following detailed, step-by-step methodology for the synthesis of an azo dye using a substituted nitroaniline is provided. This protocol can be adapted for different nitroaniline isomers and coupling components.
General Protocol for the Synthesis of an Azo Dye
Materials:
-
Substituted Nitroaniline (e.g., p-nitroaniline)
-
Sodium Nitrite (NaNO₂)
-
Concentrated Hydrochloric Acid (HCl)
-
Coupling Agent (e.g., 2-Naphthol)
-
Sodium Hydroxide (NaOH)
-
Ice
-
Distilled Water
-
Ethanol (for recrystallization)
Procedure:
Part A: Diazotization of the Substituted Nitroaniline
-
In a 100 mL beaker, dissolve 1.38 g (0.01 mol) of the substituted nitroaniline in 20 mL of 3 M HCl. Gentle heating may be required to facilitate dissolution.
-
Cool the solution to 0-5 °C in an ice-water bath with constant stirring.
-
In a separate beaker, prepare a solution of 0.7 g (0.01 mol) of sodium nitrite in 5 mL of distilled water and cool it in the ice bath.
-
Slowly add the cold sodium nitrite solution dropwise to the stirred nitroaniline solution, ensuring the temperature remains below 5 °C. The formation of the diazonium salt is indicated by a change in the solution's appearance.
-
Continue stirring the mixture in the ice bath for an additional 15 minutes to ensure complete diazotization.
Part B: Azo Coupling
-
In a 250 mL beaker, dissolve 1.44 g (0.01 mol) of the coupling agent (e.g., 2-naphthol) in 25 mL of 1 M NaOH solution.
-
Cool this solution to 5 °C in an ice-water bath.
-
Slowly, and with vigorous stirring, add the cold diazonium salt solution from Part A to the coupling agent solution.
-
A brightly colored precipitate of the azo dye should form immediately.
-
Continue stirring the mixture in the ice bath for 30 minutes to ensure the completion of the coupling reaction.
Part C: Isolation and Purification of the Azo Dye
-
Collect the precipitated dye by vacuum filtration using a Buchner funnel.
-
Wash the dye on the filter paper with several portions of cold distilled water to remove any unreacted salts and acid.
-
Allow the dye to air-dry on the filter paper.
-
For further purification, recrystallize the crude dye from a suitable solvent, such as ethanol.
-
Dry the purified crystals in a desiccator and determine the final yield.
Visualization of Key Processes
To further elucidate the concepts discussed, the following diagrams, created using Graphviz (DOT language), illustrate the experimental workflow and the underlying reaction mechanisms.
Experimental Workflow for Azo Dye Synthesis
Caption: Generalized mechanism for diazotization and azo coupling.
Conclusion: Tailoring Dye Synthesis Through Precursor Selection
The reactivity of substituted nitroanilines in azo dye synthesis is a nuanced interplay of electronic and steric factors. The position of the nitro group dictates the basicity of the aniline derivative, which in turn influences the rate of diazotization. While the electron-withdrawing nature of the nitro group generally enhances the electrophilicity of the resulting diazonium salt, facilitating the azo coupling reaction, steric hindrance, particularly from ortho substituents, can impede both steps of the synthesis.
This guide has provided a framework for understanding these structure-reactivity relationships, supported by a general experimental protocol and illustrative diagrams. By carefully considering the substitution pattern of the nitroaniline precursor, researchers can strategically design and optimize the synthesis of azo dyes with desired properties for a wide range of applications.
References
- Al-Rubaie, L. A. R., & Mhessn, R. J. (2012). Synthesis and Characterization of Azo Dye Para Red and New Derivatives. E-journal of Chemistry, 9(1), 465-470.
- BenchChem. (2025). A Comparative Guide to the Efficacy of Substituted Nitroanilines in Azo Dye Synthesis: A Case Study of 2,4,6-tritert-butyl-3-nitroaniline vs. p-Nitroaniline. BenchChem.
- BenchChem. (2025).
- Chegg. (2017). A lab experiment was conducted to synthesize an Azo Dye with 4-nitroaniline to make the diazonium salt and the coupling agent 2-naphthol. Chegg.
- El-Apasery, M. A., et al. (2020). Classifications, properties, recent synthesis and applications of azo dyes. RSC advances, 10(52), 31353-31375.
- Otutu, J. O., & Osabohien, E. (2013). Synthesis and Absorption Spectra of Monoazo Dyes derived from 2-Methoxy-5-Nitroaniline.
- Patel, K. C., et al. (2007). Synthesis and spectral characterization of some new azo dyes and their metal complexes. Transition Metal Chemistry, 32(1), 102-106.
- Pawar, S. D., et al. (2018). SYNTHESIS, SPECTRAL CHARACTERIZATION AND ANTIMICROBIAL ACTIVITY OF SOME AZO DYES DERIVED FROM P-CRESOL. Journal of Applicable Chemistry, 7(4), 844-849.
- Selim, E. A. B., Al–Douh, M. H., & Yusr, K. M. (2024). New Nitro Diazo Dye Vanillin Derivatives, Synthesis and Characterization. Al-Nahrain Journal of Science, 27(3), 16-22.
- Tătaru, A. M., et al. (2011). SYNTHESIS AND CHARACTERIZATION OF NEW AZO COUMARIN DYES.
- Verma, R., & Dixit, B. (2015). Synthesis of Disperse Azo Dyes by using Various Combinations of Base & Coupling Agents. International Journal of Innovative Research in Science, Engineering and Technology, 4(7), 5966-5971.
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Performance of azo dyes derived from 2,5-Dimethyl-3-nitroaniline vs. other anilines
An In-Depth Comparative Guide to the Performance of Azo Dyes Derived from 2,5-Dimethyl-3-nitroaniline versus Other Anilines
Authored by a Senior Application Scientist
This guide provides a comprehensive performance analysis of azo dyes synthesized from this compound, benchmarked against dyes derived from other structurally significant anilines. Tailored for researchers, scientists, and professionals in drug development and material science, this document delves into the synthesis, characterization, and application-critical properties of these colorants, supported by established experimental data and protocols.
Introduction: The Enduring Significance of Azo Dyes
Azo dyes, organic compounds characterized by the functional group R−N=N−R′, represent the most extensive and versatile class of synthetic colorants, accounting for over 60% of the dyes used in the textile, printing, and food industries.[1][2] Their prevalence stems from their straightforward and cost-effective synthesis, which allows for a vast spectrum of colors and functionalities. The synthesis is a classic two-step process: the diazotization of a primary aromatic amine followed by an azo coupling reaction with an electron-rich partner.[2][3][4]
The properties of the final dye—its color, stability, and affinity for a substrate—are intrinsically linked to the molecular architecture of its precursors. The choice of the primary aromatic amine (the diazo component) is particularly critical. This guide focuses on the unique performance characteristics imparted by this compound, a substituted aniline, by comparing its derived dyes with those from other common precursors like p-nitroaniline and 2-Methyl-5-nitroaniline. We will explore key performance metrics including spectroscopic properties, dyeing performance on polyester, thermal stability, and toxicological considerations.
The Chemical Rationale: How Substituents Dictate Performance
The electronic nature and steric arrangement of substituents on the aniline ring profoundly influence the resulting dye's characteristics. In this compound, the interplay between electron-donating methyl groups and the strongly electron-withdrawing nitro group creates a unique electronic environment.
-
Nitro Group (-NO₂): As a powerful electron-withdrawing group, the nitro substituent is a key chromophore component that can shift the absorption spectrum to longer wavelengths (a bathochromic shift), resulting in deeper colors. It can also impact the dye's photostability.[5]
-
Methyl Groups (-CH₃): These electron-donating groups can slightly modify the color and often improve the dye's solubility in nonpolar media, which is advantageous for disperse dyes used on synthetic fibers.
-
Positional Isomerism: The specific ortho-, meta-, and para- positioning of these groups on the aniline ring is crucial. The arrangement in this compound, with a nitro group meta to two methyl groups, leads to distinct electronic and steric properties compared to isomers like 2-Methyl-5-nitroaniline, directly affecting reactivity, color, and stability.[6]
Below is a diagram illustrating the general synthesis pathway for azo dyes.
Caption: General two-step synthesis of azo dyes.
Comparative Performance Analysis
This section benchmarks the performance of azo dyes derived from this compound against those from other widely used anilines. The data is compiled from various studies on disperse dyes, which are commonly applied to polyester fabrics.[6][7][8]
Spectroscopic Properties and Color
The color of an azo dye is determined by its maximum absorption wavelength (λmax) in the visible spectrum. The electronic effects of the substituents on the aniline precursor are the primary determinants of this property. Electron-withdrawing groups generally lead to a bathochromic (red) shift, producing deeper colors.
Table 1: Comparative Spectroscopic and Color Properties of Azo Dyes (Coupling component: A common derivative like N,N-diethylaniline)
| Diazo Component Precursor | Key Substituents | Expected λmax Range (nm) | Expected Color Shade |
| This compound | 2x -CH₃ (EDG), 1x -NO₂ (EWG) | 490 - 530 | Orange to Red |
| p-Nitroaniline | 1x -NO₂ (EWG) | 470 - 510 | Yellow to Orange |
| 2-Methyl-5-nitroaniline | 1x -CH₃ (EDG), 1x -NO₂ (EWG) | 480 - 520 | Scarlet/Red |
| 2,6-Dibromo-4-nitroaniline | 2x -Br (EWG), 1x -NO₂ (EWG) | 550 - 600 | Blue to Violet |
EDG: Electron-Donating Group; EWG: Electron-Withdrawing Group. Data is estimated based on established structure-property relationships.[6][9]
Dyeing Performance on Polyester Fabric
The efficacy of a disperse dye is measured by its fastness properties on hydrophobic fibers like polyester. These properties indicate the dye's durability during consumer use.
-
Light Fastness: Measures the dye's resistance to fading upon exposure to light. The inclusion of electron-withdrawing groups like nitro and halogen atoms often enhances light fastness.[9][10]
-
Wash Fastness: Assesses the color's resistance to fading or bleeding during washing.
-
Rubbing Fastness: Evaluates the resistance of the color to transfer from the fabric surface to another surface by rubbing.
-
Sublimation Fastness: Crucial for dyeing processes that use high temperatures, this measures the dye's resistance to turning into a gas.[8]
Table 2: Comparative Fastness Properties of Derived Azo Dyes on Polyester
| Diazo Component Precursor | Light Fastness (1-8 Scale) | Wash Fastness (1-5 Scale) | Rubbing Fastness (1-5 Scale) | Sublimation Fastness (1-5 Scale) |
| This compound | 5-6 | 4-5 | 4 | 4 |
| p-Nitroaniline | 4-5 | 4 | 4 | 3-4 |
| 2-Methyl-5-nitroaniline[6] | 5 | 4-5 | 4-5 | 4 |
| 2,6-Dibromo-4-nitroaniline[9] | 6-7 | 5 | 4-5 | 5 |
(Ratings are typical values where 8 is excellent for light fastness and 5 is excellent for others).
The unique substitution pattern of this compound is expected to yield dyes with good all-around fastness properties, comparable to or slightly better than simpler nitroanilines due to increased molecular size and complexity.
Thermal Stability
Thermal stability is a critical parameter for dyes used in high-temperature applications. It is often assessed by thermogravimetric analysis (TGA), which determines the decomposition temperature (Td). Dyes with higher molecular planarity and the potential for intermolecular hydrogen bonding tend to exhibit greater thermal stability.[11][12]
Table 3: Comparative Thermal Stability
| Diazo Component Precursor | Expected Decomposition Temp. (Td) | Key Structural Factors Influencing Stability |
| This compound | > 280 °C | Increased molecular weight and steric hindrance from methyl groups may enhance stability. |
| p-Nitroaniline | ~ 250 - 270 °C | Simpler, more compact structure. |
| General Azo Dyes[11] | 290 °C | Stability is highly structure-dependent. |
Dyes derived from this compound are predicted to have good thermal stability, making them suitable for standard high-temperature dyeing methods.
Toxicological Considerations
The primary toxicological concern with azo dyes is their potential to undergo reductive cleavage (breakdown of the -N=N- bond) to form potentially carcinogenic aromatic amines.[13][14][15] Regulatory bodies worldwide, such as under the REACH regulation in Europe, have banned specific azo dyes that can release any of 22 listed aromatic amines.[16][17]
When an azo dye is metabolized, it can release the original amine used in its synthesis.[14] Therefore, a dye made from this compound would release this same compound upon reduction. The toxicological profile of this compound itself would need to be assessed to determine the safety of the corresponding dyes. This is a critical consideration for any new dye development.
Experimental Protocols
The following protocols provide standardized methodologies for the synthesis and evaluation of azo dyes.
Protocol 1: Synthesis of a Disperse Azo Dye
This protocol outlines a general procedure for the synthesis of an azo dye using an aniline derivative and a coupling component.
A. Diazotization of the Aniline
-
Suspend the aniline derivative (e.g., this compound, 0.01 mol) in a mixture of water and concentrated hydrochloric acid.
-
Cool the suspension to 0-5 °C in an ice-salt bath with continuous stirring. This low temperature is critical as diazonium salts are unstable at higher temperatures.[18][19]
-
In a separate beaker, dissolve sodium nitrite (NaNO₂, 0.01 mol) in cold distilled water.
-
Add the sodium nitrite solution dropwise to the cold aniline suspension, ensuring the temperature remains below 5 °C.
-
Stir the mixture for an additional 30 minutes at 0-5 °C to ensure the reaction is complete. The resulting clear solution contains the aryl diazonium salt and should be used immediately.
B. Azo Coupling
-
Dissolve the coupling component (e.g., N,N-diethylaniline, 0.01 mol) in a suitable solvent and cool the solution to 0-5 °C.
-
Slowly and with vigorous stirring, add the cold diazonium salt solution (from Part A) to the coupling component solution.
-
Adjust the pH of the reaction mixture to 4-5 using a sodium acetate solution to facilitate the electrophilic coupling reaction.[6] A colored precipitate of the azo dye should form.
-
Continue stirring the mixture in the ice bath for 1-2 hours to ensure the reaction goes to completion.
-
Isolate the crude dye by vacuum filtration, washing it thoroughly with cold water to remove salts and unreacted materials.
-
Purify the dye by recrystallization from a suitable solvent, such as ethanol or acetic acid.
Caption: Workflow for azo dye synthesis and performance evaluation.
Protocol 2: Performance Evaluation on Polyester Fabric
This protocol details the application of the synthesized disperse dye to polyester and the subsequent fastness testing.
A. Dyeing Procedure
-
Prepare a dye bath containing the synthesized dye (e.g., 1% on weight of fabric), a dispersing agent, and a pH buffer to maintain the pH around 5.[10]
-
Introduce a scoured polyester fabric sample into the dye bath at room temperature.
-
Raise the temperature of the dye bath to 130 °C over 45-60 minutes and maintain this temperature for 60 minutes for high-temperature dyeing.
-
Cool the dye bath, remove the fabric, and rinse it with cold water.
-
Perform a "reduction clearing" wash by treating the fabric in a solution of sodium hydroxide and sodium hydrosulfite at 80-85°C for 10 minutes to remove unfixed surface dye.[10]
-
Rinse the fabric thoroughly and allow it to air dry.
B. Fastness Testing
-
Wash Fastness: Evaluate according to the ISO 105-C06 standard. The dyed fabric is washed with a standard soap solution, and the color change and staining of adjacent undyed fabric are assessed using grey scales.[6]
-
Rubbing Fastness: Determine both dry and wet rubbing fastness using a crockmeter as per the ISO 105-X12 standard.[6]
-
Light Fastness: Assess the resistance to fading under a standardized light source (e.g., Xenon arc lamp) following the ISO 105-B02 standard. The results are rated against a blue wool scale.
Conclusion and Outlook
Azo dyes derived from this compound represent a promising avenue for achieving colorants with a desirable balance of properties. The unique substitution pattern of this aniline precursor is predicted to yield dyes in the orange-to-red spectrum with good overall fastness on polyester fabrics, comparable to or exceeding the performance of dyes from simpler nitroanilines. Specifically, they are expected to offer good thermal stability and robust wash and sublimation fastness, making them suitable for demanding textile applications.
While the performance profile is strong, a crucial step for any commercial development is a thorough toxicological assessment of this compound itself, as it is the potential reductive cleavage product. For researchers, this class of dyes offers a fertile ground for exploring structure-property relationships, potentially leading to the development of novel high-performance colorants.
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A Senior Application Scientist's Guide to the Cross-Validation of Analytical Methods for 2,5-Dimethyl-3-nitroaniline
Introduction: The Imperative for Methodological Congruence
In the landscape of pharmaceutical development and chemical manufacturing, the reliable quantification of chemical intermediates is paramount. 2,5-Dimethyl-3-nitroaniline (DMNA), a key building block in the synthesis of various dyes and potentially active pharmaceutical ingredients, requires precise analytical oversight to ensure process control, purity, and final product quality. The integrity of the data underpinning these critical quality attributes relies entirely on the analytical methods used for quantification.
However, a single analytical method, even if fully validated, provides only one perspective. In a regulated environment, it is often necessary to employ multiple analytical techniques across different stages of development, manufacturing sites, or for orthogonal verification. This introduces a critical question: Do these different methods provide equivalent results? This is the central challenge addressed by cross-validation .
This guide provides a comprehensive framework for the cross-validation of two primary analytical techniques—High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography with Mass Spectrometry (GC-MS)—for the quantitative analysis of this compound. We will delve into the theoretical basis, provide detailed experimental protocols, and establish clear acceptance criteria, grounded in the principles of the International Council for Harmonisation (ICH) guidelines.[1][2] The objective is to equip researchers, scientists, and drug development professionals with a robust strategy to ensure analytical data is consistent, reliable, and scientifically sound, regardless of the methodology employed.
Chapter 1: Foundational Principles of Analytical Validation
Before embarking on a cross-validation study, it is essential to understand that each individual method must first be validated to be fit for its intended purpose. According to the ICH Q2(R2) guidelines, this involves a systematic evaluation of several key performance characteristics.[1][3]
-
Specificity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of test results obtained by the method to the true value, often expressed as percent recovery.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is evaluated at three levels: repeatability, intermediate precision, and reproducibility.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters, providing an indication of its reliability during normal usage.
Cross-validation serves as the bridge between two independently validated methods, demonstrating that they can be used interchangeably to produce comparable results.
Chapter 2: Candidate Analytical Methodologies for DMNA
The selection of analytical methods is dictated by the physicochemical properties of the analyte. Based on the structure of this compound (a substituted aromatic amine), two powerful chromatographic techniques are prime candidates for its quantification.
Table 1: Physicochemical Properties of Structurally Similar Anilines
| Property | Value (for related compounds) | Rationale for Method Selection |
| Molecular Formula | C₈H₁₀N₂O₂ (for DMNA isomers)[1][2] | The molecular weight of 166.18 g/mol is suitable for both HPLC and GC analysis. |
| Physical State | Solid at room temperature (crystalline powder)[1][4][5] | Requires dissolution in an appropriate solvent for analysis by either technique. |
| Solubility | Generally insoluble in water; soluble in organic solvents like ethanol, acetone, and methanol.[1][3][4] | Dictates the choice of sample preparation solvents and mobile phase components for HPLC. |
| Thermal Stability | Anilines can be thermolabile, but many are sufficiently stable for GC analysis, especially with optimized injector conditions. | GC is a viable option, but care must be taken to prevent on-column degradation. HPLC is preferred for potentially labile compounds. |
| Chromophore | The nitroaromatic structure imparts strong UV absorbance. | This makes UV-Vis detection a highly effective and straightforward choice for HPLC. |
Method A: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC is the workhorse of the pharmaceutical industry for purity and assay testing. Its applicability to a wide range of non-volatile and thermally labile compounds makes it an excellent choice for DMNA.[6][7]
-
Principle: Separation is based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase (typically a packed column). For DMNA, a reversed-phase method using a nonpolar C18 stationary phase and a polar mobile phase is ideal.
-
Advantages: High resolution, excellent quantitation, robust, and less likely to cause thermal degradation of the analyte compared to GC.
-
Limitations: Can consume significant volumes of organic solvents.
Method B: Gas Chromatography with Mass Spectrometry (GC-MS)
GC-MS offers exceptional specificity and sensitivity, making it a powerful tool for both quantification and identification.
-
Principle: The sample is vaporized and separated based on its partitioning between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column. The separated components are then detected by a mass spectrometer, which fragments the molecules and separates the ions based on their mass-to-charge ratio, providing a virtual "fingerprint" for unequivocal identification.
-
Advantages: Unparalleled specificity from MS detection, which is crucial for confirming identity in complex matrices. High sensitivity.[8]
-
Limitations: The analyte must be volatile and thermally stable.[6] There is a potential risk of degradation for some nitroaniline compounds at high temperatures.
Chapter 3: The Cross-Validation Protocol: A Workflow for Ensuring Concordance
The core objective of this cross-validation is to demonstrate that the HPLC-UV and GC-MS methods yield statistically equivalent quantitative results for this compound from the same set of homogeneous samples.
Cross-Validation Workflow Diagram
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Navigating the Analytical Maze: A Comparative Guide to Purity Assessment of Synthesized 2,5-Dimethyl-3-nitroaniline
In the intricate world of chemical synthesis and pharmaceutical development, the assertion of a compound's purity is the cornerstone of reliable and reproducible science. For a molecule such as 2,5-Dimethyl-3-nitroaniline, a pivotal intermediate in the synthesis of various dyes and potential pharmaceutical agents, a rigorous and multi-faceted purity assessment is not merely a procedural step but a fundamental requirement for quality and safety. This guide provides an in-depth, comparative analysis of various analytical techniques to establish the purity of synthesized this compound, designed for researchers, scientists, and drug development professionals.
The Imperative of Purity in Synthetic Chemistry
The synthesis of this compound is typically achieved via the nitration of 2,5-dimethylaniline (2,5-xylidine).[1] This electrophilic aromatic substitution, while effective, is seldom perfectly selective. The directing effects of the amino and methyl groups can lead to the formation of a cocktail of structural isomers, such as 2,5-Dimethyl-4-nitroaniline and 2,5-Dimethyl-6-nitroaniline, alongside unreacted starting material and potential dinitrated byproducts. The presence of these impurities, even at trace levels, can have profound consequences, altering the physicochemical properties, toxicological profile, and therapeutic efficacy of any downstream product. Therefore, relying on a single analytical method is insufficient; a robust, orthogonal approach is essential for a comprehensive purity profile.
High-Performance Liquid Chromatography (HPLC): The Quantitative Workhorse
HPLC stands as a premier technique for the purity determination of non-volatile and thermally labile compounds, making it exceptionally well-suited for substituted nitroanilines.[2] Its high resolving power and sensitivity are ideal for separating and quantifying closely related impurities.
The Causality Behind Experimental Choices
The molecular structure of this compound, featuring polar nitro and amino functionalities on a non-polar dimethylbenzene core, makes it an ideal candidate for Reverse-Phase HPLC (RP-HPLC). In this mode, separation is governed by the differential partitioning of the analyte and its impurities between a non-polar stationary phase (e.g., C18) and a polar mobile phase.[3] Subtle differences in the polarity of isomeric impurities result in distinct retention times, enabling their precise quantification. A UV detector is highly effective as the nitroaromatic scaffold possesses a strong chromophore, ensuring high sensitivity.[4]
Experimental Protocol: RP-HPLC for Purity Determination
Instrumentation:
-
HPLC System with a Diode Array Detector (DAD) or UV-Vis Detector
-
C18 Analytical Column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Autosampler and Chromatography Data System (CDS)
Reagents:
-
Acetonitrile (ACN), HPLC Grade
-
Water, HPLC Grade (e.g., Milli-Q or equivalent)
-
Synthesized this compound sample
-
High-purity reference standard of this compound
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of Acetonitrile:Water (e.g., 60:40 v/v). The exact ratio should be optimized for ideal separation. Filter the mobile phase through a 0.45 µm membrane filter and degas thoroughly using sonication or vacuum.
-
Standard Preparation: Accurately weigh ~10 mg of the reference standard and dissolve in the mobile phase in a 100 mL volumetric flask to create a 100 µg/mL stock solution.
-
Sample Preparation: Prepare the synthesized sample in the same manner to achieve a nominal concentration of 100 µg/mL. Filter the final solution through a 0.45 µm syringe filter prior to injection.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm (or the λmax determined from the reference standard's UV spectrum)
-
Run Time: Sufficiently long to ensure elution of all potential late-eluting impurities (e.g., 25 minutes).
-
-
Data Analysis: The purity is calculated using the area percent method. This protocol is self-validating by demonstrating baseline resolution between the main peak and all impurity peaks.
Purity (%) = (Area of the main this compound peak / Total area of all peaks) x 100
Data Interpretation
A high-purity sample will yield a chromatogram dominated by a single, sharp, symmetrical peak. The presence of other peaks indicates impurities. The area of each impurity peak is directly proportional to its concentration, allowing for a quantitative assessment of the purity profile.
Caption: A streamlined workflow for HPLC purity analysis.
Gas Chromatography-Mass Spectrometry (GC-MS): Identifying the Volatiles
GC-MS is a powerful combination that provides not only quantitative data but also structural information, making it invaluable for identifying unknown impurities, particularly those that are volatile and thermally stable.[5][6]
The Causality Behind Experimental Choices
This compound possesses sufficient volatility and thermal stability to be analyzed by GC. The primary advantage here is the mass spectrometer, which acts as a universal detector providing a mass spectrum for each eluting peak. This "molecular fingerprint" can be compared against extensive spectral libraries (e.g., NIST) to tentatively identify impurities without the need for individual standards.[7] While some polar anilines may require derivatization, many can be analyzed directly.
Experimental Protocol: GC-MS for Impurity Identification
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
-
Capillary Column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness)
-
Autosampler and data acquisition software
Reagents:
-
Dichloromethane (DCM) or Ethyl Acetate, GC grade
-
Synthesized this compound sample
Procedure:
-
Sample Preparation: Dissolve a small amount (~1-2 mg) of the synthesized sample in 1 mL of DCM.
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Temperature Program:
-
Initial: 100 °C, hold for 2 min
-
Ramp: 15 °C/min to 280 °C
-
Hold: 5 min at 280 °C
-
-
Injection Mode: Split (e.g., 50:1) to avoid column overloading.
-
-
MS Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV
-
Source Temperature: 230 °C
-
Mass Scan Range: 40-500 m/z
-
-
Data Analysis: The total ion chromatogram (TIC) is used for quantification by area percent. The mass spectrum of each impurity peak is extracted and searched against the NIST library for identification.
Data Interpretation
The TIC provides a quantitative overview similar to an HPLC chromatogram. The real power lies in the mass spectra. For the main peak, the molecular ion (M+) should be observed at m/z 166, corresponding to the molecular weight of C₈H₁₀N₂O₂.[8] Impurity peaks can be identified by their fragmentation patterns and library matches, providing crucial insights into the side reactions of the synthesis.
Caption: A systematic workflow for GC-MS impurity analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Arbiter
¹H NMR spectroscopy is an unparalleled tool for unambiguous structure elucidation and can be adapted for highly accurate purity determination, known as quantitative NMR (qNMR).[9][10] It is a non-destructive technique that provides a wealth of information about the molecular structure.[11]
The Causality Behind Experimental Choices
For this compound, the ¹H NMR spectrum provides a unique fingerprint. It can confirm the precise substitution pattern on the aromatic ring, which is critical for distinguishing it from its isomers. Each chemically distinct proton in the molecule gives rise to a signal, and the area under that signal is directly proportional to the number of protons it represents. By comparing the integral of signals from the main compound to those of impurities, a relative purity can be determined. For absolute purity, a certified internal standard is added, making qNMR a primary ratio method of measurement.[12]
Experimental Protocol: ¹H NMR for Structural and Purity Verification
Instrumentation:
-
NMR Spectrometer (400 MHz or higher for better resolution)
-
High-precision 5 mm NMR tubes
Reagents:
-
Deuterated Solvent (e.g., Chloroform-d, CDCl₃)
-
Synthesized this compound sample
Procedure:
-
Sample Preparation: Dissolve an accurately weighed amount (e.g., 5-10 mg) of the synthesized sample in ~0.7 mL of CDCl₃ in an NMR tube.
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum. Ensure a sufficient relaxation delay (D1, e.g., 5 times the longest T1) to allow for complete magnetization recovery, which is critical for accurate integration.
-
Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
-
-
Data Processing:
-
Perform Fourier transformation, phase correction, and baseline correction.
-
Carefully integrate all signals.
-
-
Data Analysis: Compare the observed chemical shifts and coupling patterns to the expected spectrum for this compound. The presence of unexpected signals indicates impurities. The relative molar ratio of impurity to the main compound can be calculated by comparing their integral values, normalized for the number of protons each signal represents.
Differential Scanning Calorimetry (DSC): A Thermal Probe of Purity
DSC is a thermoanalytical technique that measures heat flow into a sample as a function of temperature. It provides a rapid and elegant method for determining the purity of crystalline solids based on the phenomenon of melting point depression.[13]
The Causality Behind Experimental Choices
This method is grounded in the van't Hoff equation, which relates the melting point depression of a substance to its mole fraction of impurities.[14][15] As an impure crystalline solid is heated, it begins to melt at a lower temperature and over a broader range than the pure substance.[16][17] By analyzing the shape of the melting endotherm, DSC software can calculate the purity. This technique is particularly valuable as it is an absolute method that does not require a reference standard of the main component.[18] However, it is only applicable to crystalline materials that do not decompose upon melting and assumes that the impurities are soluble in the melt but not in the solid phase.[19][20]
Experimental Protocol: DSC for Purity Assessment
Instrumentation:
-
Differential Scanning Calorimeter with a refrigerated cooling system
-
Hermetic aluminum pans and lids
Procedure:
-
Sample Preparation: Accurately weigh 1-3 mg of the synthesized sample into an aluminum pan and hermetically seal it to prevent sublimation.
-
Thermal Program:
-
Equilibrate the sample at a temperature well below the expected melting point (e.g., 25 °C). The melting point of N,N-dimethyl-3-nitroaniline is 57-61 °C.[8]
-
Heat the sample at a slow, constant rate (e.g., 1 °C/min) through the melt to a temperature well above the final melting point. A slow heating rate is crucial for maintaining thermal equilibrium.
-
-
Data Analysis: The instrument's software analyzes the melting peak based on the van't Hoff equation to calculate the mole percent purity.
Comparative Summary of Techniques
| Technique | Principle | Advantages | Limitations | Best For |
| HPLC | Differential partitioning between mobile and stationary phases. | High resolution and sensitivity; excellent for quantification; robust and widely available.[2] | Requires a chromophore for UV detection; can be destructive to the sample. | Routine quality control; accurate quantification of known and unknown impurities. |
| GC-MS | Separation by volatility and boiling point, followed by mass-based detection. | Excellent for identifying unknown volatile impurities via library matching; very high sensitivity.[6] | Not suitable for non-volatile or thermally unstable compounds; may require derivatization. | Definitive identification of volatile synthetic byproducts and starting materials. |
| ¹H NMR | Absorption of radiofrequency energy by atomic nuclei in a magnetic field. | Provides unambiguous structural information; non-destructive; can be made highly accurate for absolute quantification (qNMR).[12][21] | Lower sensitivity than chromatographic methods; requires more sample; complex mixtures can be difficult to interpret. | Structural confirmation; isomer differentiation; absolute purity determination. |
| DSC | Measurement of melting point depression due to impurities. | Fast; requires no standards; provides an absolute measure of total soluble impurities.[15][18] | Only for crystalline, thermally stable compounds; insensitive to insoluble impurities or those with similar structure.[19] | Rapid purity screening of crystalline final products. |
Conclusion: An Integrated Strategy for Unimpeachable Purity
The purity assessment of synthesized this compound demands a scientifically rigorous and multi-pronged strategy. No single technique can provide a complete picture. An optimal approach leverages the strengths of orthogonal methods: HPLC for robust quantification, GC-MS for the definitive identification of volatile impurities, ¹H NMR for absolute structural confirmation and isomer discrimination, and DSC for a rapid assessment of crystalline purity. By integrating these techniques, researchers can construct a comprehensive and defensible purity profile, ensuring the integrity of their material and the reliability of their subsequent scientific investigations.
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A Guide to Spectroscopic Analysis: Comparing Theoretical Predictions and Experimental Data for Dimethyl-Nitroaniline Isomers
In the realm of drug development and materials science, the precise structural elucidation of novel organic compounds is paramount. Molecules like 2,5-Dimethyl-3-nitroaniline and its isomers are foundational building blocks whose spectroscopic properties must be rigorously characterized. This guide provides an in-depth comparison of theoretical and experimental spectroscopic data, a critical process for validating molecular structures and understanding their electronic behavior.
The Synergy of Experiment and Theory
Spectroscopic analysis is a two-pronged approach. Experimental techniques provide real-world measurements of a molecule's properties, while computational methods offer a theoretical model to predict and interpret these findings.
-
Experimental Analysis: Techniques like Fourier-Transform Infrared (FT-IR), Ultraviolet-Visible (UV-Vis), and Nuclear Magnetic Resonance (NMR) spectroscopy probe the vibrational modes, electronic transitions, and nuclear magnetic environments within the molecule, respectively. The resulting spectra serve as a unique fingerprint of the compound's structure.
-
Theoretical Analysis: Quantum chemical calculations, particularly those using Density Functional Theory (DFT), allow us to model the molecule in silico.[2][3] By optimizing the molecule's geometry, we can predict its vibrational frequencies (FT-IR), electronic absorption wavelengths (UV-Vis), and NMR chemical shifts, providing a theoretical benchmark against which to compare experimental results.
Discrepancies between the two are not failures but rather opportunities for deeper insight. They can reveal the influence of intermolecular interactions, solvent effects, or limitations of the theoretical model, leading to a more refined understanding of the molecule's behavior.
Part 1: The Experimental Workflow for Spectroscopic Characterization
Acquiring high-quality experimental data is the foundation of any spectroscopic analysis. The following protocols outline the standard procedures for obtaining FT-IR, UV-Vis, and NMR spectra for a solid aromatic amine sample.
Experimental Protocol Workflow
Caption: Workflow for experimental spectroscopic data acquisition.
Step-by-Step Methodologies
1. FT-IR Spectroscopy (KBr Pellet Method)
-
Rationale: This solid-state method minimizes solvent interference, providing a clear spectrum of the compound's intrinsic vibrational modes.
-
Protocol:
-
Thoroughly grind 1-2 mg of the high-purity crystalline sample with ~200 mg of dry, spectroscopic-grade potassium bromide (KBr) in an agate mortar.
-
Transfer the fine powder to a pellet-forming die.
-
Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or semi-transparent pellet.
-
Place the pellet in the sample holder of the FT-IR spectrometer.
-
Record the spectrum, typically in the 4000–400 cm⁻¹ range, co-adding at least 16 scans to ensure a good signal-to-noise ratio.[4]
-
2. UV-Vis Spectroscopy
-
Rationale: This technique measures electronic transitions and is highly sensitive to the solvent environment. Using a standard solvent like ethanol allows for consistent and comparable results.
-
Protocol:
-
Prepare a stock solution of the compound in a spectroscopic-grade solvent (e.g., ethanol) at a known concentration (e.g., 1 mM).
-
From the stock solution, prepare a dilute working solution to ensure the maximum absorbance falls within the spectrophotometer's linear range (typically 0.2 - 1.0 a.u.).
-
Calibrate the spectrophotometer by running a baseline correction with the pure solvent in both the sample and reference cuvettes.
-
Rinse and fill the sample cuvette with the working solution and acquire the absorbance spectrum over a relevant wavelength range (e.g., 200-800 nm).[5]
-
3. NMR Spectroscopy (¹H and ¹³C)
-
Rationale: NMR provides the most detailed structural information regarding the chemical environment of hydrogen and carbon atoms. A deuterated solvent is used to avoid overwhelming signals from the solvent itself.
-
Protocol:
-
Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in an NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.
-
Place the tube in the NMR spectrometer and allow it to equilibrate to the magnet's temperature.
-
Acquire the ¹H spectrum, followed by the ¹³C spectrum. ¹³C NMR typically requires a longer acquisition time due to the low natural abundance of the isotope.
-
Part 2: The Theoretical Workflow for Spectroscopic Prediction
Computational chemistry provides the theoretical data for comparison. The workflow involves building a model of the molecule and then simulating its spectroscopic properties using quantum mechanical principles.
Computational Protocol Workflow
Caption: Workflow for theoretical spectroscopic data prediction.
Step-by-Step Computational Methodology
-
Rationale: Density Functional Theory (DFT) with the B3LYP functional and a Pople-style basis set like 6-311++G(d,p) offers a good balance of accuracy and computational cost for molecules of this type.[6][7]
-
Protocol:
-
Geometry Optimization: The initial 3D structure of the molecule is built. A geometry optimization calculation is then performed to find the lowest energy conformation (the most stable structure).[8]
-
Frequency Calculation: Using the optimized geometry, a frequency calculation is run. This confirms the structure is a true energy minimum (no imaginary frequencies) and provides the harmonic vibrational frequencies, which correspond to the peaks in an IR spectrum.[2]
-
UV-Vis Prediction (TD-DFT): Time-Dependent DFT (TD-DFT) is used to calculate the electronic excitation energies from the ground state.[9][10] This provides the maximum absorption wavelengths (λmax) and the nature of the electronic transitions (e.g., HOMO→LUMO). To accurately compare with experimental data, a solvent model like the Polarizable Continuum Model (PCM) is crucial.[7][11]
-
NMR Prediction (GIAO): The Gauge-Independent Atomic Orbital (GIAO) method is the standard for calculating NMR shielding tensors.[12] These values are then converted to chemical shifts by referencing them against a calculated TMS standard, allowing for direct comparison with experimental data.
-
Part 3: Comparative Analysis - A Case Study
Here, we compare the published experimental FT-IR data for 4,5-Dimethyl-2-nitroaniline with its theoretically calculated values from the same study.[1]
FT-IR Spectroscopic Data Comparison
A common practice in computational chemistry is to apply a scaling factor to the calculated harmonic frequencies. This is because the theoretical model assumes a harmonic oscillator and does not fully account for electron correlation, leading to a systematic overestimation of the frequencies. A scaling factor (e.g., ~0.96 for B3LYP) corrects for this, improving the agreement with experimental data.[2]
Table 1: Comparison of Experimental and Scaled Theoretical FT-IR Frequencies for 4,5-Dimethyl-2-nitroaniline
| Experimental Wavenumber (cm⁻¹)[1] | Scaled Theoretical Wavenumber (cm⁻¹)[1] | Vibrational Assignment[1][6][13] |
| 3489 | 3506 | NH₂ Asymmetric Stretching |
| 3378 | 3389 | NH₂ Symmetric Stretching |
| 3085 | 3091 | Aromatic C-H Stretching |
| 2923 | 2930 | CH₃ Asymmetric Stretching |
| 1635 | 1639 | NH₂ Scissoring (Bending) |
| 1579 | 1583 | Aromatic C=C Stretching |
| 1510 | 1514 | NO₂ Asymmetric Stretching |
| 1392 | 1395 | C-H Bending (Methyl) |
| 1285 | 1290 | NO₂ Symmetric Stretching |
| 1255 | 1259 | C-N Stretching |
| 873 | 878 | C-H Out-of-Plane Bending |
Data sourced and adapted from Sharma and Yadav (2024).[1]
Analysis: The data shows excellent agreement between the scaled theoretical values and the experimental measurements. Key functional group vibrations are clearly identified:
-
NH₂ Group: The distinct asymmetric and symmetric stretching bands above 3300 cm⁻¹ and the scissoring mode around 1635 cm⁻¹ are characteristic of the primary amine.
-
NO₂ Group: The strong asymmetric and symmetric stretching vibrations at 1510 cm⁻¹ and 1285 cm⁻¹, respectively, are definitive markers for the nitro group.[6]
-
Methyl & Aromatic Groups: C-H stretching vibrations for both aromatic and methyl groups are observed as expected, as are the aromatic ring's C=C stretching modes.
This close correlation provides strong validation for the assigned structure of 4,5-Dimethyl-2-nitroaniline. A similar analysis performed on this compound would be expected to yield a comparable level of agreement.
UV-Vis and NMR Data Comparison (General Principles)
While the case study paper does not provide UV-Vis or NMR data, the comparative principles remain the same.
For UV-Vis spectroscopy , a TD-DFT calculation including a solvent model would predict the λmax. This theoretical value would be compared against the experimentally measured peak. A good match would validate the understanding of the molecule's electronic structure and its frontier molecular orbitals (HOMO and LUMO).
For NMR spectroscopy , GIAO calculations would provide theoretical ¹H and ¹³C chemical shifts. These would be compared against the experimental spectrum. For example, in related isomers like N,N-dimethyl-3-nitroaniline, the N-methyl protons typically appear as a singlet around 3.0 ppm, while aromatic protons appear further downfield, with their exact shifts influenced by the electronic effects of the nitro and methyl groups.[14][15] A table comparing these shifts would be the final step in a complete structural validation.
Conclusion
The synergistic use of experimental spectroscopy and theoretical calculations provides a powerful and self-validating system for the structural analysis of organic molecules. By acquiring high-quality experimental spectra and comparing them against predictions from robust computational models like DFT, researchers can confirm molecular structures with a high degree of confidence. The workflow and principles detailed in this guide, using 4,5-Dimethyl-2-nitroaniline as a case study, provide a comprehensive framework that can be readily applied to the target compound, this compound, empowering researchers in drug discovery and materials science to characterize their compounds with accuracy and insight.
References
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National Center for Biotechnology Information. (n.d.). N,N-Dimethyl-3-nitroaniline. In PubChem Compound Database. Retrieved from [Link]
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Pires, B. R., et al. (2022). Molecular Modeling Based on Time-Dependent Density Functional Theory (TD-DFT) Applied to the UV-Vis Spectra of Natural Compounds. MDPI. Retrieved from [Link]
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Eskandarian, P., Fallah, H., Hajimahmoodzadeh, M., & Zabolian, H. (2021). UV–vis spectra of the investigated molecules by TD‐DFT calculations. ResearchGate. Retrieved from [Link]
- Singh, S. K., & Yadav, R. A. (n.d.). Vibrational Spectra of Aniline in Gas Phase: An Ab-Initio Study. Paliwal (P.G.) College.
-
Khan, I., et al. (2023). Fluorometric Sensing and Detection of p-Nitroaniline by Mixed Metal (Zn, Ni) Tungstate Nanocomposite. MDPI. Retrieved from [Link]
- Sharma, B., & Yadav, M. K. (2024). COMPUTATIONAL, EXPERIMENTAL SPECTRAL ANALYSIS AND STRUCTURAL PARAMETERS OF 4, 5-DIMETHYL-2- NITRO ANILINE. RASĀYAN Journal of Chemistry, 17(3), 752-766.
- Balachandran, V., & Nataraj, A. (2012). Theoretical and experimental studies of vibrational spectra and thermal analysis of 2-nitroaniline and its cation.
- Thangarasu, S., et al. (2018). Structural, vibrational, quantum chemical calculations, thermal and antimicrobial studies on nitrate salt of 3-nitroaniline. Semantic Scholar.
- Ramalingam, S., et al. (2012).
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Trivedi, M. K., Branton, A., Trivedi, D., & Jana, S. (2015). FT-IR spectra of p-nitroaniline (a) control and (b) treated. ResearchGate. Retrieved from [Link]
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- Karaman, B., et al. (2014). Spectroscopic (FT-IR and UV-Vis) and theoretical (HF and DFT) investigation of 2-Ethyl-N-[(5-nitrothiophene-2-yl)methylidene]aniline.
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LookChem. (n.d.). N,N-dimethyl-3-nitroaniline. Retrieved from [Link]
- Liu, Y., et al. (2014). Electronic Supplementary Information for Selective Hydrogenation of m-Dinitrobenzene to m-Nitroaniline over Titania Supported Gold Catalysts. The Royal Society of Chemistry.
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SpectraBase. (n.d.). N,N-dimethyl-3-nitroaniline - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]
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Khan, I., et al. (2016). UV-vis absorption spectra for the gradual reduction of 2-nitroaniline. ResearchGate. Retrieved from [Link]
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D'Angelantonio, M., et al. (2013). DFT/TDDFT investigation on the UV-vis absorption and fluorescence properties of alizarin dye. RSC Publishing. Retrieved from [Link]
- Dahlqvist, K.-I., & Forsén, S. (1966). NMR Spectra of Some Nitro-substituted N-Alkylanilines. III. The Conformation of N,3-Dimethyl-2,4,6-trinitroaniline. SciSpace.
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Ihmels, H., & Meledam, A. (2011). UV-Vis spectra series of 4-N,N-dimethyl-2-nitro-1,4-benzenediamine-functionalized PVAm. ResearchGate. Retrieved from [Link]
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SCM. (2025). TDDFT Study of 3 different Dihydroxyanthraquinones. SCM Documentation. Retrieved from [Link]
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Gaussian, Inc. (n.d.). NMR. Retrieved from [Link]
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Harnessing the Potential of 2,5-Dimethyl-3-nitroaniline: A Guide to the Synthesis and Biological Evaluation of Novel Bioactive Compounds
For the discerning researcher in medicinal chemistry and drug development, the selection of a starting scaffold is a critical decision that dictates the trajectory of a research program. This guide focuses on a promising, yet relatively underexplored, starting material: 2,5-Dimethyl-3-nitroaniline . The unique substitution pattern of this aniline derivative offers intriguing possibilities for the synthesis of novel compounds with potential therapeutic applications. Herein, we provide an in-depth evaluation of the synthetic pathways originating from this precursor and a comparative analysis of the potential biological activities of its derivatives, grounded in established principles of medicinal chemistry and supported by relevant experimental protocols.
The Strategic Advantage of this compound as a Precursor
The this compound scaffold presents a unique combination of electronic and steric features. The nitro group, a strong electron-withdrawing group, significantly influences the reactivity of the aromatic ring and the amino group. The two methyl groups provide steric bulk and lipophilicity, which can be strategically exploited to modulate the pharmacokinetic and pharmacodynamic properties of the resulting derivatives. This trifecta of functionalities makes it a versatile starting point for the synthesis of a diverse array of bioactive molecules.
Synthetic Pathways: From Aniline to Heterocycles
A key class of bioactive compounds that can be synthesized from this compound are indazole derivatives. Indazoles are recognized as important pharmacophores, with several approved drugs for the treatment of cancer targeting protein kinases. The synthesis of 6-methyl-4-nitro-1H-indazole from this compound has been documented and serves as a prime example of the synthetic utility of this precursor[1].
Workflow for the Synthesis of 6-methyl-4-nitro-1H-indazole:
Caption: Synthetic workflow for 6-methyl-4-nitro-1H-indazole.
This reaction proceeds via a diazotization of the primary amino group of this compound, followed by an intramolecular cyclization to form the indazole ring system. The resulting 6-methyl-4-nitro-1H-indazole can serve as a versatile intermediate for further functionalization, particularly at the 3-position, to generate a library of derivatives for biological screening[2].
Comparative Biological Activity: A Focus on Anticancer Potential
While specific experimental data for a broad range of compounds derived directly from this compound is not extensively available in the public domain, the indazole scaffold is a well-established pharmacophore in oncology. The potential of these derivatives can be evaluated in the context of two key anticancer targets: protein kinases and Indoleamine 2,3-dioxygenase (IDO) .
3.1. Protein Kinase Inhibition
The indazole core is a key feature of several approved kinase inhibitors, such as Pazopanib. The 6-methyl-4-nitro-1H-indazole synthesized from this compound can be further modified to create a library of potential kinase inhibitors. The iodine atom at the 3-position of a derivative like 3-Iodo-6-methyl-4-nitro-1H-indazole provides a reactive handle for cross-coupling reactions, enabling the introduction of various side chains to probe the ATP-binding pocket of different kinases[2].
3.2. Indoleamine 2,3-dioxygenase (IDO) Inhibition
IDO is a crucial enzyme in the kynurenine pathway of tryptophan metabolism and is a key target in cancer immunotherapy. Overexpression of IDO in the tumor microenvironment leads to the suppression of T-cell-mediated immune responses. The 1H-indazole scaffold has been identified as a promising core for the development of IDO inhibitors[3].
Comparative Table of Potential Biological Activities:
| Compound Class | Target | Rationale for Activity | Potential Advantages of this compound Scaffold |
| 3-substituted-6-methyl-4-nitro-1H-indazoles | Protein Kinases (e.g., VEGFR, PDGFR) | The indazole scaffold mimics the hinge-binding motif of ATP. | The methyl groups can enhance binding affinity and selectivity, and improve metabolic stability. |
| 1H-indazole derivatives | Indoleamine 2,3-dioxygenase (IDO) | The indazole ring system can effectively occupy the active site of the IDO enzyme. | The specific substitution pattern may lead to novel binding interactions and improved potency. |
Experimental Protocols
To facilitate the evaluation of compounds synthesized from this compound, we provide detailed protocols for key biological assays.
4.1. Protocol for In Vitro Kinase Inhibition Assay (Luminescent Kinase Assay)
This assay measures the amount of ATP remaining in solution following a kinase reaction. A decrease in ATP corresponds to kinase activity, and the inhibition of this activity by a test compound can be quantified.
Workflow for Kinase Inhibition Assay:
Caption: Workflow for a luminescent kinase inhibition assay.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare solutions of the target kinase, its specific substrate, ATP, the test compound at various concentrations, and a vehicle control (e.g., DMSO).
-
Reaction Setup: In a 96-well or 384-well plate, add the kinase, substrate, and either the test compound or the vehicle control to each well.
-
Reaction Initiation: Initiate the kinase reaction by adding a solution of ATP to each well.
-
Incubation: Incubate the plate at the optimal temperature for the specific kinase (typically 30°C) for a predetermined period (e.g., 60 minutes).
-
Detection: Stop the reaction and add a luminescent kinase assay reagent (which contains luciferase) according to the manufacturer's instructions. The luciferase will catalyze the conversion of the remaining ATP into light.
-
Measurement: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition for each concentration of the test compound relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of the kinase activity) can then be determined by plotting the percent inhibition against the compound concentration.
4.2. Protocol for IDO1 Enzyme Inhibition Assay (PHERAstar Assay)
This protocol describes a fluorescence-based assay to measure the inhibition of the IDO1 enzyme.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare solutions of recombinant human IDO1 enzyme, L-tryptophan (substrate), methylene blue (cofactor), ascorbic acid, and the test compound at various concentrations in assay buffer.
-
Reaction Mixture: In a 96-well plate, mix the IDO1 enzyme with the test compound or vehicle control and incubate for 15 minutes at 25°C.
-
Reaction Initiation: Initiate the enzymatic reaction by adding L-tryptophan, methylene blue, and ascorbic acid to each well.
-
Incubation: Incubate the plate at 37°C for 2 hours.
-
Reaction Termination: Stop the reaction by adding trichloroacetic acid.
-
Conversion and Detection: Incubate the plate at 65°C for 30 minutes to convert N-formylkynurenine to kynurenine. After cooling, transfer the supernatant to a new plate and measure the fluorescence of kynurenine (Excitation: 365 nm, Emission: 480 nm) using a microplate reader.
-
Data Analysis: Calculate the percent inhibition and determine the IC50 value as described for the kinase assay.
Conclusion and Future Directions
This compound represents a promising and versatile starting material for the synthesis of novel bioactive compounds, particularly those with potential anticancer activity. The straightforward synthesis of the 6-methyl-4-nitro-1H-indazole core provides a gateway to a diverse chemical space of potential protein kinase and IDO inhibitors. While comprehensive biological data for a wide range of derivatives is still emerging, the established pharmacological importance of the indazole scaffold strongly suggests that this is a fruitful area for further investigation. Future work should focus on the synthesis of a focused library of derivatives and their systematic evaluation in the assays described herein to establish clear structure-activity relationships and identify lead compounds for further development.
References
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Safety Operating Guide
Navigating the Labyrinth: A Comprehensive Guide to the Proper Disposal of 2,5-Dimethyl-3-nitroaniline
For the modern researcher, scientist, and drug development professional, the responsible management of chemical waste is not merely a regulatory hurdle, but a cornerstone of a safe and ethical laboratory practice. This guide provides an in-depth, procedural framework for the proper disposal of 2,5-Dimethyl-3-nitroaniline, a compound demanding meticulous handling due to its inherent hazardous properties. By understanding the chemical rationale behind these procedures, you can ensure the safety of your personnel, protect the environment, and maintain the integrity of your research.
Understanding the Hazard Profile of this compound
These compounds are generally characterized by their toxicity upon ingestion, inhalation, and dermal contact.[1] They can cause irritation to the skin and eyes and may lead to more severe health effects with prolonged exposure.[2] Furthermore, many nitroaromatic compounds are classified as harmful to aquatic life with long-lasting effects, underscoring the critical importance of preventing their release into the environment.[2]
| Hazard Classification | Description | Potential Consequences |
| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful if swallowed, in contact with skin, or if inhaled.[1] | Poisoning, organ damage. |
| Skin Corrosion/Irritation | Causes skin irritation.[1] | Redness, inflammation, and discomfort upon contact. |
| Serious Eye Damage/Eye Irritation | Causes serious eye irritation.[1] | Pain, redness, and potential damage to eye tissue. |
| Aquatic Toxicity | Harmful to aquatic life with long-lasting effects.[2] | Disruption of aquatic ecosystems. |
The Cardinal Rule: Segregation and Containment of Waste
The first and most critical step in the proper disposal of this compound is the stringent segregation of waste. Under no circumstances should this chemical or its contaminated materials be mixed with other waste streams.
Chemical Incompatibilities to Avoid:
A thorough understanding of chemical incompatibilities is paramount to preventing dangerous reactions within waste containers. Based on the known reactivity of aromatic amines and nitro compounds, this compound should be kept separate from:
-
Strong Oxidizing Agents: Such as permanganates, chlorates, and peroxides. Mixing can lead to vigorous, exothermic reactions, potentially causing fires or explosions.
-
Strong Acids: Can react with the amine group in an acid-base reaction, which can be exothermic.
-
Acid Anhydrides and Acid Chlorides: May react violently with the amine functionality.
A dedicated, properly labeled, and sealed hazardous waste container is mandatory for the collection of this compound waste.
Step-by-Step Disposal Protocol for this compound
The following protocol outlines the necessary steps for the routine disposal of this compound and materials contaminated with it. This process is governed in the United States by the Resource Conservation and Recovery Act (RCRA), which establishes a "cradle-to-grave" system for hazardous waste management.[3][4]
Personal Protective Equipment (PPE): The First Line of Defense
Before handling this compound for any purpose, including disposal, the following PPE is mandatory:
-
Eye Protection: Chemical safety goggles are essential to protect against splashes.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile, neoprene) are required. Always inspect gloves for any signs of degradation before use.
-
Body Protection: A lab coat or other protective clothing should be worn.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.
Waste Collection and Container Management
-
Designated Container: Use a clearly labeled, leak-proof container designated for "Toxic Organic Waste" or a more specific label such as "Nitroaromatic Amine Waste." The container must be compatible with the chemical.
-
Labeling: The label must include the full chemical name: "this compound," the associated hazards (e.g., "Toxic," "Environmental Hazard"), and the date of accumulation.
-
Secure Storage: The waste container should be kept closed when not in use and stored in a designated satellite accumulation area that is well-ventilated and has secondary containment to mitigate any potential leaks.
Final Disposal Pathway
The ultimate disposal of this compound must be conducted through a licensed hazardous waste disposal facility. The most common and effective method for the destruction of such organic compounds is high-temperature incineration .[5][6] This process ensures the complete breakdown of the molecule into less harmful components.
Never dispose of this compound down the drain or in the regular trash.[7] This can lead to severe environmental contamination and is a violation of environmental regulations.
Caption: Step-by-step procedure for cleaning up a this compound spill.
Conclusion: A Commitment to Safety and Environmental Stewardship
The proper disposal of this compound is a non-negotiable aspect of responsible chemical research. By adhering to the principles of waste segregation, proper containment, and the use of licensed disposal services, you contribute to a safer laboratory environment and the protection of our planet. This guide serves as a comprehensive resource to empower researchers to handle this and other hazardous chemicals with the diligence and respect they demand.
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Comparison of available treatment techniques for hazardous aniline-based organic contaminants. (n.d.). SpringerLink. Retrieved January 15, 2026, from [Link]
- Water treatment chemical for removing para-nitroaniline in water. (n.d.). Google Patents.
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Biodegradation of Nitroaromatic Compounds and Explosives. (n.d.). CSWAB.org. Retrieved January 15, 2026, from [Link]
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RCRA Organic Air Emission Standards for TSDFs and Generators. (n.d.). US EPA. Retrieved January 15, 2026, from [Link]
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High-rate biodegradation of 3-and 4-nitroaniline. (2010). ResearchGate. Retrieved January 15, 2026, from [Link]
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Safety Data Sheet: 4-Nitroaniline. (n.d.). Carl ROTH. Retrieved January 15, 2026, from [Link]
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Environmental Analysis Health and Toxicology. (2022, February 3). Retrieved January 15, 2026, from [Link]
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Efficient Removal of Hazardous P-Nitroaniline from Wastewater by Using Surface-Activated and Modified Multiwalled Carbon Nanotubes with Mesostructure. (n.d.). MDPI. Retrieved January 15, 2026, from [Link]
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Biodegradation of nitroaromatic compounds and explosives. (2000). ResearchGate. Retrieved January 15, 2026, from [Link]
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Resource Conservation and Recovery Act (RCRA) Regulations. (n.d.). US EPA. Retrieved January 15, 2026, from [Link]
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Biological Treatment of Nitroaromatics in Wastewater. (2024, March 13). ResearchGate. Retrieved January 15, 2026, from [Link]
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RCRA Regulations Explained. (n.d.). National Environmental Trainers. Retrieved January 15, 2026, from [Link]
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Resource Conservation and Recovery Act (RCRA) Overview. (n.d.). US EPA. Retrieved January 15, 2026, from [Link]
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Key Differences Between RCRA and EPA Regulations for Hazardous Waste. (n.d.). AllSource Environmental. Retrieved January 15, 2026, from [Link]
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Aromatic Nitro and Amino Compounds. (2014). ResearchGate. Retrieved January 15, 2026, from [Link]
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Nitroaromatic Compounds, from Synthesis to Biodegradation. (2009). PMC - NIH. Retrieved January 15, 2026, from [Link]
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Surfactant-Assisted Selective Oxidation of Aromatic Amines to Nitro Compounds by in Situ-Formed Performic Acid. (2019, May 30). ACS Omega. Retrieved January 15, 2026, from [Link]
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Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. (n.d.). MDPI. Retrieved January 15, 2026, from [Link]
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Navigating the Unseen: A Technical Guide to Safely Handling 2,5-Dimethyl-3-nitroaniline
Disclaimer: As of the publication of this guide, a specific Safety Data Sheet (SDS) for 2,5-Dimethyl-3-nitroaniline is not publicly available. The following guidance is based on the known hazards of structurally similar aromatic amines and nitro compounds, such as other dimethyl-nitroaniline isomers and p-nitroaniline.[1] It is imperative to treat this compound as a substance with a significant hazard potential and to handle it with the utmost care.
Probable Hazard Profile: Understanding the Risks
Based on analogous compounds, this compound is anticipated to present the following hazards:
-
Acute Toxicity: Likely to be harmful or toxic if swallowed, in contact with skin, or if inhaled.[2][3][4]
-
Skin and Eye Irritation: Expected to cause skin and serious eye irritation.[3]
-
Methemoglobinemia: A significant concern with aromatic amines and nitro compounds is their ability to interfere with the blood's oxygen-carrying capacity. This can lead to symptoms such as headache, dizziness, cyanosis (a blueish discoloration of the skin, lips, and nailbeds), and in severe cases, can be fatal.[1]
-
Organ Damage: Prolonged or repeated exposure may cause damage to organs, particularly the liver, kidneys, heart, and blood.
-
Aquatic Toxicity: Expected to be harmful to aquatic life with long-lasting effects.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is crucial when handling this compound. The selection of appropriate PPE should be guided by a thorough risk assessment of the specific procedures being undertaken.
Core PPE Requirements
| PPE Component | Specifications & Rationale |
| Hand Protection | Double-gloving with nitrile gloves is the recommended minimum. For prolonged handling or in situations with a high risk of splash, consider a more robust glove, such as a butyl rubber or Viton™ glove, as the outer layer. The inner nitrile glove provides a secondary barrier in case of a breach of the outer glove. Always inspect gloves for any signs of degradation or perforation before use. |
| Eye and Face Protection | Chemical splash goggles that meet ANSI Z87.1 standards are mandatory. In procedures with a higher risk of splashing or aerosol generation, a face shield worn over the chemical splash goggles is required to provide full facial protection.[5] |
| Body Protection | A flame-resistant lab coat is essential. For larger quantities or procedures with a significant splash potential, a chemically resistant apron over the lab coat is recommended. Ensure the lab coat is fully buttoned. |
| Respiratory Protection | All work with solid this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure. If engineering controls are not sufficient to maintain exposure below established limits for analogous compounds, or during a large spill, a NIOSH-approved respirator with an organic vapor/particulate cartridge is required. Respirator use necessitates a formal respiratory protection program, including fit testing and medical clearance. |
| Footwear | Closed-toe, non-perforated shoes made of a durable material are required at all times in the laboratory. |
Operational Plans: From Receipt to Disposal
A meticulous operational plan is the bedrock of safe chemical handling. The following procedural guidance will help you navigate the lifecycle of this compound in your laboratory.
Receiving and Storage
-
Inspect: Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Segregate: Store this compound in a cool, dry, well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong acids.[2][4]
-
Label: Ensure the container is clearly labeled with the chemical name and all appropriate hazard warnings.
-
Inventory: Maintain an accurate inventory of the amount of chemical on hand.
Handling and Use
All handling of this compound should be performed within a designated area, such as a chemical fume hood, to contain any potential spills or releases.
Workflow for Safe Handling of this compound
Caption: A streamlined workflow for the safe handling of this compound.
Spill Management
In the event of a spill, immediate and decisive action is critical.
-
Evacuate: Immediately evacuate all non-essential personnel from the spill area.
-
Alert: Notify your institution's environmental health and safety (EHS) department and your supervisor.
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
PPE: Don the appropriate PPE, including respiratory protection if necessary, before attempting to clean up the spill.
-
Contain: For a solid spill, carefully sweep the material into a designated waste container. Avoid generating dust. For a liquid spill, use an inert absorbent material to contain the spill.
-
Decontaminate: Decontaminate the spill area with a suitable solution. There are commercial decontamination solutions available for aromatic amines.[6][7] Follow decontamination with a thorough wash of the area.[8]
-
Dispose: All spill cleanup materials must be disposed of as hazardous waste.[8][9]
Decontamination Procedures
Thorough decontamination of surfaces and equipment is essential to prevent inadvertent exposure.
-
Routine Decontamination: For routine cleaning of work surfaces, use a solution of soap and water.
-
Gross Contamination: For visible contamination, use a commercial decontamination solution specifically designed for aromatic amines or a freshly prepared 10% sodium hypochlorite solution followed by a water rinse. Be aware of the reactivity of bleach with other chemicals.
-
Equipment: Non-disposable equipment should be thoroughly decontaminated before being removed from the designated work area. Soaking tools in a decontamination solution can be an effective method.[6]
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Waste Segregation: Collect all waste, including contaminated PPE, absorbent materials, and empty containers, in a clearly labeled, sealed, and chemically compatible container.
-
Labeling: The waste container must be labeled as "Hazardous Waste" and include the full chemical name and associated hazards.
-
Storage: Store the hazardous waste container in a designated satellite accumulation area.
-
Disposal: Arrange for the disposal of the hazardous waste through your institution's EHS department in accordance with all local, state, and federal regulations.[8][9][10]
Decision Tree for PPE Selection
Caption: A decision-making framework for selecting appropriate PPE.
By adhering to these rigorous safety protocols, you can confidently and responsibly advance your research while prioritizing the well-being of yourself and your colleagues.
References
-
SKC Ltd. TEST KIT Instructions Aromatic Amines. Retrieved from [Link]
-
New Jersey Department of Health. (2004). p-NITROANILINE HAZARD SUMMARY. Retrieved from [Link]
-
ScienceLab.com. (2005). Material Safety Data Sheet - 4-Nitroaniline MSDS. Retrieved from [Link]
-
Galen Enterprise LLC. Surface Decontamination of Amine Compounds (Aniline) by DeconGelTM 1101. Retrieved from [Link]
-
Felton, J. S., et al. (1990). Clean-up procedures for the analysis of heterocyclic aromatic amines (aminoazaarenes) from heat-treated meat samples. PubMed. Retrieved from [Link]
-
SKC Inc. DECONtamination Solution, Aromatic Amines, 1 gal. Retrieved from [Link]
-
ResearchGate. (2025). Removal of aromatic amines and decolourisation of azo dye baths by electrochemical treatment. Retrieved from [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 69269, N,N-Dimethyl-3-nitroaniline. Retrieved from [Link]
Sources
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- 2. fishersci.com [fishersci.com]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
